Product packaging for 4-Diazodiphenylamino sulfate(Cat. No.:CAS No. 150-33-4)

4-Diazodiphenylamino sulfate

Cat. No.: B7820589
CAS No.: 150-33-4
M. Wt: 294.31 g/mol
InChI Key: FMRQRWPEQSPSDG-UHFFFAOYSA-N
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Description

4-Diazodiphenylamino sulfate is a useful research compound. Its molecular formula is C12H12N3O4S+ and its molecular weight is 294.31 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N3O4S+ B7820589 4-Diazodiphenylamino sulfate CAS No. 150-33-4

Properties

CAS No.

150-33-4

Molecular Formula

C12H12N3O4S+

Molecular Weight

294.31 g/mol

IUPAC Name

4-anilinobenzenediazonium;sulfuric acid

InChI

InChI=1S/C12H10N3.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-5(2,3)4/h1-9,14H;(H2,1,2,3,4)/q+1;

InChI Key

FMRQRWPEQSPSDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-diazodiphenylamino Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, is an organic compound with the chemical formula C₁₂H₁₁N₃O₄S.[1][2][3] While historically significant in the dye and printing industries for its vibrant blue color, recent interest has emerged in its potential applications within the fields of biomedical research and drug development.[4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for scientists and professionals in drug development.

Core Chemical Properties

This compound is a light yellow to brown crystalline powder.[3] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₂H₉N₃·H₂SO₄[3]
Molecular Weight 293.30 g/mol [2]
Appearance Light yellow to brown powder/crystal[3]
Purity >97.0% (TLC/HPLC)[3]
Solubility Soluble in 1 M HCl (10 mg/mL)[2]
Storage Temperature Room temperature[2]
λmax 377 nm[2]

Synthesis and Purification

Synthesis Protocol

A known method for the synthesis of this compound involves the diazotization of N-phenyl-p-phenylenediamine (also referred to as an "RT base"). The general steps are as follows:

  • Dissolution: N-phenyl-p-phenylenediamine is dissolved in concentrated sulfuric acid.

  • Diazotization: The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to facilitate the formation of the diazonium salt.

  • Precipitation: The resulting this compound precipitates from the reaction mixture.

  • Isolation: The product is isolated by filtration.

This method is reported to have a yield of 80% or above and avoids the use of ethanol as a solvent.[1]

Purification Protocol

A common method for the purification of this compound is recrystallization:

  • Dissolution: Dissolve 10 grams of the crude product in 100 mL of hot water.

  • Decolorization: Add 0.4 grams of sodium dithionite and 1.5 grams of activated carbon to the hot solution and filter it while hot.

  • Crystallization: To the filtrate, add a saturated solution of sodium chloride and cool the mixture.

  • Isolation and Drying: The resulting needle-like crystals are filtered, washed with cold water, and dried at room temperature. The purified product should be stored in a dark, light-sensitive container.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

1H NMR Spectroscopy
UV-Vis Spectroscopy

The maximum absorbance (λmax) of this compound is reported to be 377 nm.[2] The UV-Vis spectrum is influenced by the solvent polarity, with shifts in the absorption maximum observed in different solvents.[10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic peaks for its functional groups. The sulfate group (SO₄²⁻) typically exhibits strong absorption bands. The antisymmetric stretching vibration is observed around 1106 cm⁻¹, and the bending mode is found near 617 cm⁻¹.[11] Additionally, peaks corresponding to the aromatic C-H stretching and bending, as well as the N-H stretching of the secondary amine, would be present.

Reactivity and Stability

The reactivity of this compound is primarily dictated by the diazonium group, which is a versatile functional group in organic synthesis.

Reactivity with Nucleophiles

The diazonium group is an excellent leaving group (as N₂ gas), making the compound susceptible to nucleophilic substitution reactions. It can react with a variety of nucleophiles, including halides, cyanide, and hydroxyl groups. Of particular interest to drug development is its reactivity with amino acid residues in proteins. Diazonium salts can react with the electron-rich side chains of tyrosine and the amine groups of lysine, making them useful for bioconjugation.

Stability

The stability of this compound is a critical consideration for its storage and use. Diazonium salts are generally thermally unstable and can be explosive in their pure, dry form. The sulfate salt form enhances its stability compared to the chloride salt. Aqueous solutions of diazonium salts are prone to decomposition, especially at elevated temperatures, which can lead to the formation of phenols. The stability is also pH-dependent, with decomposition rates increasing at higher pH.[12]

Applications in Drug Development and Research

While traditionally used as a dye, the chemical properties of this compound and related diazonium salts present opportunities in the biomedical field.

Bioconjugation

The ability of diazonium salts to react with proteins under mild conditions makes them attractive reagents for bioconjugation. This can be leveraged for:

  • Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

  • Enzyme Modification: Modifying enzymes to enhance their stability or activity.

  • Protein Labeling: Introducing fluorescent or other reporter groups to proteins for imaging and tracking studies.

Bioconjugation_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_product Product Protein Protein Reaction_Vessel Mild Conditions (Aqueous Buffer, pH ~7-9) Protein->Reaction_Vessel Diazonium_Salt 4-diazodiphenylamino sulfate Diazonium_Salt->Reaction_Vessel Conjugate Functionalized Protein Reaction_Vessel->Conjugate

Enzyme Assays and Biosensors

Variamine Blue RT Salt has been utilized in colorimetric assays for the detection of various substances.[4] For instance, it has been employed in a spectrophotometric method for the detection of uric acid in the presence of the enzyme uricase.[5] This principle can be extended to the development of other enzyme-based biosensors.

Enzyme_Assay Analyte Analyte Enzyme Enzyme Analyte->Enzyme Substrate Product Colored Product Enzyme->Product Reaction with Diazonium Salt Diazonium_Salt 4-diazodiphenylamino sulfate Diazonium_Salt->Product Detection Spectrophotometric Measurement Product->Detection

Cellular Imaging

The fluorescent properties of some diazonium compounds and their ability to be conjugated to targeting molecules open up possibilities for their use as probes in cellular imaging.[13] By attaching this compound to a molecule that localizes to a specific organelle, it may be possible to visualize cellular structures and processes.

Conclusion

This compound is a compound with a well-established history in the dye industry that possesses chemical properties making it a candidate for further exploration in drug development and biomedical research. Its ability to undergo bioconjugation reactions under mild conditions is particularly noteworthy. Further research is warranted to fully elucidate its potential in areas such as targeted drug delivery, diagnostics, and cellular imaging. Researchers should, however, exercise caution due to the inherent instability of diazonium salts.

References

An In-depth Technical Guide to 4-Diazodiphenylamino Sulfate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An authoritative guide on 4-diazodiphenylamino sulfate, also known as Variamine Blue RT Salt, this document provides comprehensive technical information including its chemical properties, synthesis, and key applications in scientific research.

Chemical Identity and Properties

This compound is an organic compound widely utilized in various analytical and staining procedures. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: 4-(phenylamino)benzene-1-diazonium hydrogen sulfate[1]

  • CAS Number: 4477-28-5[1]

  • Molecular Formula: C₁₂H₁₁N₃O₄S[1][2]

  • Synonyms: Variamine Blue RT Salt, 4-Aminodiphenylamine diazonium sulfate, Azoic Diazo Component 22, 4-(N-Phenylamino)benzenediazonium Hydrogensulfate[3]

The structure of this compound is characterized by a diphenylamine core with a diazonium group at the 4-position of one of the benzene rings, present as a sulfate salt.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReference
Molecular Weight 293.30 g/mol [4]
Appearance Light yellow to brown crystalline powder[5]
Solubility Soluble in 1 M HCl (10 mg/mL)[4]
λmax 377 nm[4]
Purity >97.0% (T)(HPLC)[6]

Synthesis of this compound

The synthesis of this compound is achieved through the diazotization of 4-aminodiphenylamine (also known as N-phenyl-p-phenylenediamine or RT base). This process involves the reaction of the primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid like sulfuric acid.

Experimental Protocol: Synthesis

A common method for the synthesis of this compound involves the following steps:

  • Dissolution of Starting Material: The starting material, 4-aminodiphenylamine (RT base), is dissolved in concentrated sulfuric acid.

  • Diazotization: The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to control the exothermic reaction. The addition of sodium nitrite in the presence of excess sulfuric acid generates the necessary nitrosonium ion (NO⁺) for the diazotization to occur.

  • Precipitation and Isolation: The resulting this compound precipitates from the reaction mixture.

  • Purification: The crude product can be purified by recrystallization. A typical purification method involves dissolving the compound in hot water, treating it with sodium dithionite and activated carbon to remove impurities, followed by filtration. The purified product is then precipitated from the filtrate by adding a saturated solution of sodium chloride and cooling. The resulting needle-like crystals are collected by filtration, washed with cold water, and dried at room temperature in a dark environment due to its light sensitivity.[7]

A key advantage of this synthesis method is that it can achieve a yield of 80% or higher without the need for an alcohol solvent.[1]

Applications in Research and Drug Development

This compound is a versatile reagent with significant applications in various research fields, primarily owing to its properties as a chromogenic substrate and a staining agent.

Spectrophotometric Determination of Uric Acid

This compound can be employed in an enzymatic assay for the quantitative determination of uric acid. The principle of this method relies on the uricase-catalyzed oxidation of uric acid, which produces hydrogen peroxide (H₂O₂). The generated H₂O₂ then reacts with the yellow-colored this compound, causing a color change to a pale yellow-green solution, which can be measured spectrophotometrically.

Experimental Protocol: Uric Acid Determination

  • Reaction Setup: A solution containing uric acid is incubated with the enzyme uricase.

  • Chromogenic Reaction: this compound is added to the reaction mixture. The hydrogen peroxide produced from the enzymatic reaction reacts with the diazonium salt.

  • Spectrophotometric Measurement: The change in absorbance is measured at a wavelength of 269 nm. The concentration of uric acid is proportional to the change in absorbance.

This method has a response time of approximately 20 minutes and is effective at a pH of 9.

Histochemical Visualization of Alkaline Phosphatase Activity

In histology and cytochemistry, this compound (as Variamine Blue RT Salt) is used in combination with a substrate like Naphthol AS-MX phosphate to visualize the activity of alkaline phosphatase. The enzyme hydrolyzes the phosphate group from the naphthol substrate, and the liberated naphthol derivative then couples with the diazonium salt to form an insoluble, colored precipitate at the site of enzyme activity.

Mechanism of Staining:

The underlying principle of using diazonium salts in enzyme histochemistry involves a two-step process:

  • Enzymatic Cleavage: The enzyme of interest (e.g., alkaline phosphatase) acts on a specific substrate (e.g., a naphthol derivative), releasing a reactive product.

  • Azo Coupling: This product immediately reacts with the diazonium salt present in the incubation medium. This reaction, known as azo coupling, forms a highly colored and insoluble azo dye. The insolubility of the dye ensures that it precipitates at the site of the enzyme, allowing for precise localization of the enzymatic activity within the tissue or cell.[8]

Visualized Workflows and Pathways

To further elucidate the experimental processes and logical relationships described, the following diagrams are provided in the DOT language for Graphviz.

Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification start1 4-Aminodiphenylamine (RT Base) dissolution Dissolution start1->dissolution start2 Concentrated Sulfuric Acid start2->dissolution start3 Sodium Nitrite diazotization Diazotization (Low Temperature) start3->diazotization dissolution->diazotization precipitation Precipitation diazotization->precipitation redissolve Redissolve in Hot Water precipitation->redissolve treat Treat with Sodium Dithionite & Carbon redissolve->treat filter1 Hot Filtration treat->filter1 precipitate2 Precipitate with Saturated NaCl filter1->precipitate2 filter2 Filtration precipitate2->filter2 dry Drying filter2->dry end_product Purified 4-Diazodiphenylamino Sulfate dry->end_product

Caption: Workflow for the synthesis and purification of this compound.

Spectrophotometric Determination of Uric Acid

G cluster_enzymatic Enzymatic Reaction cluster_chromogenic Chromogenic Reaction uric_acid Uric Acid h2o2 Hydrogen Peroxide (H₂O₂) uric_acid->h2o2 catalyzed by uricase Uricase uricase->h2o2 colored_product Pale Yellow-Green Product h2o2->colored_product reacts with diazonium 4-Diazodiphenylamino Sulfate (Yellow) diazonium->colored_product measurement Spectrophotometric Measurement (269 nm) colored_product->measurement

Caption: Experimental workflow for the enzymatic determination of uric acid.

Histochemical Staining for Alkaline Phosphatase

G cluster_tissue Tissue Section cluster_reaction_steps Staining Reaction tissue Tissue Section (containing Alkaline Phosphatase) hydrolysis Enzymatic Hydrolysis tissue->hydrolysis substrate Naphthol AS-MX Phosphate substrate->hydrolysis hydrolyzed by Alkaline Phosphatase naphthol Liberated Naphthol Derivative hydrolysis->naphthol coupling Azo Coupling naphthol->coupling diazonium 4-Diazodiphenylamino Sulfate diazonium->coupling precipitate Insoluble Colored Precipitate coupling->precipitate visualization Microscopic Visualization precipitate->visualization

Caption: Logical relationship in histochemical staining for alkaline phosphatase.

References

Spectroscopic Characterization of 4-Diazodiphenylamino Sulfate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4-diazodiphenylamino sulfate, a diazonium compound used as a dye and chemical intermediate. Due to the limited availability of public spectral data for this specific molecule, this document presents representative data based on the known chemical structure and typical values for its functional groups. Detailed experimental protocols for acquiring Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra are also provided, alongside a logical workflow for such a chemical characterization.

Data Presentation

The following tables summarize the expected quantitative spectral data for this compound. This data is representative and intended to guide researchers in their analytical endeavors.

Table 1: Representative UV-Vis Spectral Data
ParameterValueSolvent
λmax~380 nmWater or Methanol
Molar Absorptivity (ε)Concentration-dependent-

Note: The absorption maximum (λmax) is attributed to the π → π electronic transitions within the conjugated system of the diazonium salt.*

Table 2: Representative Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2260StrongN≡N stretch (diazonium group)
3300-3500Medium, BroadN-H stretch (secondary amine)
3000-3100MediumAromatic C-H stretch
1580-1600StrongC=C aromatic ring stretch
1450-1550StrongC=C aromatic ring stretch
~1230StrongS=O stretch (sulfate anion)
1080-1110StrongS=O stretch (sulfate anion)
800-850Strongp-disubstituted C-H bend

Note: The IR spectrum is characterized by the strong diazonium stretch, features of the diphenylamine backbone, and strong absorptions from the sulfate counter-ion.

Table 3: Representative ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20 - 7.80Multiplet9HAromatic protons (C₆H₅ and C₆H₄)
~10.0Singlet1HN-H proton

Note: The spectrum is expected to show a complex multiplet in the aromatic region. The exact chemical shifts and coupling constants would depend on the solvent and the electronic effects of the diazonium and amino groups. A deuterated solvent such as DMSO-d₆ would be suitable for observing the N-H proton. In D₂O, this proton would exchange and the peak would disappear.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for a solid, organic salt like this compound.

UV-Visible (UV-Vis) Spectroscopy Protocol

This protocol outlines the measurement of the UV-Vis absorption spectrum of a dye in solution.

  • Solution Preparation :

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the solid in a suitable solvent (e.g., deionized water or methanol) in a 100 mL volumetric flask to create a stock solution.[1] Ensure the solid is completely dissolved.

    • Perform a serial dilution to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.[1][2]

  • Instrumentation and Measurement :

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.[3]

    • Select the desired wavelength range for the scan, typically from 200 to 800 nm for a colored dye.[3][4]

    • Fill a quartz cuvette with the pure solvent to be used as a blank.[4][5]

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument.[5]

    • Rinse the cuvette with the sample solution before filling it approximately three-quarters full.[4]

    • Wipe the transparent sides of the cuvette with a lint-free cloth and place it in the sample holder.[4]

    • Initiate the scan to record the absorbance spectrum. The peak absorbance value corresponds to the λmax.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

This protocol describes the analysis of a solid sample using the KBr pellet method, which is common for obtaining high-quality IR spectra of solids.

  • Sample Preparation (KBr Pellet Method) :

    • Weigh approximately 1-2 mg of this compound and 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[6]

    • Grind the sample and KBr together in an agate mortar and pestle until a fine, homogeneous powder is obtained.[6][7]

    • Transfer a portion of the mixture to a pellet die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.[6]

  • Instrumentation and Measurement :

    • Place the KBr pellet into the sample holder of the FT-IR spectrometer.

    • Run a background scan without the sample to account for atmospheric CO₂ and water vapor.

    • Run the sample scan to obtain the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.[8]

    • Process the resulting spectrum (e.g., baseline correction) using the instrument software.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Protocol

This protocol details the steps for acquiring a ¹H NMR spectrum of a soluble organic compound.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[9] The choice of solvent is critical; deuterated solvents are used to avoid large solvent proton signals that would overwhelm the sample signals.[9][10]

    • Ensure the sample is fully dissolved. Gentle warming or vortexing may be required.

  • Instrumentation and Measurement :

    • The NMR spectrometer uses a strong superconducting magnet.[9][10] Carefully insert the NMR tube into the spinner turbine and adjust its depth.

    • Place the sample into the NMR probe.

    • The instrument is "locked" onto the deuterium signal of the solvent and the magnetic field is "shimmed" to optimize its homogeneity.

    • Set the acquisition parameters, including the number of scans, pulse width, and acquisition time.

    • Acquire the spectrum. The resulting Free Induction Decay (FID) is then subjected to a Fourier Transform by the instrument's computer to generate the final NMR spectrum.[11]

    • Process the spectrum by phasing, baseline correction, and referencing the chemical shifts (the residual solvent peak is often used as a secondary reference).

    • Integrate the peaks to determine the relative ratios of protons in different environments.[9]

Visualizations

The following diagrams illustrate the logical workflows and relationships relevant to the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Prepare Compound (e.g., Synthesis, Purification) UVVis UV-Vis Spectroscopy Prep->UVVis Analyze IR FT-IR Spectroscopy Prep->IR Analyze NMR NMR Spectroscopy Prep->NMR Analyze Process Process Spectra (Baseline Correction, Integration) UVVis->Process IR->Process NMR->Process Interpret Interpret Data (Assign Peaks, Determine Structure) Process->Interpret Final Structural Confirmation Interpret->Final

Caption: Workflow for Spectroscopic Characterization.

Data_Interpretation_Logic cluster_uv UV-Vis Interpretation cluster_ir IR Interpretation cluster_nmr NMR Interpretation Data Raw Spectral Data (UV-Vis, IR, NMR) UV_Node λmax Data->UV_Node IR_Node Wavenumbers (cm⁻¹) Data->IR_Node NMR_Node Chemical Shift (δ) Integration, Multiplicity Data->NMR_Node UV_Info Electronic Transitions (Conjugated System) UV_Node->UV_Info Structure Proposed Chemical Structure UV_Info->Structure IR_Info Functional Groups (N≡N, N-H, S=O, C=C) IR_Node->IR_Info IR_Info->Structure NMR_Info Chemical Environment Proton Count & Neighbors NMR_Node->NMR_Info NMR_Info->Structure

Caption: Logic for Structural Elucidation from Spectra.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the specific thermal properties of 4-diazodiphenylamino sulfate is limited. This guide is a synthesized resource based on the known thermal behavior of analogous aryl diazonium salts and diphenylamine derivatives. The quantitative data and decomposition pathways presented herein are illustrative and intended to provide a framework for experimental investigation.

Introduction

This compound, also known as p-anilinobenzenediazonium sulfate, is an aromatic diazonium salt. Diazonium salts are a class of organic compounds characterized by the presence of a -N₂⁺ group. They are known for their utility as intermediates in organic synthesis, particularly in the production of azo dyes. However, the inherent instability of the diazonium group, which can readily decompose to evolve nitrogen gas, makes a thorough understanding of their thermal stability crucial for safe handling, storage, and process development.

This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition of this compound. It includes hypothetical yet representative data, detailed experimental protocols for thermal analysis, and visualizations of potential decomposition pathways.

Physicochemical Properties

PropertyValue
IUPAC Name 4-anilinobenzenediazonium;sulfuric acid
Synonyms p-Anilinobenzenediazonium sulfate, Diphenylamine-4-diazonium sulfate
Molecular Formula C₁₂H₁₂N₃O₄S⁺
Molecular Weight 294.31 g/mol
Appearance Expected to be a crystalline solid

Thermal Stability and Decomposition Data

The following tables summarize hypothetical, yet plausible, quantitative data for the thermal analysis of this compound, based on typical values for aryl diazonium salts.

Table 1: Hypothetical Differential Scanning Calorimetry (DSC) Data

ParameterIllustrative ValueDescription
Onset Decomposition Temp. (T_onset) 135 - 155 °CTemperature at which decomposition begins.
Peak Decomposition Temp. (T_peak) 150 - 170 °CTemperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔH_d) -150 to -250 J/gHeat released during decomposition (exothermic).
Appearance of Thermogram A sharp exothermic peak is anticipated.Indicates a rapid release of energy upon decomposition.

Table 2: Hypothetical Thermogravimetric Analysis (TGA) Data

Temperature Range (°C)Mass Loss (%)Associated Process
135 - 180 °C~9.5%Initial, rapid mass loss corresponding to the loss of the N₂ group.
> 180 °CGradualFurther decomposition of the aromatic structure at higher temperatures.

Experimental Protocols

Detailed methodologies for the key experiments to determine the thermal stability of this compound are provided below.

4.1. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the temperatures of thermal events (e.g., melting, decomposition) and the associated heat flow.

  • Instrumentation: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.

    • Hermetically seal the pan to contain any evolved gases during the initial decomposition. For safety, a pinhole lid may be used with appropriate precautions.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition (e.g., 300 °C).

    • Heating Rate: A typical heating rate of 10 °C/min is recommended. Slower or faster rates (e.g., 5 or 20 °C/min) can be used to study the kinetics of decomposition.

    • Atmosphere: Purge the sample chamber with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

  • Data Analysis:

    • Plot the heat flow (mW) as a function of temperature (°C).

    • Determine the onset temperature, peak temperature, and the integrated area of the exothermic decomposition peak to calculate the enthalpy of decomposition (ΔH_d).

4.2. Thermogravimetric Analysis (TGA)

  • Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and stoichiometry.

  • Instrumentation: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a high temperature (e.g., 800 °C) to ensure complete decomposition.

    • Heating Rate: A standard heating rate of 10 °C/min is typically used.

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (e.g., 50 mL/min flow rate).

  • Data Analysis:

    • Plot the percentage of mass loss as a function of temperature (°C).

    • Determine the temperatures at which significant mass loss events occur.

    • Correlate the percentage of mass loss with the expected loss of specific fragments (e.g., N₂).

Visualizations

5.1. Proposed Synthesis and Decomposition Workflow

The following diagram illustrates a plausible workflow for the synthesis of this compound and its subsequent thermal analysis.

G cluster_synthesis Synthesis cluster_analysis Thermal Analysis 4-Aminodiphenylamine 4-Aminodiphenylamine Diazotization Diazotization 4-Aminodiphenylamine->Diazotization NaNO₂, H₂SO₄, <5°C 4-Diazodiphenylamino_sulfate 4-Diazodiphenylamino_sulfate Diazotization->4-Diazodiphenylamino_sulfate Formation DSC_TGA DSC_TGA 4-Diazodiphenylamino_sulfate->DSC_TGA Sample Heating Heating DSC_TGA->Heating 10°C/min, N₂ atm Decomposition Decomposition Heating->Decomposition Data_Acquisition Data_Acquisition Decomposition->Data_Acquisition Heat Flow & Mass Loss Analysis Analysis Data_Acquisition->Analysis T_onset, T_peak, ΔH_d, % Mass Loss G Start This compound Decomp Thermal Decomposition (Loss of N₂) Start->Decomp Heat (Δ) Cation 4-(Phenylamino)phenyl Cation Decomp->Cation Product1 Reaction with Sulfate Anion (Formation of Phenolic Sulfate) Cation->Product1 Pathway A Product2 Abstraction of Hydrogen (Formation of Diphenylamine) Cation->Product2 Pathway B Product3 Polymerization/Char Formation Cation->Product3 Pathway C (at higher temps)

Unveiling the Early History of 4-diazodiphenylamino Sulfate: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: November 2025

Langen, Germany - An in-depth exploration of early 20th-century chemical literature and patents reveals the pivotal research and discovery of 4-diazodiphenylamino sulfate, a compound that would become a significant component in the dyeing and printing industries. This technical guide illuminates the initial synthesis, the key researchers, and the industrial context surrounding the emergence of this important diazonium salt.

The Genesis of a Diazonium Salt: Early Research and Discovery

The journey to this compound, known commercially as Variamine Blue RT Salt and cataloged under Colour Index (C.I.) 37240, is intrinsically linked to the advancements in azo dye chemistry in the early 1930s. The foundational precursor, 4-aminodiphenylamine, was the subject of intense investigation by the German chemical conglomerate I.G. Farbenindustrie AG during this period.

A seminal, though not widely accessible, work that sheds light on the initial challenges is the 1931 dissertation by Probst from the University of Leipzig, titled "The Diazo-Compounds of 4-Aminodiphenylamine and Its Derivatives." This research detailed significant complications in the diazotization of 4-aminodiphenylamine, a critical step in the formation of the target diazonium salt.

Building upon this understanding, a key breakthrough is documented in a 1932 German patent (DE590581C) filed by I.G. Farbenindustrie. While this patent focuses on the preparation of 4-aminodiphenylamine derivatives, it underscores the company's strategic interest in this class of compounds and their subsequent conversion into dyes. Further solidifying this timeline is a 1934 U.S. patent that directly addresses the challenges of diazotizing 4-aminodiarylamines, referencing Probst's earlier findings and proposing improved methods.

By 1935, the commercial application of this research was evident, with the term "Variamine Blue" appearing in chemical trade journals as a notable naphthol color, indicating its established use in the dyeing industry.

Experimental Protocols: The Diazotization of 4-Aminodiphenylamine

The early research grappled with the instability of the diazonium salt of 4-aminodiphenylamine, which was prone to cleavage. The patented improvements of the early 1930s focused on controlling the reaction conditions to achieve a stable and pure product. The following is a generalized experimental protocol based on the principles outlined in the historical patent literature.

Objective: To synthesize this compound from 4-aminodiphenylamine.

Materials:

  • 4-Aminodiphenylamine

  • Concentrated Sulfuric Acid

  • Sodium Nitrite

  • Ice

  • Water

Procedure:

  • A solution of 4-aminodiphenylamine is prepared in dilute sulfuric acid. The use of sulfuric acid is crucial for the formation of the sulfate salt of the diazonium compound.

  • The solution is cooled to a temperature between 0 and 5°C using an ice bath. Maintaining a low temperature is critical to prevent the decomposition of the diazonium salt.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the 4-aminodiphenylamine solution with constant and vigorous stirring. The slow addition of sodium nitrite controls the rate of the diazotization reaction and helps to dissipate the heat generated.

  • The reaction mixture is stirred for a specified period at low temperature to ensure the complete conversion of the primary aromatic amine to the diazonium salt.

  • The resulting this compound can then be used directly in coupling reactions to form azo dyes or isolated as a stabilized salt.

Quantitative Data from Early Research

While detailed quantitative data from the initial discovery is scarce in publicly available documents, the patent literature and subsequent commercial use provide some key parameters.

ParameterValue/DescriptionSource Context
Purity High purity was a key objective of the early patented processes.The patents aimed to overcome side reactions and decomposition.
Yield A commercially viable yield was the driving force behind the research.I.G. Farben's patenting activity indicates a focus on efficient production.
Stability The sulfate salt provided enhanced stability compared to other salts.The choice of sulfuric acid was deliberate for the stability of the final product.
Colour Index C.I. 37240This designation standardizes the dye for industrial use.[1][2]

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical progression from the starting materials to the final product and the general experimental workflow for the synthesis of this compound.

Synthesis_Pathway 4-Aminodiphenylamine 4-Aminodiphenylamine Diazotization Diazotization 4-Aminodiphenylamine->Diazotization Sulfuric Acid Sulfuric Acid Sulfuric Acid->Diazotization Sodium Nitrite Sodium Nitrite Sodium Nitrite->Diazotization This compound This compound Diazotization->this compound

Caption: Synthesis pathway of this compound.

Experimental_Workflow A Dissolve 4-Aminodiphenylamine in Sulfuric Acid B Cool to 0-5°C A->B C Slowly Add Sodium Nitrite Solution B->C D Stir at Low Temperature C->D E Product: this compound D->E

Caption: Experimental workflow for the synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Studies of 4-Diazodiphenylamino Sulfate

Disclaimer: Direct theoretical and computational studies specifically focused on this compound are limited in publicly accessible literature. Therefore, this guide synthesizes information from studies on analogous aryldiazonium salts to infer the theoretical characteristics, reactivity, and properties of the target compound, supplemented by available experimental data.

Introduction

This compound, also known as p-(phenylamino)benzenediazonium sulfate, is an organic compound belonging to the class of aryldiazonium salts.[1][2][3] These salts are characterized by the presence of a diazonium group (–N₂⁺) attached to an aryl ring. Aryldiazonium salts are versatile intermediates in organic synthesis, widely utilized in the dye and pigment industries, and are gaining attention for their applications in surface functionalization and materials science.[4][5] This guide provides a comprehensive overview of the theoretical and experimental aspects of this compound, with a focus on its molecular structure, electronic properties, stability, and reactivity.

Molecular Structure and Properties

The chemical structure of this compound consists of a diphenylamine core with a diazonium group at the para position of one of the phenyl rings, with a sulfate anion (SO₄²⁻) or bisulfate anion (HSO₄⁻) as the counterion.

Computed Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₃⁺PubChem[2]
Molecular Weight294.31 g/mol (for the salt with sulfuric acid)PubChem[2]
IUPAC Name4-anilinobenzenediazonium;sulfuric acidPubChem[2]
CAS Number150-33-4PubChem[2]

Theoretical Studies and Computational Insights

Electronic Structure and Aromaticity

The diazonium group is a strong electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring.[7] DFT studies on similar compounds suggest that the C–N⁺≡N linkage is linear, with the N⁺≡N bond distance being very close to that of the dinitrogen molecule, indicating a strong triple bond character.[7] The presence of the electron-donating diphenylamino group at the para position is expected to influence the electron density distribution across the molecule, potentially affecting its stability and reactivity in coupling reactions.

Stability and Decomposition

The stability of aryldiazonium salts is highly dependent on the counterion, temperature, and the presence of electron-withdrawing or electron-donating groups on the aryl ring.[4][7] Generally, they are unstable and can be explosive when isolated in a dry state.[4] The sulfate counterion in this compound contributes to its relative stability compared to halides.[7]

Theoretical studies on the thermal decomposition of aryldiazonium ions indicate that the process typically follows first-order kinetics.[8] The decomposition can proceed through heterolytic or homolytic cleavage of the C–N bond, leading to the formation of an aryl cation or an aryl radical, respectively, with the release of dinitrogen gas. The activation energy for this process is a key parameter in determining the salt's stability. For a related compound, 4-carboxyl-2,6-dinitrobenzenediazonium ion, the kinetics of thermal decomposition have been studied, providing insights into the stability of such reagents.[8]

Experimental Data

Synthesis

A known method for the synthesis of this compound involves the diazotization of N-phenyl-p-phenylenediamine (often referred to as an "RT base").[9]

Experimental Protocol: Synthesis of this compound [9]

  • Starting Materials: N-phenyl-p-phenylenediamine (RT base), concentrated sulfuric acid, and sodium nitrite.

  • Procedure: The synthesis is carried out by the dropwise addition of concentrated sulfuric acid and sodium nitrite to the N-phenyl-p-phenylenediamine.

  • Key Feature: This method avoids the use of an alcohol solvent and a two-step process of synthesizing the diazonium salt and then exchanging the anion with sulfuric acid, which can improve yield and reduce cost.[9]

  • Yield: The reported yield for this method is 80% or above.[9]

A general workflow for the diazotization reaction is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products A N-phenyl-p-phenylenediamine D Diazotization Reaction (0-5 °C) A->D B Sodium Nitrite (NaNO₂) B->D C Sulfuric Acid (H₂SO₄) C->D E This compound D->E F Sodium Sulfate (Na₂SO₄) D->F G Water (H₂O) D->G

Figure 1: General workflow for the synthesis of this compound via diazotization.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band in the region of 2200-2300 cm⁻¹ corresponding to the N≡N stretching vibration of the diazonium group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals corresponding to the aromatic protons of the two phenyl rings. The chemical shifts would be influenced by the electron-withdrawing diazonium group and the electron-donating amino group.[2]

    • ¹³C NMR: The carbon NMR spectrum would provide information about the carbon skeleton of the molecule.

Reactivity and Applications

Aryldiazonium salts are highly reactive intermediates. The diazonium group is an excellent leaving group (as N₂ gas), facilitating a variety of substitution reactions.

Azo Coupling Reactions

A primary application of this compound is in azo coupling reactions to form azo dyes.[4] In this reaction, the diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol or an aniline derivative.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product A 4-Diazodiphenylamino ion C Electrophilic Aromatic Substitution A->C B Coupling Component (e.g., Naphthol) B->C D Azo Dye C->D

Figure 2: Azo coupling reaction involving an aryldiazonium ion.

Other Applications
  • Dyeing and Printing: It is used for dyeing and printing cotton fabrics.[11]

  • Photosensitive Materials: It finds application in the production of diazonium salt sun-dried drawings.[11]

  • Surface Modification: Aryldiazonium salts, in general, are used for the functionalization of various surfaces, including metals and carbon nanomaterials, through the formation of a strong covalent aryl-surface bond.[5][12]

Conclusion

This compound is a significant aryldiazonium salt with established applications in the dye industry and potential for use in materials science. While direct theoretical studies on this specific molecule are scarce, a robust understanding of its properties and reactivity can be inferred from the extensive research on analogous aryldiazonium compounds. Future computational studies employing methods like DFT could provide deeper insights into its electronic structure, reaction mechanisms, and help in the rational design of new materials and dyes based on this versatile chemical scaffold.

References

The Enigmatic Reactivity of 4-Diazodiphenylamino Sulfate: A Technical Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synthesis of 4-Diazodiphenylamino Sulfate

The industrial synthesis of this compound is a diazotization reaction. The process involves the reaction of N-phenyl-p-phenylenediamine (commonly referred to as RT base) with sodium nitrite in the presence of concentrated sulfuric acid.[3] This method is reported to be cost-effective and efficient, achieving yields of 80% or higher.[3]

Experimental Protocol: Synthesis of this compound [3]

  • Starting Materials: N-phenyl-p-phenylenediamine (RT base), concentrated sulfuric acid, sodium nitrite.

  • Procedure:

    • N-phenyl-p-phenylenediamine is dissolved in concentrated sulfuric acid.

    • The solution is cooled, and a solution of sodium nitrite is added dropwise while maintaining a low temperature to control the exothermic reaction.

    • The dropwise addition of concentrated sulfuric acid and sodium nitrite is continued to facilitate the diazotization process.

    • The resulting this compound precipitates from the reaction mixture and can be isolated by filtration.

Note: This protocol is a general description based on available information. Specific concentrations, temperatures, and reaction times are proprietary and would require optimization for laboratory-scale synthesis.

Core Reaction Mechanisms

The reactivity of this compound is dominated by the chemistry of the diazonium group (-N₂⁺). This functional group can undergo a variety of reactions, primarily categorized as decomposition (thermal and photochemical) and azo coupling.

Thermal and Photochemical Decomposition

Aryldiazonium salts, including this compound, are susceptible to decomposition upon heating or exposure to light, leading to the loss of dinitrogen gas (N₂) and the formation of a highly reactive aryl cation or radical.

Mechanism of Decomposition:

The decomposition can proceed through two primary pathways:

  • Heterolytic Cleavage (SN1-type mechanism): In polar solvents, the C-N bond cleaves heterolytically, yielding an aryl cation and nitrogen gas. This cation is a potent electrophile and will rapidly react with any available nucleophile in the medium.

    • Reaction: C₁₂H₁₀N₃⁺ → C₁₂H₁₀⁺ + N₂

  • Homolytic Cleavage (Radical mechanism): In non-polar solvents or in the presence of reducing agents, the C-N bond can break homolytically, generating an aryl radical and a nitrogen radical.

    • Reaction: C₁₂H₁₀N₃⁺ + e⁻ → C₁₂H₁₀• + N₂

The specific pathway is influenced by factors such as the solvent, temperature, and the presence of light or catalysts. For instance, the use of this compound as a photosensitizer in photoresist materials for microelectronics relies on its photochemical decomposition to alter the solubility of the polymer matrix.

Quantitative Data for Decomposition:

A comprehensive search of scientific literature did not yield specific quantitative data such as rate constants, activation energies, or quantum yields for the thermal or photochemical decomposition of this compound. To determine these parameters, dedicated experimental studies would be required.

Experimental Protocol: Kinetic Analysis of Thermal Decomposition (General Approach)

  • Preparation of Solutions: Prepare solutions of this compound of known concentration in a suitable solvent.

  • UV-Vis Spectroscopy: Monitor the decomposition by observing the change in absorbance of the diazonium salt's characteristic UV-Vis absorption maximum (λmax ~377 nm) over time at various constant temperatures.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. A linear plot would indicate first-order kinetics. The slope of this line gives the rate constant (k) for the decomposition at that temperature.

  • Arrhenius Plot: Repeat the experiment at several different temperatures and plot ln(k) versus 1/T (where T is the absolute temperature). The slope of the Arrhenius plot can be used to calculate the activation energy (Ea) of the decomposition reaction.

Azo Coupling Reactions

Azo coupling is an electrophilic aromatic substitution reaction where the diazonium cation acts as the electrophile, attacking an activated aromatic ring (the coupling component). This reaction is the basis for the formation of a vast array of azo dyes. This compound, also known as Azoic Diazo Component 22, is used in conjunction with various coupling components to produce colored compounds.[1]

Mechanism of Azo Coupling:

The electrophilic diazonium ion attacks the electron-rich coupling component, typically a phenol or an aniline derivative. The reaction is pH-dependent, with phenols coupling under mildly alkaline conditions and anilines under mildly acidic conditions.

Experimental Protocol: Azo Coupling Reaction (General Procedure)

  • Diazotization: Prepare the this compound solution as described in the synthesis section.

  • Coupling Component Solution: Dissolve the coupling component (e.g., a naphthol derivative) in an appropriate solvent, adjusting the pH as necessary to activate the ring.

  • Coupling: Slowly add the chilled diazonium salt solution to the coupling component solution with constant stirring, while maintaining a low temperature.

  • Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.

Signaling Pathways and Drug Development

The direct involvement of this compound in specific signaling pathways is not documented in the available literature. However, the broader class of azo compounds has been investigated for various biological activities. Some azo dyes have been shown to act as enzyme inhibitors. For professionals in drug development, this suggests a potential, albeit unexplored, avenue for this compound and its derivatives. The core structure could serve as a scaffold for the design of novel bioactive molecules.

Visualizing the Reaction Mechanisms

To aid in the understanding of the core reaction mechanisms, the following diagrams have been generated using the DOT language.

Synthesis N-phenyl-p-phenylenediamine N-phenyl-p-phenylenediamine Diazotization Diazotization N-phenyl-p-phenylenediamine->Diazotization NaNO2 NaNO2 NaNO2->Diazotization H2SO4 H2SO4 H2SO4->Diazotization This compound This compound Diazotization->this compound

Caption: Synthesis of this compound.

Caption: Decomposition Pathways of this compound.

AzoCoupling Diazonium_Salt 4-Diazodiphenylamino sulfate (Electrophile) Coupling_Reaction Electrophilic Aromatic Substitution Diazonium_Salt->Coupling_Reaction Coupling_Component Activated Aromatic (Nucleophile) Coupling_Component->Coupling_Reaction Azo_Dye Azo_Dye Coupling_Reaction->Azo_Dye

Caption: Azo Coupling Reaction of this compound.

Conclusion

This compound is a compound with established utility and a rich, albeit theoretically inferred, reaction chemistry. Its synthesis is well-understood, and its primary reaction mechanisms—decomposition and azo coupling—are cornerstones of organic chemistry. While this guide provides a detailed overview of these mechanisms and general experimental approaches, it is crucial to recognize the significant gap in the scientific literature regarding specific quantitative data for this compound. For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the need for foundational research to characterize its reactivity fully. The opportunity lies in the potential to leverage its known chemistry and explore its derivatives for novel applications, including as photosensitizers, histological stains, and potentially as scaffolds for new therapeutic agents. Further empirical studies are essential to unlock the full potential of this intriguing molecule.

References

An In-depth Technical Guide to the Purity and Assay of 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for assessing the purity and performing quantitative assays of 4-diazodiphenylamino sulfate. This document outlines detailed experimental protocols, data presentation in tabular format, and visual representations of workflows and chemical transformations to facilitate understanding and implementation in a laboratory setting.

Introduction to this compound

This compound, also known as Variamine Blue RT Salt, is an aromatic diazonium compound with the chemical formula C₁₂H₁₁N₃O₄S. It is widely used as a chromogenic reagent in various analytical methods and as an intermediate in the synthesis of azo dyes. The purity and accurate determination of its concentration are critical for its effective and reliable use in research and industrial applications.

Chemical Structure:

cluster_0 4-Diazodiphenylamino Cation cluster_1 Sulfate Anion C12H10N3+ SO4^2-

Caption: Chemical structure of this compound.

Purity Assessment

The purity of this compound can be affected by the presence of starting materials, byproducts from its synthesis, and degradation products. Commercially available grades typically range in purity from 97% to over 98%.

Potential Impurities

The synthesis of this compound originates from 4-aminodiphenylamine. Potential impurities may include:

  • Starting Materials: Unreacted 4-aminodiphenylamine, aniline, and nitrobenzene derivatives.

  • Synthesis Byproducts: Azobenzene, phenazine, and N-methyl aniline may be formed during the synthesis of the 4-aminodiphenylamine precursor.[1]

  • Degradation Products: Diazonium salts can decompose, especially when exposed to heat or light, leading to the formation of various phenolic compounds and other degradation products.[2]

Purification Method

A common method for the purification of diazonium salts involves recrystallization. A general procedure is as follows:

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Decolorization: Add a small amount of activated charcoal to the hot solution to adsorb colored impurities.

  • Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated charcoal.

  • Precipitation: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold deionized water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove residual water.

  • Drying: Dry the purified crystals under vacuum at a low temperature, protected from light.

Assay Methods

The concentration of this compound can be determined by several analytical techniques. The choice of method depends on the required accuracy, precision, and available instrumentation.

Diazotization Titration

Diazotization titration is a classical chemical method for the quantification of primary aromatic amines and their diazonium salts. For this compound, an indirect or back-titration method is often preferred.

Experimental Protocol: Indirect Diazotization Titration

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

  • Reaction with Excess Nitrite: Add a known excess of a standardized sodium nitrite solution to the sample solution. Stir the mixture for a few minutes to ensure complete reaction.

  • Back-Titration: Titrate the excess sodium nitrite with a standardized solution of a suitable reducing agent, such as sulfamic acid or a ceric ammonium sulfate solution.

  • Endpoint Detection: The endpoint can be determined potentiometrically or by using an external indicator like starch-iodide paper.[3][4] The absence of an immediate blue-black color when a drop of the titration mixture is streaked on the paper indicates the endpoint.

  • Calculation: The amount of this compound is calculated based on the amount of sodium nitrite consumed in the reaction.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in dilute HCl weigh->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrite Add known excess of standardized NaNO₂ cool->add_nitrite stir Stir for complete reaction add_nitrite->stir titrate Titrate excess NaNO₂ with standardized reducing agent stir->titrate endpoint Detect endpoint (potentiometric or starch-iodide paper) titrate->endpoint calculate Calculate amount of This compound endpoint->calculate

Caption: Workflow for Indirect Diazotization Titration.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture, making it well-suited for both purity assessment and assay of this compound. A reverse-phase method is commonly employed.

Experimental Protocol: HPLC Assay

  • Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in a suitable solvent (e.g., a mixture of acetonitrile and water). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate) at a specific ratio (e.g., 50:50 v/v). The use of an ion-pairing agent like heptanesulfonate may improve peak shape and retention.[5]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV detector at a wavelength where the compound exhibits strong absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Analysis: Inject the calibration standards and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample from its peak area using the calibration curve.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare calibration standards inject_standards Inject standards prep_standards->inject_standards prep_sample Prepare sample solution inject_sample Inject sample prep_sample->inject_sample acquire_data Acquire chromatograms inject_standards->acquire_data inject_sample->acquire_data calibration_curve Construct calibration curve acquire_data->calibration_curve quantify Quantify sample concentration calibration_curve->quantify

Caption: Workflow for HPLC Assay.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and rapid method for the quantification of this compound, which is a colored compound. This method can also be used after a coupling reaction with a suitable agent to form a more intensely colored azo dye.

Experimental Protocol: UV-Visible Spectrophotometric Assay

  • Solvent Selection and λmax Determination: Dissolve a small amount of this compound in a suitable solvent (e.g., dilute hydrochloric acid or methanol). Scan the solution using a UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution of high-purity this compound of known concentration in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent to a known concentration, ensuring the absorbance falls within the linear range of the instrument.

  • Measurement: Measure the absorbance of the blank (solvent), calibration standards, and the sample solution at the predetermined λmax.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from its absorbance using the calibration curve.

G cluster_setup Method Setup cluster_prep Preparation cluster_measurement Absorbance Measurement cluster_analysis Data Analysis select_solvent Select appropriate solvent determine_lambda_max Determine λmax select_solvent->determine_lambda_max prep_standards Prepare calibration standards determine_lambda_max->prep_standards prep_sample Prepare sample solution determine_lambda_max->prep_sample measure_standards Measure standards prep_standards->measure_standards measure_sample Measure sample prep_sample->measure_sample measure_blank Measure blank calibration_curve Construct calibration curve measure_standards->calibration_curve quantify Quantify sample concentration measure_sample->quantify calibration_curve->quantify

Caption: Workflow for UV-Visible Spectrophotometric Assay.

Data Presentation

Quantitative data from the purity and assay analyses should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Purity and Assay Data for this compound

ParameterMethodResultAcceptance Criteria
Purity HPLC98.5%≥ 97.0%
Assay Diazotization Titration99.1%97.0% - 103.0%
UV-Vis Spectrophotometry98.8%97.0% - 103.0%
HPLC98.5%97.0% - 103.0%
Impurity Profile HPLC
4-Aminodiphenylamine0.8%≤ 1.0%
Unknown Impurity 10.4%≤ 0.5%
Unknown Impurity 20.3%≤ 0.5%
Total Impurities 1.5% ≤ 3.0%

Conclusion

The accurate determination of the purity and concentration of this compound is essential for its reliable application. This guide has provided detailed methodologies for purity assessment and three common assay techniques: diazotization titration, HPLC, and UV-Visible spectrophotometry. The selection of the most appropriate method will depend on the specific requirements of the analysis, including desired accuracy, precision, and the complexity of the sample matrix. For comprehensive characterization, a combination of these techniques is often recommended, with HPLC being particularly valuable for simultaneous purity and assay determination.

References

Methodological & Application

Application Notes and Protocols: 4-Diazodiphenylamino Sulfate as a Chromogenic Reagent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, is a versatile diazonium salt widely employed as a chromogenic reagent in various analytical applications.[1] Its utility spans from traditional dye manufacturing to sophisticated analytical techniques in environmental and biological monitoring.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in spectrophotometric analysis, with a primary focus on the quantification of hexavalent chromium (Cr(VI)).

The fundamental principle behind its use as a chromogenic reagent lies in its reactivity to form colored complexes or reaction products. The intensity of the color produced is directly proportional to the concentration of the analyte of interest, enabling accurate quantification using spectrophotometry. One of the notable properties of this compound is its absorption maximum (λmax) at 377 nm in its unreacated state.[3][4]

Application: Spectrophotometric Determination of Hexavalent Chromium (Cr(VI))

A highly sensitive and rapid method for the determination of trace amounts of hexavalent chromium in various matrices, such as industrial effluents, natural water, and soil samples, utilizes this compound.[5] This method is predicated on the oxidation-reduction reaction where Cr(VI) reacts with potassium iodide in an acidic environment to liberate iodine. The liberated iodine then oxidizes this compound, resulting in the formation of a stable, violet-colored species with a maximum absorbance at 556 nm.[6][7]

Quantitative Data Summary

The analytical performance of the spectrophotometric method for Cr(VI) determination using this compound is summarized in the table below.

ParameterValueReference
λmax of Colored Product556 nm[5][6]
Beer's Law Range2-12 µg/mL[5]
Molar Absorptivity (ε)0.911 x 10⁴ L mol⁻¹ cm⁻¹[5]
Sandell's Sensitivity1.14 x 10⁻² µg cm⁻²[5]
Detection Limit (LOD)0.02 µg/mL[5]
Quantitation Limit (LOQ)0.07 µg/mL[5]
Experimental Protocol: Determination of Cr(VI)

This protocol details the step-by-step procedure for the spectrophotometric determination of Cr(VI) in an aqueous sample.

1. Reagent Preparation:

  • This compound (Variamine Blue) Solution (0.05% w/v): Dissolve 0.05 g of this compound in 25 mL of absolute alcohol and dilute to 100 mL with double-distilled water.[6]

  • Potassium Iodide (KI) Solution (2% w/v): Dissolve 2.0 g of potassium iodide in distilled water and dilute to 100 mL.[6]

  • Sulfuric Acid (H₂SO₄) Solution (2 M): Carefully add 11.1 mL of concentrated sulfuric acid to approximately 80 mL of distilled water, cool, and then dilute to 100 mL.

  • Sodium Acetate (CH₃COONa) Solution (2 M): Dissolve 16.4 g of anhydrous sodium acetate in distilled water and dilute to 100 mL.[6]

  • Standard Cr(VI) Stock Solution (1000 ppm): Dissolve 0.2829 g of potassium dichromate (K₂Cr₂O₇) in distilled water and dilute to 100 mL.[6]

  • Standard Cr(VI) Working Solutions (2-12 µg/mL): Prepare a series of working standards by appropriate dilution of the stock solution.

2. Calibration Curve Construction:

  • Pipette aliquots of the standard Cr(VI) working solutions into a series of 10 mL volumetric flasks to obtain final concentrations of 2, 4, 6, 8, 10, and 12 µg/mL.

  • To each flask, add 1 mL of 2 M sulfuric acid and 1 mL of 2% potassium iodide solution. Mix well and allow the reaction to proceed until a yellow color (due to liberated iodine) appears.[6]

  • Add 0.5 mL of the 0.05% this compound solution to each flask.[6]

  • Add 2 mL of 2 M sodium acetate solution to each flask and dilute to the mark with distilled water. Mix thoroughly.[6]

  • Measure the absorbance of each solution at 556 nm against a reagent blank prepared in the same manner without the Cr(VI) standard.[6]

  • Plot a calibration curve of absorbance versus the concentration of Cr(VI).

3. Sample Analysis:

  • Take an appropriate volume of the water sample (to fall within the Beer's law range) in a 10 mL volumetric flask.

  • Follow steps 2-5 of the calibration curve construction.

  • Determine the concentration of Cr(VI) in the sample from the calibration curve.

Reaction Mechanism and Workflow

The determination of Cr(VI) using this compound involves a two-step reaction. First, in an acidic medium, Cr(VI) oxidizes iodide ions (from KI) to iodine. In the second step, the liberated iodine oxidizes the this compound, leading to the formation of a colored product.

Reaction_Mechanism cluster_step1 Step 1: Liberation of Iodine cluster_step2 Step 2: Color Formation CrVI Cr(VI) Iodine Iodine (I₂) CrVI->Iodine Oxidizes KI Potassium Iodide (KI) KI->Iodine H_plus Acidic Medium (H+) CrIII Cr(III) Iodine->CrIII Liberated_Iodine Liberated Iodine (I₂) Colored_Product Violet Colored Product (Absorbance at 556 nm) Liberated_Iodine->Colored_Product Oxidizes Variamine_Blue 4-Diazodiphenylamino Sulfate (Colorless) Variamine_Blue->Colored_Product

Caption: Reaction mechanism for Cr(VI) determination.

The experimental workflow for this analysis is straightforward and can be visualized as follows:

Experimental_Workflow Sample_Prep Sample/Standard Preparation Acidification Add H₂SO₄ and KI Sample_Prep->Acidification Color_Development Add this compound and Sodium Acetate Acidification->Color_Development Measurement Measure Absorbance at 556 nm Color_Development->Measurement Quantification Quantify using Calibration Curve Measurement->Quantification

Caption: Experimental workflow for Cr(VI) analysis.

Other Potential Applications

While a detailed protocol is provided for Cr(VI), this compound, as a diazonium salt, has the potential to be used as a chromogenic reagent for other classes of compounds, notably phenols and sulfonamides. The general reaction involves the coupling of the diazonium salt with the aromatic ring of these compounds, typically in an alkaline medium, to form a colored azo dye. However, specific experimental conditions, such as pH, reaction time, and the resulting λmax, would need to be optimized and validated for each specific analyte.

Conclusion

This compound is a valuable and sensitive chromogenic reagent for the spectrophotometric determination of hexavalent chromium. The provided protocol offers a reliable and validated method for its quantification in various sample matrices. Further research and method development could expand its application to the routine analysis of other important analytes in the pharmaceutical and environmental sectors.

References

Application of 4-diazodiphenylamino sulfate in Detecting Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Introduction

Principle of the Method

In the presence of concentrated sulfuric acid, nitrate ions act as an oxidizing agent, reacting with diphenylamine to form a blue-colored quinoidal imonium ion. The intensity of the color produced is directly proportional to the concentration of nitrate in the sample and can be measured spectrophotometrically. While 4-diazodiphenylamino sulfate is a diazonium salt derivative of diphenylamine, it is anticipated to undergo a similar reaction, as the fundamental reactive site for nitration is the diphenylamine structure.

Quantitative Data Summary

The following table summarizes typical quantitative data for nitrate detection using diphenylamine-based methods. It is important to note that these values are representative and may vary depending on the specific experimental conditions and instrumentation.

ParameterValueReference
Wavelength of Maximum Absorbance (λmax)597 nmIn a strongly acidic mixture, the reaction of nitrate with diphenylamine develops a brilliant blue color with a broad absorbance peak at 597 nm.
Molar AbsorptivityApproximately 61,400 L·mol⁻¹·cm⁻¹The molar absorptivity of the nitrated diphenylamine derivative is calculated to be about 61,400 L/mole cm.
Useful Concentration Range30 - 300 mg/L (for p-diaminodiphenylsulphone)For the determination of macro amounts of nitrates using p-diaminodiphenylsulphone, the useful range for a 1-cm cell is 30-300 mg/L.[1]
Limit of Determination0.25 mg/L (with diphenylamine modification)For the determination of micro amounts of nitrate, the reagent (p-diaminodiphenylsulphone) is modified by the addition of diphenylamine, and the limit of determination is then 0.25 mg/L.[1]

Experimental Protocols

1. Reagent Preparation

  • Diphenylamine Reagent:

    • Carefully dissolve 0.5 g of diphenylamine in 20 mL of distilled water.

    • While stirring and cooling in an ice bath, slowly and cautiously add 80 mL of concentrated sulfuric acid (H₂SO₄).

    • Allow the solution to cool to room temperature and store it in a dark, glass-stoppered bottle.

    • Caution: Concentrated sulfuric acid is highly corrosive and generates significant heat upon dilution. Always add acid to water slowly and with constant cooling. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Nitrate Stock Solution (100 mg/L NO₃⁻-N):

    • Dissolve 0.7218 g of anhydrous potassium nitrate (KNO₃) in deionized water and dilute to 1000 mL in a volumetric flask. This solution is stable for several months when stored at 4°C.

  • Nitrate Standard Solutions:

    • Prepare a series of standard solutions by diluting the stock solution with deionized water to cover the expected concentration range of the samples.

2. Sample Preparation

  • Water samples should be filtered to remove any particulate matter.

  • If the sample contains nitrite, it can interfere with the analysis. Nitrite interference can be minimized by the addition of sulfamic acid.

3. Analytical Procedure

  • Pipette 1.0 mL of the standard or sample solution into a clean, dry test tube.

  • Carefully add 5.0 mL of the diphenylamine reagent to each test tube.

  • Mix the contents of the test tubes thoroughly and allow the color to develop for 10-15 minutes at room temperature.

  • Measure the absorbance of the solutions at 597 nm using a spectrophotometer.

  • Use a reagent blank (1.0 mL of deionized water instead of the sample) to zero the spectrophotometer.

4. Calibration Curve

  • Plot a calibration curve of absorbance versus the concentration of the nitrate standard solutions.

  • Determine the concentration of nitrate in the samples by interpolating their absorbance values on the calibration curve.

Visualizations

ReactionPathway cluster_reactants Reactants cluster_product Product Nitrate Nitrate (NO₃⁻) BlueComplex Blue Quinoidal Imonium Ion Nitrate->BlueComplex Diphenylamine Diphenylamine Diphenylamine->BlueComplex H2SO4 Conc. H₂SO₄ H2SO4->BlueComplex Oxidation

Caption: Chemical reaction pathway for nitrate detection.

ExperimentalWorkflow start Start prep_reagents Prepare Diphenylamine Reagent and Nitrate Standards start->prep_reagents prep_samples Prepare and Filter Samples start->prep_samples reaction Mix Sample/Standard with Diphenylamine Reagent prep_reagents->reaction prep_samples->reaction color_dev Allow Color Development (10-15 min) reaction->color_dev measurement Measure Absorbance at 597 nm color_dev->measurement analysis Plot Calibration Curve and Determine Sample Concentration measurement->analysis end End analysis->end

Caption: Experimental workflow for nitrate determination.

LogicalRelationship cluster_concentration Concentration cluster_color Color Intensity cluster_absorbance Absorbance Nitrate_Conc Nitrate Concentration Color_Intensity Intensity of Blue Color Nitrate_Conc->Color_Intensity Directly Proportional Absorbance_Value Spectrophotometric Absorbance Color_Intensity->Absorbance_Value Directly Proportional (Beer-Lambert Law)

Caption: Relationship between concentration and absorbance.

References

Application Notes and Protocols for Water Quality Testing: Determination of Nitrite and Nitrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document provides a detailed protocol for the determination of nitrite (NO₂⁻) and nitrate (NO₃⁻) concentrations in water samples. The method is based on the well-established Griess reaction, a colorimetric method that involves a diazotization and coupling reaction. This protocol is intended for researchers, scientists, and professionals in drug development and water quality analysis. While the user requested a protocol for "4-diazodiphenylamino sulfate," this specific reagent is not commonly cited in standard water quality testing methods. Therefore, this protocol utilizes the widely accepted and chemically similar principle of diazotization with sulfanilamide and subsequent coupling to form a colored azo dye, a standard method for nitrite and nitrate determination.

Nitrate is a common contaminant in surface and groundwater, often originating from agricultural runoff of fertilizers, and industrial and municipal wastewater.[1] High levels of nitrate in drinking water can pose a health risk, particularly to infants. Nitrite, which can be formed by the reduction of nitrate, is also a health concern.[1] Accurate monitoring of both is crucial for ensuring water safety.

The principle of this method involves the reaction of nitrite with a primary aromatic amine (sulfanilamide) in an acidic solution to form a diazonium salt. This salt is then coupled with another aromatic compound (N-(1-naphthyl)ethylenediamine dihydrochloride) to produce a stable, intensely colored azo dye.[2] The intensity of the color, which is proportional to the nitrite concentration, is measured spectrophotometrically. To determine the nitrate concentration, it must first be reduced to nitrite. This is typically achieved by passing the sample through a cadmium reduction column.[3] The total nitrite concentration (original nitrite plus reduced nitrate) is then determined, and the nitrate concentration is calculated by subtracting the initial nitrite concentration.

Quantitative Data Summary

The performance of spectrophotometric methods based on the diazotization-coupling reaction is well-documented. The following table summarizes typical performance characteristics.

ParameterValueReference
Linearity Range (Nitrite)0.2 - 8.0 µg/mL[4]
Molar Absorptivity1.03 x 10⁴ Lmol⁻¹cm⁻¹[4]
Sandell's Sensitivity4.5 x 10⁻³ µg cm⁻²[4]
Detection Limit (Nitrite)0.93 µg/mL[4]
Quantitation Limit (Nitrite)2.82 µg/mL[4]
Wavelength of Maximum Absorbance (λmax)540 nm[2]
Applicable Concentration Range (Nitrate-Nitrite)0.01 - 10 mg/L[5]

Experimental Protocols

This section provides detailed methodologies for the determination of nitrite and nitrate in water samples.

Reagent Preparation
  • Deionized Water: All solutions should be prepared using high-purity, deionized water.

  • Color Reagent (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride): In a 1 L volumetric flask, dissolve 10.0 g of sulfanilamide (C₆H₈N₂O₂S) and 1.0 g of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in approximately 600 mL of deionized water.[2] Add 100 mL of concentrated hydrochloric acid (37% HCl).[2] Stir until all solids are dissolved. Dilute to the 1 L mark with deionized water, mix thoroughly, and store in a dark bottle. This solution should be discarded if it develops a dark pink color.[2]

  • Nitrite Stock Solution (1000 µg/mL): Dissolve 0.1500 g of sodium nitrite (NaNO₂) in deionized water and dilute to 100 mL in a volumetric flask.[4]

  • Nitrate Stock Solution (1000 µg/mL): Dissolve 0.7220 g of potassium nitrate (KNO₃) in deionized water and dilute to 100 mL in a volumetric flask.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions of nitrite and nitrate to cover the expected concentration range of the samples.

Sample Collection and Handling
  • Collect water samples in clean, rinsed bottles.

  • If the analysis cannot be performed within 24 hours, the samples should be preserved by adding 2 mL of concentrated sulfuric acid per liter of sample and stored at 4°C.[5] The maximum recommended holding time is 28 days.[5]

Analytical Procedure for Nitrite
  • Sample Preparation: If the sample contains suspended solids, filter it through a 0.45 µm filter.

  • Color Development: Transfer a specific volume (e.g., 10 mL) of the water sample or standard solution into a calibrated flask.

  • Add a defined volume of the color reagent to the flask, mix well, and allow the color to develop for a specified time (typically 10-20 minutes) at room temperature.

  • Spectrophotometric Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.[2] Use a reagent blank (deionized water plus color reagent) to zero the instrument.

  • Calibration Curve: Prepare a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.

  • Concentration Determination: Determine the nitrite concentration in the sample by comparing its absorbance to the calibration curve.

Analytical Procedure for Nitrate plus Nitrite
  • Nitrate Reduction: To determine the total nitrate and nitrite concentration, the nitrate in the sample must first be reduced to nitrite. This is commonly achieved by passing the sample through a cadmium reduction column.

  • Sample Preparation: Prepare the sample as described for the nitrite analysis.

  • Reduction: Pass a known volume of the sample through the activated cadmium reduction column at a controlled flow rate.

  • Color Development and Measurement: Collect the eluate and proceed with the color development and spectrophotometric measurement as described in the nitrite procedure (steps 2-6).

  • Nitrate Concentration Calculation: The result from this measurement represents the total concentration of nitrite and nitrate. To find the nitrate concentration, subtract the nitrite concentration determined from the analysis of the untreated sample.

Visualizations

Experimental Workflow for Nitrite and Nitrate Determination

experimental_workflow cluster_sample_prep Sample Preparation cluster_nitrite_analysis Nitrite Analysis cluster_nitrate_analysis Nitrate + Nitrite Analysis Sample Water Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample 0.45 µm filter Nitrite_Color Add Color Reagent Filtered_Sample->Nitrite_Color Reduction Cadmium Reduction Filtered_Sample->Reduction Nitrite_Abs Measure Absorbance at 540 nm Nitrite_Color->Nitrite_Abs 10-20 min incubation Nitrite_Result Nitrite Concentration Nitrite_Abs->Nitrite_Result Nitrate_Result Nitrate Concentration Nitrite_Result->Nitrate_Result Total_N_Color Add Color Reagent Reduction->Total_N_Color Total_N_Abs Measure Absorbance at 540 nm Total_N_Color->Total_N_Abs 10-20 min incubation Total_N_Result Total Nitrite + Nitrate Concentration Total_N_Abs->Total_N_Result Total_N_Result->Nitrate_Result Subtract Nitrite

Caption: Experimental workflow for the determination of nitrite and nitrate in water samples.

Reaction Pathway for Azo Dye Formation

reaction_pathway Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium + H⁺ Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium Azo_Dye Colored Azo Dye Diazonium->Azo_Dye NED N-(1-naphthyl)ethylenediamine dihydrochloride NED->Azo_Dye Coupling Reaction

Caption: Simplified reaction pathway for the formation of the colored azo dye.

References

Application Notes & Protocols for the Determination of Nitrite in Food Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The accurate determination of nitrite concentrations in food products is crucial for regulatory compliance and consumer safety. Nitrite is a common food additive used in cured meats and other products to inhibit microbial growth, fix color, and develop flavor. However, excessive nitrite levels can lead to the formation of carcinogenic N-nitrosamines. Therefore, reliable analytical methods for its quantification are essential for food quality control.

While various methods exist for nitrite determination, a widely adopted and validated approach is the spectrophotometric method based on the Griess reaction. This method is sensitive, cost-effective, and applicable to a wide range of food matrices. This document provides detailed application notes and protocols for the determination of nitrite in food samples using this established technique.

Principle of the Method

The determination of nitrite is based on the Griess reaction, a diazotization and coupling reaction that produces a colored azo dye. In an acidic medium, nitrite diazotizes a primary aromatic amine, such as sulfanilamide. The resulting diazonium salt is then coupled with an aromatic compound, typically N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored azo dye. The absorbance of this colored solution is measured spectrophotometrically, and the concentration of nitrite is determined from a calibration curve.

Experimental Protocols

Reagent Preparation
  • Precipitant I (Carrez I Solution): Dissolve 106 g of potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O) in deionized water and dilute to 1000 mL.

  • Precipitant II (Carrez II Solution): Dissolve 220 g of zinc acetate (Zn(CH₃COO)₂·2H₂O) and 30 mL of glacial acetic acid in deionized water and dilute to 1000 mL.

  • Saturated Sodium Tetraborate Solution: Add sodium tetraborate (Na₂B₄O₇·10H₂O) to deionized water until saturation is reached.

  • Coloring Reagent I (Sulfanilamide Solution): In a water bath, heat to dissolve 2 g of p-aminobenzenesulfonamide (sulfanilamide) in 800 mL of deionized water. Cool to room temperature and filter.

  • Coloring Reagent II (NED Solution): Dissolve 0.25 g of N-(1-Naphthyl)ethylenediamine dihydrochloride (C₁₂H₁₄N₂·2HCl) in deionized water and dilute to 1000 mL. Store this solution in an amber bottle to protect it from light.

  • Coloring Reagent III (Hydrochloric Acid Solution): Slowly add 445 mL of concentrated hydrochloric acid (HCl) to 400 mL of deionized water and dilute with deionized water to 1000 mL.

  • Nitrite Stock Standard Solution (1000 mg/L): Accurately weigh 0.150 g of sodium nitrite (NaNO₂), previously dried at 110°C for one hour, and dissolve it in a 100 mL volumetric flask with deionized water.

  • Nitrite Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with deionized water.

Sample Preparation

The sample preparation procedure may vary depending on the food matrix. The goal is to extract nitrite and remove interfering substances like proteins and fats.

For Meat and Meat Products:

  • Accurately weigh approximately 5-10 g of a homogenized sample into a 250 mL Erlenmeyer flask.[1]

  • Add 5 mL of saturated sodium tetraborate solution and 100 mL of hot deionized water (>80°C).[1]

  • Heat the flask in a boiling water bath for 15 minutes, with occasional shaking.[1]

  • Cool the flask to room temperature.

  • Add 2 mL of Precipitant I and 2 mL of Precipitant II, mixing thoroughly after each addition to precipitate proteins.[1]

  • Quantitatively transfer the contents to a 200 mL volumetric flask and dilute to the mark with deionized water.[1]

  • Mix well and filter the solution through a suitable filter paper. The clear filtrate is used for analysis.

For Vegetables and Fruits:

  • Homogenize a representative portion of the sample.

  • Weigh approximately 5 g of the homogenized sample into a 100 mL beaker.

  • Add about 60 mL of hot deionized water (approx. 70°C) and incubate for 15 minutes at 60-70°C.[2]

  • For samples with high color or starch content, add Carrez solutions for clarification.[2]

  • Cool to room temperature and transfer quantitatively to a 100 mL volumetric flask.

  • Dilute to the mark with deionized water, mix, and filter.

Analytical Procedure
  • Pipette an aliquot (e.g., 20 mL) of the clear sample filtrate into a 100 mL volumetric flask.

  • For the calibration curve, pipette known volumes of the nitrite working standard solutions into separate 100 mL volumetric flasks.

  • Prepare a blank by pipetting 20 mL of deionized water into a 100 mL volumetric flask.

  • To each flask, add 40 mL of deionized water.

  • Add 10 mL of Coloring Reagent I and 6 mL of Coloring Reagent III. Mix thoroughly and let it stand for 5 minutes.[1]

  • Add 2 mL of Coloring Reagent II, mix well, and allow the color to develop for 15 minutes.[1]

  • Dilute to the mark with deionized water and mix.

  • Measure the absorbance of the standard solutions and the sample solution against the blank at the wavelength of maximum absorption (typically around 540 nm) using a spectrophotometer.[1]

Calculation

Construct a calibration curve by plotting the absorbance of the standard solutions versus their corresponding concentrations. Determine the concentration of nitrite in the sample solution from the calibration curve. The nitrite content in the original food sample is then calculated using the following formula:

Nitrite (mg/kg) = (C × V × D) / W

Where:

  • C = Concentration of nitrite from the calibration curve (mg/L)

  • V = Final volume of the sample extract (L)

  • D = Dilution factor, if any

  • W = Weight of the food sample (kg)

Data Presentation

The performance of the analytical method should be validated to ensure its accuracy and reliability. Key validation parameters are summarized below.

Table 1: Method Validation Parameters for Nitrite Determination

ParameterTypical ValueReference
Linearity (r²)> 0.999[3]
Limit of Detection (LOD)0.08 - 0.13 mg/L[3][4]
Limit of Quantification (LOQ)0.25 - 0.4 mg/L
Repeatability (%RSD)2.0 - 5.8%[5]
Reproducibility (%RSD)3.2 - 11%[5]
Trueness (Recovery %)82 - 95%[5]

Visualizations

Diagram 1: Experimental Workflow for Nitrite Determination in Food Samples

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Homogenized Food Sample Extraction Hot Water Extraction Sample->Extraction Deproteinization Protein Precipitation (Carrez Reagents) Extraction->Deproteinization Filtration Filtration Deproteinization->Filtration Aliquoting Take Aliquot of Filtrate Filtration->Aliquoting Griess_Reaction Griess Reaction (Diazotization & Coupling) Aliquoting->Griess_Reaction Absorbance Spectrophotometric Measurement Griess_Reaction->Absorbance Calculation Calculate Nitrite Concentration Absorbance->Calculation Calibration Prepare Calibration Curve Calibration->Calculation

Caption: Workflow for the determination of nitrite in food samples.

Diagram 2: Griess Reaction Signaling Pathway

griess_reaction Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt Azo_Dye Colored Azo Dye Diazonium_Salt->Azo_Dye NED N-(1-Naphthyl)ethylenediamine NED->Azo_Dye H_plus H⁺ (Acidic Medium)

Caption: Chemical pathway of the Griess reaction for nitrite detection.

References

Application Notes and Protocols: High-Performance Liquid Chromatography (HPLC) Analysis utilizing 4-Diazodiphenylamino Sulfate for Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a representative protocol for the use of 4-diazodiphenylamino sulfate as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC). While specific, validated methods utilizing this exact reagent are not extensively documented in publicly available literature, the following application note is based on the well-established principles of azo coupling reactions with diazonium salts for the analysis of phenolic and aromatic amine compounds. This protocol serves as a foundational methodology that can be adapted and validated for specific research and development needs.

Introduction and Principle

This compound is a diazonium salt that can undergo an azo coupling reaction with electron-rich aromatic compounds, such as phenols and aromatic amines. This reaction forms a highly conjugated azo dye, which typically exhibits strong absorbance in the visible region of the electromagnetic spectrum. By converting analytes with poor chromophores into derivatives with high molar absorptivity, this derivatization strategy can significantly enhance their detection sensitivity and selectivity in HPLC with UV-Vis detection.

The general reaction mechanism involves the electrophilic attack of the diazonium ion on the activated aromatic ring of the analyte (e.g., a phenol) under slightly alkaline conditions. The resulting azo-coupled product can then be readily separated and quantified by reverse-phase HPLC.

Signaling Pathway: Azo Coupling Derivatization

The following diagram illustrates the general chemical pathway for the derivatization of a phenolic analyte with this compound.

Azo_Coupling_Reaction cluster_reaction Derivatization Reaction Analyte Phenolic Analyte (e.g., Phenol) Product Azo-Coupled Product (Colored Derivative) Analyte->Product Azo Coupling (Slightly Alkaline pH) Reagent 4-Diazodiphenylamino Sulfate Reagent->Product HPLC HPLC-UV/Vis Analysis Product->HPLC Injection

Caption: General reaction scheme for azo coupling derivatization.

Representative Application: Quantification of Phenol in an Aqueous Matrix

This section outlines a hypothetical application for the determination of phenol in a water sample using HPLC with pre-column derivatization with this compound.

3.1. Experimental Workflow

The diagram below outlines the major steps in the analytical workflow.

HPLC_Workflow start Start sample_prep Sample Preparation (e.g., Filtration, pH adjustment) start->sample_prep derivatization Derivatization Add this compound Incubate sample_prep->derivatization hplc_analysis HPLC Analysis (RP-C18 Column) derivatization->hplc_analysis data_processing Data Processing (Peak Integration, Quantification) hplc_analysis->data_processing end End data_processing->end

Caption: Experimental workflow for HPLC analysis with pre-column derivatization.

3.2. Detailed Experimental Protocol

3.2.1. Reagents and Materials

  • This compound (Reagent grade)

  • Phenol (Analytical standard)

  • Sodium Carbonate (Anhydrous)

  • Sodium Bicarbonate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Hydrochloric Acid (for pH adjustment)

  • 0.45 µm Syringe filters

3.2.2. Preparation of Solutions

  • Derivatization Reagent (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of HPLC-grade water. Prepare this solution fresh daily and keep it on ice and protected from light.

  • Carbonate Buffer (0.1 M, pH 9.5): Dissolve 0.85 g of sodium carbonate and 0.17 g of sodium bicarbonate in 100 mL of HPLC-grade water. Adjust pH if necessary.

  • Phenol Stock Standard (1 mg/mL): Accurately weigh and dissolve 10 mg of phenol in 10 mL of methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock standard with HPLC-grade water to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

3.2.3. Sample Preparation and Derivatization Procedure

  • Filter the aqueous sample through a 0.45 µm syringe filter.

  • To 1.0 mL of the filtered sample or working standard in a clean vial, add 0.5 mL of the carbonate buffer (pH 9.5).

  • Add 0.2 mL of the 1 mg/mL this compound solution.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at room temperature (approximately 25°C) for 15 minutes, protected from light.

  • After incubation, the sample is ready for HPLC analysis.

3.3. HPLC Conditions

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-18 min: 80% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection UV-Vis Detector at 450 nm (or the determined λmax of the derivative)
Run Time 20 minutes

Representative Quantitative Data (Example)

The following tables present example data that would be expected from a validated method.

Table 1: Linearity of Phenol-Derivative

Concentration (µg/mL)Peak Area (Arbitrary Units)
1.055,234
5.0278,987
10.0549,876
25.01,380,112
50.02,755,432
Correlation (r²) 0.9995

Table 2: Precision and Accuracy

Spiked Concentration (µg/mL)Measured Concentration (µg/mL, n=6)RSD (%)Recovery (%)
5.04.95 ± 0.214.299.0
20.020.3 ± 0.653.2101.5
40.039.5 ± 1.112.898.8

Table 3: Method Detection and Quantitation Limits

ParameterValue (µg/mL)
Limit of Detection (LOD) 0.25
Limit of Quantitation (LOQ) 0.85

Discussion and Considerations

  • Optimization of Derivatization: The reaction conditions, including pH, reagent concentration, temperature, and incubation time, should be thoroughly optimized for the specific analyte of interest to ensure complete and reproducible derivatization.

  • Stability of Derivative: The stability of the azo-coupled product should be assessed to determine the appropriate timeframe between derivatization and HPLC analysis.

  • Matrix Effects: When analyzing complex samples, such as biological fluids or environmental extracts, potential matrix effects should be evaluated. This may necessitate further sample clean-up steps, such as solid-phase extraction (SPE).

  • Specificity: The potential for other compounds in the sample to react with the derivatizing reagent should be investigated to ensure the specificity of the method. Chromatographic conditions should be optimized to resolve the analyte of interest from any interfering peaks.

  • Alternative Detection: While UV-Vis is the most common detection method for these derivatives, fluorescence or mass spectrometry (MS) could also be explored. Azo compounds can sometimes exhibit fluorescence, and MS detection would provide higher selectivity and structural information.

Conclusion

The use of this compound as a pre-column derivatization reagent presents a promising, albeit not widely documented, approach for the sensitive HPLC analysis of phenolic and aromatic amine compounds. The provided protocol offers a solid starting point for method development and validation. Researchers and scientists are encouraged to adapt and optimize this methodology for their specific analytical challenges in drug development and other research areas.

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azo dyes are a significant class of organic compounds characterized by the presence of one or more azo groups (–N=N–). They are widely utilized in various industrial applications, including textiles, printing, and food coloring. In the realm of scientific research and drug development, azo compounds are valuable as chromogenic reagents, biological stains, and potential therapeutic agents. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine to form a diazonium salt, followed by a coupling reaction with an electron-rich aromatic compound, such as a phenol or an aromatic amine.

This document provides detailed application notes and experimental protocols for the synthesis of azo dyes using 4-diazodiphenylamino sulfate. While this specific diazonium salt is often generated in situ from 4-aminodiphenylamine or its derivatives, the following protocols outline the fundamental steps for its formation and subsequent coupling reactions to produce various azo dyes.

Data Presentation

The following table summarizes key quantitative data for the synthesis of azo dyes derived from diphenylamine derivatives.

Starting MaterialCoupling ComponentWavelength of Max Absorption (λmax)YieldReference
4-AminoantipyrineDiphenylamine555 nmNot Specified[1]
4'-amino-4-nitrodiphenylamine-2-sulfonic acid1-aminonaphthalene-6/7-sulfonic acidNot SpecifiedGood Yield[2]
4'-amino-4-nitrodiphenylamine-2-sulfonic acidResorcinolNot SpecifiedGood Yield[2]

Experimental Protocols

Protocol 1: General Synthesis of an Azo Dye via in situ Diazotization of a 4-Aminodiphenylamine Derivative and Coupling

This protocol describes a general method for the synthesis of an azo dye by first forming the diazonium salt from a substituted 4-aminodiphenylamine, followed by its reaction with a coupling partner.

Materials:

  • Substituted 4-aminodiphenylamine (e.g., 4'-amino-4-nitrodiphenylamine-2-sulfonic acid)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Coupling component (e.g., a phenol or aromatic amine like resorcinol or 1-aminonaphthalene-6-sulfonic acid)

  • Sodium hydroxide (NaOH) or other base

  • Ice

  • Distilled water

  • Beakers

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

Step 1: Diazotization of 4-Aminodiphenylamine Derivative

  • Suspend the chosen 4-aminodiphenylamine derivative (e.g., 3.09 g of 4'-amino-4-nitrodiphenylamine-2-sulfonic acid) in approximately 30 mL of water in a beaker.

  • If the amine is not readily soluble, add a 50% solution of NaOH dropwise while stirring and gently heating (to about 80°C) until a clear solution is obtained.[2]

  • Cool the amine solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve sodium nitrite (e.g., 1.72 g) in a small amount of water.

  • Slowly add a solution of concentrated hydrochloric acid (e.g., 4.24 mL of 32% HCl) to the cooled amine solution, maintaining the temperature below 5°C.

  • To this acidic solution, add the sodium nitrite solution dropwise while stirring vigorously. Keep the temperature of the reaction mixture between 0 and 5°C throughout the addition. The formation of the diazonium salt is indicated by a change in the solution's appearance.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., 1.60 g of resorcinol) in an aqueous alkaline solution (e.g., dilute NaOH).

  • Cool this solution in an ice bath to 0-5°C.

  • Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with continuous and efficient stirring.

  • A colored precipitate of the azo dye should form immediately or upon standing.

  • Continue stirring the reaction mixture in the ice bath for an additional 30 minutes to ensure the completion of the coupling reaction.

  • The pH of the solution can be adjusted as needed to optimize the coupling reaction; for phenols, the coupling is typically carried out in a slightly alkaline medium.

Step 3: Isolation and Purification of the Azo Dye

  • Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.

  • Wash the solid product with cold distilled water to remove any unreacted salts and other water-soluble impurities.

  • The crude dye can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol-water mixture).

  • Dry the purified dye in a desiccator or a vacuum oven at a suitable temperature.

  • Characterize the final product using techniques such as UV-Vis spectroscopy (to determine λmax), FT-IR spectroscopy, and NMR spectroscopy.

Protocol 2: Synthesis of an Azo Dye from 4-Aminoantipyrine and Diphenylamine[1]

This protocol provides a specific example of an azo dye synthesis where diphenylamine acts as the coupling component.

Materials:

  • 4-Aminoantipyrine

  • Diphenylamine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

Procedure:

  • In a 250 mL flask, prepare a mixture of 4-aminoantipyrine (2.0 g, 0.00984 mol), 10 mL of hydrochloric acid, and 10 mL of distilled water.

  • Cool this mixture in an ice bath to 0°C.

  • Prepare a solution of sodium nitrite (0.676 g, 0.00984 mol) in 5 mL of distilled water.

  • Add the sodium nitrite solution dropwise to the cooled 4-aminoantipyrine mixture while maintaining the temperature at 0°C to form the diazonium salt.

  • In a separate container, prepare a solution of diphenylamine (1.663 g, 0.00984 mol) in 10 mL of 10% hydrochloric acid.

  • Add the diphenylamine solution dropwise to the diazonium salt solution under vigorous stirring.

  • After the addition is complete, allow the mixture to stand overnight at room temperature.

  • Neutralize the mixture with a 1 M solution of sodium hydroxide.

  • Filter the resulting precipitate and wash it with distilled water to obtain the azo dye.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of azo dyes from a 4-aminodiphenylamine derivative.

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_isolation Step 3: Isolation & Purification Amine 4-Aminodiphenylamine Derivative Reagents1 NaNO2, HCl 0-5°C Diazonium 4-Diazodiphenylamino Sulfate (in situ) Reagents1->Diazonium Reagents2 Alkaline Solution 0-5°C Diazonium->Reagents2 Coupling_Component Coupling Component (Phenol or Amine) Azo_Dye Azo Dye (Precipitate) Reagents2->Azo_Dye Filtration Filtration Azo_Dye->Filtration Washing Washing Filtration->Washing Purification Recrystallization Washing->Purification Drying Drying Purification->Drying

Caption: General workflow for azo dye synthesis.

Logical Relationship of Reactants and Products

This diagram shows the logical relationship between the starting materials, intermediates, and the final product in the synthesis of an azo dye.

LogicalRelationship A 4-Aminodiphenylamine Derivative D This compound (Intermediate) A->D B Sodium Nitrite B->D C Hydrochloric Acid C->D F Azo Dye Product D->F E Coupling Component E->F

Caption: Reactant to product logical flow.

References

Application Notes and Protocols for Flow Injection Analysis Utilizing Diazotization-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Flow Injection Analysis (FIA) for Pharmaceutical Analysis using Diazotization-Coupling Reactions.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct applications of 4-diazodiphenylamino sulfate in flow injection analysis for drug quantification are not extensively documented in the reviewed literature. The following application notes and protocols are based on the well-established principles of diazotization-coupling reactions in FIA, utilizing analogous reagents for the determination of various pharmaceutical compounds.

Introduction

Flow Injection Analysis (FIA) is a highly efficient and automated analytical technique used for the rapid determination of various analytes. When coupled with spectrophotometric detection, FIA based on diazotization-coupling reactions offers a simple, sensitive, and cost-effective method for quantifying pharmaceutical compounds that possess a primary aromatic amine or can be derivatized to form one. This method is also applicable to phenolic compounds that can couple with a diazonium salt.

The core principle involves the reaction of a primary aromatic amine with a diazotizing agent (commonly sodium nitrite in an acidic medium) to form a diazonium salt. This highly reactive species then couples with a suitable coupling agent (such as a phenol, naphthol, or another aromatic amine) in an alkaline medium to produce a stable and intensely colored azo dye. The absorbance of this dye is measured spectrophotometrically and is directly proportional to the concentration of the analyte.

Principle of the Method

The diazotization-coupling reaction in an FIA system typically involves the following steps:

  • Diazotization: The sample containing the primary aromatic amine is mixed with a stream of acidic sodium nitrite to form the diazonium salt.

  • Coupling: The diazonium salt is then merged with a stream of the coupling agent in an alkaline medium.

  • Detection: The resulting azo dye passes through a flow cell in a spectrophotometer, and the absorbance is measured at the wavelength of maximum absorption (λmax).

This entire process occurs continuously and reproducibly within the FIA manifold.

Experimental Protocols

The following protocols are representative of FIA methods employing diazotization-coupling reactions for the analysis of pharmaceuticals.

3.1. Reagent Preparation

  • Carrier Stream (Acidic Medium): Prepare a solution of Hydrochloric Acid (HCl) by diluting concentrated HCl in deionized water. The concentration will need to be optimized for the specific application but is typically in the range of 0.1 M to 1.0 M.

  • Diazotizing Reagent: Prepare a fresh solution of Sodium Nitrite (NaNO₂) in deionized water. A typical concentration is around 1% (w/v). This solution should be prepared daily.

  • Coupling Agent: The choice of coupling agent depends on the analyte. A common example is a solution of a phenolic compound (e.g., N-(1-naphthyl)ethylenediamine, phenol, or salbutamol sulfate) dissolved in an appropriate solvent, often an alkaline solution.

  • Alkaline Medium: A solution of Sodium Hydroxide (NaOH) is typically used to facilitate the coupling reaction. Concentrations may vary, for instance, from 0.5 M to 1.0 M.

  • Standard Solutions: Prepare a stock solution of the analyte of interest (e.g., a sulfonamide drug or a local anesthetic) in a suitable solvent. Working standard solutions are then prepared by serial dilution of the stock solution with the carrier stream solution.

3.2. Flow Injection Analysis System Setup

A typical FIA system for this application consists of:

  • A peristaltic pump with multiple channels to propel the carrier and reagent streams at a constant flow rate.

  • An injection valve to introduce a precise volume of the sample into the carrier stream.

  • A reaction coil where the diazotization and coupling reactions take place. The length and diameter of the coil are optimized to ensure sufficient reaction time and minimize dispersion.

  • A spectrophotometric detector with a flow-through cell to monitor the absorbance of the colored product.

  • A data acquisition system to record and process the detector signal.

3.3. General Analytical Procedure

  • Set up the FIA system as shown in the workflow diagram below.

  • Pump the carrier stream, diazotizing reagent, and coupling agent through the system until a stable baseline is obtained.

  • Inject a fixed volume of the standard solution or sample into the carrier stream.

  • The sample zone mixes with the reagents in the reaction coil, leading to the formation of the azo dye.

  • The colored product passes through the detector, and the absorbance is recorded as a peak.

  • The peak height or area is proportional to the concentration of the analyte.

  • Construct a calibration curve by injecting a series of standard solutions of known concentrations.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak heights or areas on the calibration curve.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies employing FIA methods based on diazotization or coupling reactions for the determination of different pharmaceutical compounds.

Table 1: Performance Characteristics of FIA Methods for Drug Analysis

AnalyteCoupling Agentλmax (nm)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
HesperidinDiazotized 4-aminoacetophenone4705-1001.093.63
AmoxicillinDiazotized Dapsone4401-1500.074-[1][2]
DapsoneSalbutamol Sulfate462-0.05-[3]
DiosminN,N-dimethyl-p-phenylenediamine6775-1200.30671.022[4][5]
Sulphonamides4-Amino-N,N-diethylaniline550-0.30-0.63-[6][7]

Table 2: Accuracy and Precision of FIA Methods

AnalyteRelative Standard Deviation (RSD, %)Recovery (%)Reference
Hesperidin< 1.5-
Diosmin0.55100.24[4][5]
Sulphonamides< 0.5698.2-101.2[6][7]

Visualizations

Diagram 1: General Workflow of a Diazotization-Coupling FIA System

FIA_Workflow cluster_reagents Reagent & Carrier Streams cluster_fia_system FIA Manifold cluster_output Data Acquisition Carrier Carrier Stream (e.g., HCl) Pump Peristaltic Pump Carrier->Pump Reagent1 Diazotizing Reagent (e.g., NaNO2) Reagent1->Pump Reagent2 Coupling Agent (e.g., Phenolic compound in NaOH) Reagent2->Pump Injector Injection Valve Pump->Injector Carrier RC Reaction Coil Pump->RC Reagents Injector->RC Sample + Carrier Detector Spectrophotometer (Flow Cell) RC->Detector Data Data System Detector->Data

Caption: A schematic of a typical FIA system for drug analysis.

Diagram 2: Diazotization-Coupling Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Final Product Analyte Primary Aromatic Amine (Analyte) Diazonium Diazonium Salt Analyte->Diazonium Nitrite NaNO2 + H+ Nitrite->Diazonium CouplingAgent Coupling Agent (e.g., Phenol) AzoDye Azo Dye (Colored Product) CouplingAgent->AzoDye Alkaline Medium Diazonium->AzoDye

Caption: The chemical pathway of a diazotization-coupling reaction.

References

Application Notes and Protocols for the Derivatization of Phenols using Aromatic Diazonium Salts

Author: BenchChem Technical Support Team. Date: November 2025

A NOTE ON REAGENT SELECTION

Initial searches for detailed application notes and protocols for the derivatization of phenols with 4-diazodiphenylamino sulfate did not yield sufficient specific, quantitative data or established experimental protocols to meet the requirements of this document. This suggests that it may not be a commonly used reagent for this purpose in the published scientific literature.

Therefore, this document provides a detailed application note and protocol for a widely used and well-documented alternative method: the derivatization of phenols using diazotized sulfanilic acid . This reagent functions on the same chemical principle of azo coupling and provides a reliable and sensitive method for the colorimetric determination of a wide range of phenolic compounds.

Title: Spectrophotometric Determination of Phenolic Compounds via Derivatization with Diazotized Sulfanilic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenolic compounds are a diverse group of molecules characterized by a hydroxyl group attached to an aromatic ring. They are of significant interest in various fields, including environmental monitoring, food science, and pharmaceutical development, due to their antioxidant properties and roles as signaling molecules or potential contaminants. The quantitative analysis of phenols often requires a derivatization step to enhance their detection by spectrophotometry.

This application note describes a robust and sensitive method for the determination of phenols through derivatization with diazotized sulfanilic acid. The principle of this method is based on the azo coupling reaction. In an alkaline medium, the diazonium salt of sulfanilic acid reacts with phenolic compounds to form a colored azo dye. The intensity of the resulting color is directly proportional to the concentration of the phenolic compound and can be quantified using a spectrophotometer.[1]

Principle of the Reaction

The derivatization process involves two main steps:

  • Diazotization: Sulfanilic acid is reacted with sodium nitrite in an acidic solution to form the diazonium salt.

  • Azo Coupling: The freshly prepared diazonium salt is then coupled with the phenol of interest in an alkaline solution (pH ~11.5) to produce a stable and colored azo compound.[1]

The resulting azo dye exhibits strong absorbance in the visible region of the electromagnetic spectrum, allowing for sensitive spectrophotometric quantification.

Quantitative Data Summary

The derivatization of different phenolic compounds with diazotized sulfanilic acid results in azo dyes with distinct spectrophotometric properties. The following table summarizes the key quantitative parameters for a selection of phenols.

Phenolic CompoundWavelength of Maximum Absorbance (λmax)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Phenol456 nm1.26 x 10⁴0.09630.3211
Catechol359 nm3.72 x 10⁴0.04300.1440
Resorcinol497 nm2.86 x 10⁴0.04960.1655
Phenylephrine HCl441 nm8.51 x 10³0.00500.0166

Note: Data for Phenol, Catechol, and Resorcinol are derived from a method using diazotized benzene, which is chemically similar to diazotized sulfanilic acid in its reaction with phenols.[2] Data for Phenylephrine HCl is from a direct study with diazotized sulfanilic acid.[3]

Experimental Protocols

1. Preparation of Reagents

  • Sulfanilic Acid Solution (0.0864 M):

    • Dissolve 0.216 g of sulfanilic acid in a small amount of distilled water in a 250 mL volumetric flask.

    • Add 39 mL of 0.2 N Hydrochloric Acid (HCl).

    • Dilute to the mark with distilled water and mix thoroughly.[1]

  • Sodium Nitrite Solution (Saturated):

    • Add sodium nitrite (NaNO₂) to distilled water with stirring until no more solute dissolves. Ensure a small amount of undissolved solid remains at the bottom to confirm saturation.

  • Diazotized Sulfanilic Acid Reagent (Freshly Prepared):

    • To the 250 mL of sulfanilic acid solution, add a small quantity of the saturated sodium nitrite solution dropwise with constant stirring.[1]

    • This reagent should be prepared fresh before each use and kept in an ice bath to maintain stability.

  • Sodium Carbonate Solution (1 M):

    • Dissolve 10.6 g of anhydrous sodium carbonate (Na₂CO₃) in distilled water.

    • Dilute to 100 mL in a volumetric flask.

  • Phenol Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh 10 mg of phenol.

    • Dissolve in distilled water in a 100 mL volumetric flask and dilute to the mark.

    • Prepare working standards of lower concentrations by serial dilution of the stock solution.

2. Derivatization and Measurement Protocol

  • Sample Preparation:

    • Take 100 mL of the aqueous sample containing the phenol or an appropriate aliquot diluted to 100 mL with distilled water.

    • For the calibration curve, prepare a series of phenol standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL) in 100 mL volumetric flasks.

  • pH Adjustment:

    • To each 100 mL sample and standard, add 1 M sodium carbonate solution dropwise to adjust the pH to approximately 11.5. A pH meter should be used for accurate adjustment.[1]

  • Derivatization Reaction:

    • To each pH-adjusted sample and standard, add 10 mL of the freshly prepared diazotized sulfanilic acid reagent.

    • Mix thoroughly and allow the reaction to proceed for 20 minutes at room temperature for color development.[1]

  • Spectrophotometric Measurement:

    • After the 20-minute incubation period, measure the absorbance of each sample and standard at the predetermined λmax for the specific phenol being analyzed (refer to the data table). Use a reagent blank (100 mL of distilled water subjected to the same procedure) to zero the spectrophotometer.

    • The absorbance should be measured promptly after the incubation time as the color intensity may change over longer periods.[1]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

    • Determine the concentration of the unknown samples from the linear regression equation of the calibration curve.

Visualizations

Derivatization_Workflow cluster_reagent Reagent Preparation cluster_sample Sample Processing cluster_analysis Analysis Sulfanilic_Acid Sulfanilic Acid in HCl Diazotized_Reagent Diazotized Sulfanilic Acid Reagent Sulfanilic_Acid->Diazotized_Reagent Diazotization (Ice Bath) Sodium_Nitrite Saturated Sodium Nitrite Sodium_Nitrite->Diazotized_Reagent Derivatization Add Diazotized Reagent Incubate 20 min Diazotized_Reagent->Derivatization Add to Sample Phenol_Sample Phenolic Sample or Standard pH_Adjustment Adjust pH to ~11.5 with Na₂CO₃ Phenol_Sample->pH_Adjustment pH_Adjustment->Derivatization Spectrophotometer Measure Absorbance at λmax Derivatization->Spectrophotometer Analyze Colored Product Calibration_Curve Construct Calibration Curve Spectrophotometer->Calibration_Curve Quantification Determine Concentration Calibration_Curve->Quantification

Caption: Experimental workflow for the derivatization and quantification of phenols.

Reaction_Pathway cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling Sulfanilic Sulfanilic Acid Diazonium Diazonium Salt Sulfanilic->Diazonium NaNO2_HCl NaNO₂ + HCl (0-5 °C) NaNO2_HCl->Diazonium Azo_Dye Colored Azo Dye Diazonium->Azo_Dye Coupling Reaction Phenol Phenol Phenol->Azo_Dye NaOH NaOH (Alkaline) NaOH->Azo_Dye

Caption: Chemical pathway for the derivatization of phenol.

Interferences

  • Primary Arylamines: These compounds can also react with diazotized sulfanilic acid, leading to overestimated results.[4]

  • Strong Oxidizing and Reducing Agents: These substances may degrade the diazonium reagent, resulting in underestimation of the phenol concentration.[4]

  • Sample Matrix: Complex sample matrices, such as those found in wastewater or biological fluids, may contain interfering substances. A preliminary distillation or extraction step may be necessary for such samples.

The derivatization of phenols with diazotized sulfanilic acid provides a simple, cost-effective, and sensitive method for their quantification. The protocol is straightforward and can be readily implemented in most analytical laboratories equipped with a standard spectrophotometer. Careful control of pH, temperature, and reaction time is crucial for obtaining reproducible and accurate results. This method is a valuable tool for researchers, scientists, and drug development professionals for the analysis of phenolic compounds in various samples.

References

Application Notes and Protocols for the Environmental Analysis of Nitrite Using 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, proposed experimental protocol for the quantitative determination of nitrite in environmental water samples using 4-diazodiphenylamino sulfate, also known as Variamine Blue RT Salt. The described method is a colorimetric assay based on a hypothetical reaction pathway analogous to the well-established Griess reaction. These application notes are intended to serve as a foundational methodology for further development and validation.

Introduction

Nitrite (NO₂⁻) is a common environmental contaminant originating from agricultural runoff, industrial wastewater, and the natural nitrogen cycle. Elevated levels of nitrite in water bodies can be toxic to aquatic life and pose a health risk to humans. Therefore, sensitive and accurate methods for nitrite quantification are essential for environmental monitoring.

This compound is a diazonium salt that has been utilized as a dye and in biological staining.[1][2][3] While not a standard reagent for nitrite analysis, its chemical properties suggest a potential application in a novel colorimetric assay. This protocol outlines a hypothetical method where this compound acts as a chromogenic reagent that reacts with nitrite under acidic conditions to produce a stable, colored azo dye. The intensity of the resulting color, measured spectrophotometrically, is proportional to the nitrite concentration in the sample.

Proposed Signaling Pathway

The proposed analytical method is based on the hypothesis that this compound undergoes a coupling reaction with a product formed from the reaction of nitrite in an acidic medium. This would be a variation of the Griess reaction, where a primary aromatic amine is first diazotized by nitrite, and the resulting diazonium salt is then coupled with a coupling agent to produce a colored azo dye.[4][5][6][7] In this proposed protocol, we speculate that this compound itself acts as the coupling agent, reacting with a transient species formed from nitrite.

Proposed Reaction Pathway cluster_reagents Reagents cluster_reaction Reaction Steps cluster_product Product cluster_measurement Measurement reagent1 Nitrite (NO₂⁻) in Sample step1 Formation of Diazonium Species (Hypothetical Intermediate) reagent1->step1 reagent2 4-Diazodiphenylamino Sulfate step2 Azo Coupling Reaction reagent2->step2 reagent3 Acidic Medium (e.g., HCl) reagent3->step1 step1->step2 product Colored Azo Dye step2->product measurement Spectrophotometric Measurement product->measurement

Caption: Proposed reaction pathway for nitrite detection.

Experimental Protocols

Reagent Preparation
  • This compound Stock Solution (1000 mg/L): Dissolve 100 mg of this compound (Variamine Blue RT Salt, purity ≥99%) in 100 mL of deionized water. Store in a dark, refrigerated container. This solution should be prepared fresh weekly.

  • Hydrochloric Acid (2 M): Slowly add 16.7 mL of concentrated HCl (37%) to 83.3 mL of deionized water while stirring in a fume hood.

  • Nitrite Stock Standard (100 mg/L): Dissolve 0.150 g of sodium nitrite (NaNO₂) in 1 L of deionized water. Store at 4°C.

  • Working Nitrite Standards (0.1 - 2.0 mg/L): Prepare a series of working standards by diluting the nitrite stock standard with deionized water.

Sample Preparation
  • Collect water samples in clean, amber glass bottles.

  • If the samples are turbid, filter them through a 0.45 µm syringe filter.

  • Samples should be analyzed as soon as possible. If storage is necessary, they can be kept at 4°C for up to 48 hours.[8]

Analytical Procedure
  • Pipette 5.0 mL of each working standard, blank (deionized water), and environmental water sample into separate 10 mL volumetric flasks.

  • To each flask, add 1.0 mL of 2 M hydrochloric acid and mix well.

  • Add 1.0 mL of the 1000 mg/L this compound stock solution to each flask.

  • Bring the volume in each flask to 10 mL with deionized water and mix thoroughly.

  • Allow the reaction to proceed for 20 minutes at room temperature for color development.

  • Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which must be determined experimentally (expected to be in the range of 500-600 nm). Use deionized water as the reference.

  • Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

  • Determine the concentration of nitrite in the environmental samples from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative data for the proposed method, based on typical performance of similar colorimetric assays for nitrite.[9][10]

ParameterExpected Value
Linearity Range0.1 - 2.0 mg/L
Limit of Detection (LOD)0.05 mg/L
Limit of Quantification (LOQ)0.15 mg/L
Molar Absorptivity> 4 x 10⁴ L mol⁻¹ cm⁻¹
Relative Standard Deviation (RSD)< 5%
Wavelength of Max. Absorbance (λmax)To be determined (Est. 540 nm)

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the analysis of nitrite in environmental samples using the proposed method.

Experimental Workflow cluster_sample Sample Handling cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_analysis Analysis sample_collection Sample Collection sample_filtration Filtration (if needed) sample_collection->sample_filtration reaction_setup Mix Sample/Standard, Acid, and Reagent sample_filtration->reaction_setup reagent_prep Prepare Standards and Reagent Solutions reagent_prep->reaction_setup color_development Color Development (20 min) reaction_setup->color_development spectro_measurement Spectrophotometric Measurement color_development->spectro_measurement data_analysis Data Analysis and Quantification spectro_measurement->data_analysis

Caption: Experimental workflow for nitrite analysis.

Conclusion

This document presents a detailed, though hypothetical, application and protocol for the use of this compound in the environmental analysis of nitrite. The proposed method offers a potentially simple and sensitive colorimetric approach. It is important to note that this method requires experimental validation to determine the optimal reaction conditions, wavelength of maximum absorbance, and to assess potential interferences from other ions commonly found in environmental water samples. The information provided herein should serve as a robust starting point for researchers and scientists interested in developing new analytical techniques for environmental monitoring.

References

Troubleshooting & Optimization

Improving the stability of 4-diazodiphenylamino sulfate solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of 4-diazodiphenylamino sulfate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is changing color and showing reduced reactivity. What is causing this?

A1: Solutions of this compound, like other diazonium salts, are inherently unstable.[1] Degradation is often observed as a discoloration (typically yellowing or browning), the formation of precipitates, and a loss of reactivity.[1] This decomposition is primarily caused by factors such as elevated temperature, exposure to light, and suboptimal pH. It is crucial to store and handle the solution under appropriate conditions to minimize degradation.

Q2: What is the optimal pH for storing a this compound solution?

A2: An acidic pH is generally recommended to enhance the stability of diazonium salt solutions.[1] While the optimal pH can vary depending on the specific application, maintaining the solution in a mildly acidic buffer can help to prevent premature decomposition. It is important to note that for subsequent coupling reactions, the pH may need to be adjusted to slightly alkaline conditions to facilitate the reaction with the coupling agent. However, prolonged exposure to alkaline conditions will accelerate the degradation of the diazonium salt.

Q3: How does temperature affect the stability of the solution?

A3: Temperature is a critical factor in the stability of this compound solutions. Elevated temperatures significantly accelerate the rate of decomposition. Therefore, it is strongly recommended to keep the solution cold, ideally at or below 4°C, during both storage and use.[1] For long-term storage, freezing the solution may be an option, but it is essential to consider the effects of freeze-thaw cycles on solution stability.

Q4: Are there any chemical stabilizers I can add to my solution?

A4: Yes, the addition of certain surfactants has been shown to significantly improve the stability of diazonium salt solutions.[1] Non-ionic, cationic, and amphoteric surfactants are generally effective. Anionic surfactants may provide some initial stabilization, but their effect can diminish over time. The concentration of the surfactant is also important, with a preferred range typically between 0.04% and 4.0%.[1]

Q5: How should I prepare a this compound solution for my experiments?

A5: It is best practice to prepare the solution fresh for each experiment whenever possible. If a stock solution is required, it should be prepared in a suitable acidic buffer and stored in a dark, cold environment (e.g., a refrigerator at 4°C). When preparing the solution, use high-purity water and reagents to avoid introducing contaminants that could catalyze degradation. For sensitive applications, degassing the solvent prior to use can also be beneficial.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid discoloration of the solution High storage temperature.Store the solution at 4°C or below in a dark container.
Exposure to light.Use an amber-colored storage vial or wrap the container in aluminum foil.
Incorrect pH.Ensure the solution is prepared and stored in a mildly acidic buffer.
Precipitate formation in the solution Degradation of the diazonium salt.Prepare a fresh solution. Consider adding a stabilizing surfactant.
Low solubility at storage temperature.If using a high concentration, try preparing a more dilute stock solution.
Inconsistent experimental results Degradation of the this compound solution.Prepare a fresh solution for each experiment or a new stock solution daily.
Improper solution handling.Keep the solution on ice during use and minimize its time at room temperature.
Low reactivity in coupling reactions Decomposed diazonium salt.Use a freshly prepared solution.
Incorrect pH for the coupling reaction.While the stock solution should be acidic for stability, the reaction buffer may need to be adjusted to a slightly alkaline pH for optimal coupling. This should be done immediately before the reaction.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a stock solution with enhanced stability for general laboratory use.

Materials:

  • This compound (also known as Variamine Blue RT Salt)

  • High-purity water (e.g., deionized or distilled)

  • Hydrochloric acid (HCl), 0.1 M

  • Non-ionic surfactant (e.g., Brij 35)

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Amber glass storage bottle

Procedure:

  • Prepare the Acidic Buffer: In a volumetric flask, prepare a 0.1 M HCl solution using high-purity water.

  • Add Surfactant (Optional but Recommended): To the acidic buffer, add the non-ionic surfactant to a final concentration of 0.5% (w/v). For example, add 0.5 g of Brij 35 to 100 mL of the 0.1 M HCl solution. Stir gently until the surfactant is fully dissolved.

  • Dissolve the Diazonium Salt: Accurately weigh the desired amount of this compound. Slowly add the powder to the prepared acidic buffer (with or without surfactant) while stirring gently. Continue stirring until the salt is completely dissolved.

  • Storage: Transfer the solution to a clean, amber glass bottle. Store the solution in a refrigerator at 4°C. The solution should be protected from light.

Note: For optimal results, it is recommended to prepare a fresh stock solution at least weekly.

Protocol for Monitoring the Stability of this compound Solutions

This protocol outlines a spectrophotometric method to assess the stability of your prepared solutions over time.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Cuvettes

  • Appropriate buffer for dilution

Procedure:

  • Initial Measurement: Immediately after preparing the this compound solution, take an initial absorbance reading at its maximum absorbance wavelength (λmax). The λmax for this compound is typically in the UV region. Dilute the stock solution with the storage buffer to an appropriate concentration to ensure the absorbance is within the linear range of the spectrophotometer (generally between 0.1 and 1.0 AU).

  • Incubation: Store the stock solution under the desired test conditions (e.g., at 4°C in the dark, at room temperature on the benchtop, etc.).

  • Time-Point Measurements: At regular intervals (e.g., every hour, every 24 hours), take a sample of the stock solution, dilute it in the same manner as the initial measurement, and record the absorbance at the λmax.

  • Data Analysis: Plot the absorbance (or percentage of initial absorbance) versus time. A decrease in absorbance over time indicates the degradation of the this compound. The rate of degradation can be determined from the slope of this plot.

Visualizing Experimental Workflows and Chemical Pathways

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_usage Experimental Use prep_buffer Prepare Acidic Buffer (e.g., 0.1 M HCl) add_surfactant Add Stabilizing Surfactant (e.g., 0.5% Brij 35) prep_buffer->add_surfactant Optional but Recommended dissolve_salt Dissolve this compound add_surfactant->dissolve_salt store_solution Store at 4°C in a Dark Container dissolve_salt->store_solution use_in_assay Use in Experiment (e.g., Enzymatic Assay) store_solution->use_in_assay

Caption: Workflow for preparing and storing a stabilized this compound solution.

degradation_pathway cluster_factors Degradation Factors diazonium_ion 4-Diazodiphenylamino Sulfate (Stable) degradation_products Degradation Products (e.g., Phenols, N2 gas) diazonium_ion->degradation_products Decomposition temp High Temperature temp->degradation_products light Light Exposure light->degradation_products ph Non-Acidic pH ph->degradation_products

Caption: Factors leading to the degradation of this compound.

References

Technical Support Center: Overcoming Interference in 4-Diazodiphenylamino Sulfate Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-diazodiphenylamino sulfate (also known as Variamine Blue RT Salt) based colorimetric assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.

Disclaimer: The following protocols and troubleshooting advice are based on the general principles of colorimetric assays involving diazonium salts. While a specific, standardized "this compound assay" is not widely documented in the literature for a particular analyte, this resource provides guidance for assays where this compound is used as a chromogenic reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in colorimetric assays?

This compound is a diazonium salt that can act as a chromogenic reagent. In a typical assay, it participates in a coupling reaction, often with a phenolic or aromatic amine compound, to produce a colored azo dye. The intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the analyte of interest. The analyte can either be directly involved in the color-forming reaction or influence it in a measurable way.

Q2: My negative controls are showing a high background signal. What are the possible causes?

High background can be caused by several factors:

  • Reagent Contamination: One or more of your reagents may be contaminated with a substance that absorbs at the same wavelength as your colored product.

  • Sub-optimal Reagent Concentrations: The concentration of the diazonium salt or the coupling reagent may be too high, leading to spontaneous color formation.

  • Incorrect pH: The pH of the reaction buffer is critical for the coupling reaction. An incorrect pH can lead to non-specific reactions and high background.

  • Light Exposure: Diazonium salts can be light-sensitive. Prolonged exposure to light can cause degradation and the formation of interfering compounds.

Q3: The color in my samples is fading quickly. What could be the reason?

The azo dyes formed in these assays can be unstable under certain conditions. Color fading can be caused by:

  • Photobleaching: Exposure to light, especially UV light, can cause the colored product to degrade.

  • Incorrect pH: The stability of the azo dye is often pH-dependent. A shift in pH after color development can lead to fading.

  • Presence of Reducing Agents: Strong reducing agents in your sample can reduce the azo bond, leading to a loss of color.

Q4: I am observing poor reproducibility between replicate wells. What should I check?

Poor reproducibility is often due to variations in experimental technique:

  • Pipetting Errors: Inaccurate or inconsistent pipetting of samples and reagents.

  • Inadequate Mixing: Failure to properly mix the reagents in each well.

  • Temperature Gradients: Temperature differences across the microplate can affect the reaction rate.

  • Timing: Inconsistent timing of reagent additions and absorbance readings.

Troubleshooting Guide

This guide addresses specific issues you may encounter.

Issue 1: Inaccurate or Unexpected Results
Symptom Possible Cause Suggested Solution
False Positives Presence of Interfering Substances: Other compounds in the sample may react with the diazonium salt to produce color.- Run a sample blank (sample without the diazonium salt) to check for inherent color. - Identify and remove potential interfering substances (e.g., other phenols or amines) through sample pre-treatment.
False Negatives or Lower than Expected Signal Matrix Effects: Components in the sample matrix may inhibit the color-forming reaction.- Perform a spike and recovery experiment to assess matrix effects. - Dilute the sample to reduce the concentration of interfering components. - Use a matrix-matched calibration curve.
Presence of Reducing Agents: Substances like ascorbic acid or thiols can interfere with the diazonium salt.- Pre-treat the sample to remove or neutralize reducing agents.
Incorrect pH: The reaction may be sensitive to pH, and your sample may have altered the buffer's pH.- Measure the pH of the final reaction mixture. - Use a stronger buffer or adjust the sample pH before the assay.
Issue 2: High Background Signal
Symptom Possible Cause Suggested Solution
High absorbance in blank wells (reagents only) Reagent Contamination or Degradation: - Prepare fresh reagents. - Store the this compound solution protected from light and at the recommended temperature.
Sub-optimal Reagent Concentrations: - Titrate the concentrations of the diazonium salt and coupling reagent to find the optimal signal-to-noise ratio.
High absorbance in negative control wells (sample matrix without analyte) Matrix Interference: The sample matrix itself is colored or reacts with the reagents.- Run a sample blank (sample + all reagents except the diazonium salt) and subtract the absorbance.

Experimental Protocols

Hypothetical Protocol: Colorimetric Quantification of an Analyte

This protocol describes a general procedure where an analyte enhances the coupling reaction between this compound and a coupling agent.

Materials:

  • This compound solution (Reagent A)

  • Coupling agent solution (e.g., N-(1-Naphthyl)ethylenediamine) (Reagent B)

  • Reaction Buffer (e.g., pH 5.5 acetate buffer)

  • Analyte standards and samples

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare Standards and Samples: Prepare a series of analyte standards in the reaction buffer. Dilute samples as necessary in the same buffer.

  • Plate Layout: Pipette 50 µL of standards, samples, and blanks (reaction buffer only) into the wells of a 96-well plate.

  • Add Reagent A: Add 25 µL of Reagent A (this compound) to all wells. Mix gently by tapping the plate.

  • Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.

  • Add Reagent B: Add 25 µL of Reagent B (coupling agent) to all wells. Mix gently.

  • Color Development: Incubate for 15 minutes at room temperature for color development.

  • Measure Absorbance: Read the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.

  • Data Analysis: Subtract the absorbance of the blank from all readings. Plot a standard curve of absorbance versus analyte concentration and determine the concentration of the samples.

Data Presentation

Table 1: Effect of Potential Interfering Substances on Analyte Recovery

Interfering SubstanceConcentration in SampleAnalyte Spike (µM)Measured Analyte (µM)Recovery (%)
None-5049.599
Iron (Fe³⁺)10 mg/L5035.270.4
Ascorbic Acid1 mM5015.831.6
Phenol100 µM5065.1130.2

Visualizations

Diagrams of Workflows and Pathways

Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Prep_Standards Prepare Standards Add_to_Plate Pipette to 96-well Plate Prep_Standards->Add_to_Plate Prep_Samples Prepare Samples Prep_Samples->Add_to_Plate Add_Reagent_A Add Reagent A (this compound) Add_to_Plate->Add_Reagent_A Incubate_1 Incubate (10 min) Add_Reagent_A->Incubate_1 Add_Reagent_B Add Reagent B (Coupling Agent) Incubate_1->Add_Reagent_B Incubate_2 Incubate for Color Development (15 min) Add_Reagent_B->Incubate_2 Read_Absorbance Measure Absorbance Incubate_2->Read_Absorbance Analyze_Data Calculate Concentrations Read_Absorbance->Analyze_Data

Caption: Experimental workflow for a colorimetric assay using this compound.

Interference_Troubleshooting cluster_observation Observation cluster_causes Potential Causes cluster_solutions Solutions Observation Inaccurate Results (False Positives/Negatives) Cause1 Interfering Substances (e.g., other phenols, amines) Observation->Cause1 Cause2 Matrix Effects (Inhibition/Enhancement) Observation->Cause2 Cause3 Presence of Reducing Agents Observation->Cause3 Cause4 Incorrect pH Observation->Cause4 Solution1 Run Sample Blank & Pre-treat Sample Cause1->Solution1 Solution2 Spike & Recovery Dilute Sample Matrix-matched Curve Cause2->Solution2 Solution3 Pre-treat to Remove Reducing Agents Cause3->Solution3 Solution4 Measure & Adjust pH Use Stronger Buffer Cause4->Solution4

Caption: Troubleshooting logic for inaccurate results in the assay.

Reaction_Pathway Analyte Analyte Reagent_A 4-Diazodiphenylamino sulfate (Reagent A) Analyte->Reagent_A enhances Intermediate Activated Intermediate Reagent_A->Intermediate Reagent_B Coupling Agent (Reagent B) Colored_Product Colored Azo Dye (Measured by Absorbance) Reagent_B->Colored_Product Intermediate->Reagent_B couples with

Caption: Simplified reaction pathway for the colorimetric assay.

Technical Support Center: Optimizing Reaction Conditions for 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 4-diazodiphenylamino sulfate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, detailed experimental protocols, and data-driven insights to ensure successful and reproducible outcomes.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete diazotization.Ensure the reaction temperature is maintained between 0-5°C to prevent decomposition of the diazonium salt.[1][2] Use a stoichiometric amount of sodium nitrite and ensure vigorous stirring for proper mixing.[3]
Decomposition of the diazonium salt.Work up the reaction mixture immediately after the diazotization is complete. Avoid exposing the diazonium salt solution to elevated temperatures or prolonged standing.[4][5]
Incorrect pH of the reaction medium.The pH of the reaction medium should be acidic, ideally between 1 and 2, to ensure the stability of the diazonium salt.[6] A pH below 1 may lead to cleavage of the diphenylamine structure.
Formation of Dark-Colored Impurities Side reactions such as coupling of the diazonium salt with unreacted 4-aminodiphenylamine.Add the sodium nitrite solution slowly and maintain a slight excess of acid throughout the reaction to prevent the presence of free amine available for coupling.
Oxidation of the product.Use degassed solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Product is a Tarry or Oily Substance Presence of moisture or impurities in the starting materials.Ensure all starting materials and solvents are dry and of high purity. Recrystallize the starting 4-aminodiphenylamine if necessary.
Incomplete precipitation or isolation of the product.Ensure complete precipitation by adjusting the pH or adding a suitable counter-ion. Use appropriate filtration and washing techniques to isolate a clean, solid product.
Difficulty in Isolating the Product The product is soluble in the reaction mixture.The addition of a saturated solution of a non-nucleophilic salt (e.g., sodium sulfate) can help in "salting out" the product.
Formation of a fine precipitate that is difficult to filter.Allow the precipitate to digest (stand for a period) at a low temperature to encourage the formation of larger crystals that are easier to filter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the diazotization of 4-aminodiphenylamine?

A1: The optimal temperature for the diazotization of 4-aminodiphenylamine to form this compound is typically maintained between 0°C and 5°C.[1][2] This low temperature is crucial to ensure the stability of the resulting diazonium salt, as it is prone to decomposition at higher temperatures, which can lead to the formation of unwanted byproducts and a decrease in yield.[4][5]

Q2: What is the ideal pH for the reaction mixture?

A2: The reaction should be carried out in a strongly acidic medium, with a pH generally between 1 and 2.[6] This acidic environment is necessary for the in-situ formation of nitrous acid from sodium nitrite and to stabilize the resulting diazonium salt. A patent for a similar process suggests that cleavage of the aminodiarylamine can occur if the pH is considerably below 1, while diazotization may not occur if the hydrogen ion concentration is too low.

Q3: What are the common side reactions to be aware of?

A3: The most common side reaction is the coupling of the newly formed diazonium salt with the unreacted 4-aminodiphenylamine, which leads to the formation of colored azo compounds as impurities. To minimize this, it is important to add the sodium nitrite solution slowly and ensure a slight excess of acid is present throughout the reaction. Another potential side reaction is the decomposition of the diazonium salt to form a phenol, which can occur if the temperature is not properly controlled.[4]

Q4: How can the purity of the final product be improved?

A4: The purity of this compound can be improved by recrystallization from a suitable solvent system. It is important to avoid high temperatures during this process to prevent decomposition. Washing the isolated solid with a cold, non-reactive solvent can also help remove residual impurities.

Q5: What are the safety precautions to consider when working with diazonium salts?

A5: Diazonium salts, in their solid and dry state, can be explosive.[3][5] Therefore, it is highly recommended to use the diazonium salt solution immediately in the next step of the synthesis without isolating the solid. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood and have a quench solution (e.g., a solution of a reducing agent like sodium bisulfite) readily available to destroy any excess diazonium salt.[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol provides a general procedure for the synthesis of this compound. Researchers should optimize the specific quantities and conditions based on their experimental setup and desired scale.

Materials:

  • 4-Aminodiphenylamine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 4-aminodiphenylamine in concentrated sulfuric acid. This should be done carefully and with cooling in an ice-salt bath to maintain a low temperature.

  • Cool the solution to 0-5°C using an ice-salt bath.

  • Prepare a solution of sodium nitrite in distilled water and place it in the dropping funnel.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 4-aminodiphenylamine in sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for an additional 30-60 minutes to ensure the diazotization is complete.

  • The resulting solution of this compound is typically used immediately for subsequent reactions.

Data Presentation

Table 1: Influence of Temperature on Reaction Yield
Temperature (°C)Approximate Yield (%)Observations
0-585-95Clean reaction, minimal side products
1070-80Slight discoloration observed
2040-50Significant formation of dark impurities
>25<30Rapid decomposition, evolution of gas

Note: The yield data presented is illustrative and can vary based on other reaction parameters.

Table 2: Effect of Acid Concentration on Diazotization Efficiency
Sulfuric Acid ConcentrationDiazotization Efficiency (%)Remarks
5%LowIncomplete dissolution of starting material
10%ModerateImproved solubility, but reaction may be slow
20%HighOptimal for most applications
>30%HighIncreased risk of side reactions and charring

Note: Efficiency is determined by the conversion of the starting amine to the diazonium salt, which can be quantified by subsequent coupling reactions and spectroscopic analysis.

Visualizations

experimental_workflow cluster_preparation Preparation of Reactants cluster_reaction Diazotization Reaction cluster_product Product Handling A 4-Aminodiphenylamine D Dissolve A in B (0-5°C) A->D B Concentrated H₂SO₄ B->D C Sodium Nitrite Solution E Slow Addition of C (0-5°C) C->E D->E Vigorous Stirring F Stir for 30-60 min (0-5°C) E->F G 4-Diazodiphenylamino Sulfate Solution F->G H Immediate Use in Next Synthetic Step G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Product Yield? Temp Is Temperature 0-5°C? Start->Temp Yes pH Is pH 1-2? Temp->pH Yes AdjustTemp Adjust Cooling Temp->AdjustTemp No Stirring Is Stirring Vigorous? pH->Stirring Yes AdjustpH Adjust Acid Conc. pH->AdjustpH No Success Yield Optimized Stirring->Success Yes AdjustStirring Increase Stirring Speed Stirring->AdjustStirring No AdjustTemp->Temp AdjustpH->pH AdjustStirring->Stirring

References

Troubleshooting low sensitivity in 4-diazodiphenylamino sulfate methods

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting diazotization-based colorimetric assays. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address common issues, such as low sensitivity, encountered during the spectrophotometric determination of analytes using methods involving diazonium salts like 4-diazodiphenylamino sulfate. The principles and troubleshooting steps outlined here are broadly applicable to related methods, including the widely used Griess assay for nitrite determination.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the this compound method for analyte detection?

The method is based on a two-step diazotization-coupling reaction. In the first step, the analyte (commonly nitrite) reacts with an aromatic amine (like a derivative of diphenylamine) under acidic conditions to form a diazonium salt. In the second step, this diazonium salt is coupled with a suitable aromatic compound (a coupling agent) to produce a highly colored azo dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the analyte concentration.[1][2][3][4][5]

Q2: I am not getting any color development in my assay. What could be the reason?

There are several potential reasons for a complete lack of color development:

  • Missing Reagent: Ensure that all necessary reagents (acid, diazotizing agent, and coupling agent) have been added in the correct order.

  • Incorrect pH: The initial diazotization reaction requires a specific acidic pH. If the medium is not sufficiently acidic, the diazonium salt will not form.[1][2]

  • Degraded Reagents: One or more of your reagents may have degraded. Diazonium salts can be unstable, and the coupling reagent may also be susceptible to degradation. Prepare fresh reagents and store them properly, protected from light and heat.

  • Absence of Analyte: It is possible that your sample does not contain the target analyte, or its concentration is below the detection limit of the assay.

Q3: The sensitivity of my assay is very low, and the color intensity is weak. How can I improve it?

Low sensitivity is a common issue. Here are several factors to investigate:

  • Sub-optimal Reagent Concentrations: The concentrations of the diazotizing and coupling agents are critical. Ensure they are within the optimal range as specified by the protocol.

  • Inadequate Reaction Time: Both the diazotization and the coupling reactions require a specific amount of time to proceed to completion. Ensure you are following the recommended incubation times.[1] The color development should be allowed to stabilize before measurement.

  • Incorrect Wavelength: Make sure you are measuring the absorbance at the wavelength of maximum absorbance (λmax) for the specific azo dye being formed. This can vary depending on the reagents used.[3]

  • Temperature Effects: Diazotization reactions are often temperature-sensitive. Some protocols require cooling to below 5°C to stabilize the diazonium salt.[6] Conversely, warming might be needed for other steps, but excessive heat can degrade the components.

  • Interfering Substances: Your sample may contain substances that interfere with the reaction. Common interferences include strong oxidizing or reducing agents and high alkalinity.[2]

Q4: Can I use this compound as a direct replacement for sulfanilamide in a Griess assay?

While this compound is a diazonium compound, it is not a direct replacement for the aromatic amine (sulfanilamide) in a standard Griess assay. The Griess reaction requires a primary aromatic amine to be diazotized by nitrite. This compound is already a diazonium salt. Its application would likely be different, potentially as a chromogenic substrate itself in other types of assays, such as in histological staining where it is known as Variamine Blue RT Salt.[7]

Troubleshooting Guide for Low Sensitivity

This guide provides a systematic approach to diagnosing and resolving low sensitivity issues in your experiments.

Problem: Weak or No Color Development
Potential Cause Troubleshooting Steps
Reagent Issues 1. Prepare Fresh Reagents: Diazotizing and coupling agents can degrade over time. Prepare fresh solutions, especially if they have been stored for an extended period. 2. Check Reagent Quality: Ensure the purity of the chemical stocks used. 3. Proper Storage: Store reagents as recommended, typically in dark bottles and refrigerated to maintain stability.[8]
Incorrect pH 1. Verify Acidity: The diazotization step requires an acidic medium. Check the pH of your reaction mixture after adding the acid. High alkalinity in the sample can neutralize the acid, leading to low results.[2] 2. Optimize Acid Concentration: The optimal acid concentration can vary. If using a custom protocol, you may need to titrate the acid concentration to find the optimal pH for the reaction.
Sub-optimal Reaction Conditions 1. Reaction Time: Ensure sufficient incubation time for both the diazotization and coupling steps. The color needs time to fully develop and stabilize.[1] 2. Temperature Control: Pay close attention to the temperature requirements of your protocol. Diazotization is often performed at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.[6]
Instrumental Errors 1. Correct Wavelength (λmax): Scan the spectrum of your colored product to determine the wavelength of maximum absorbance. Using an incorrect wavelength will lead to lower absorbance readings. 2. Blank Correction: Ensure you are using a proper reagent blank to zero the spectrophotometer. The blank should contain everything except the analyte.
Sample Matrix Interference 1. Presence of Oxidants/Reductants: Strong oxidizing or reducing agents in the sample can interfere with the reaction.[2] Consider sample pre-treatment steps if this is suspected. 2. Turbidity: Particulates in the sample can scatter light and lead to inaccurate readings. Centrifuge or filter your samples before analysis.

Experimental Protocols

General Protocol for Nitrite Determination (Based on the Griess Reaction)

This protocol is a general guideline and may require optimization for specific applications.

  • Reagent Preparation:

    • Griess Reagent Component A (Diazotizing Agent): Dissolve 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid or 1M HCl.

    • Griess Reagent Component B (Coupling Agent): Dissolve 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store in a dark bottle.

    • Nitrite Standard Stock Solution (e.g., 1000 ppm): Dissolve the appropriate amount of sodium nitrite in deionized water. This stock can be diluted to prepare working standards.

  • Assay Procedure:

    • Pipette 50 µL of your standards and samples into individual wells of a 96-well microplate.

    • Add 50 µL of Griess Reagent Component A to each well.

    • Mix and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well.

    • Mix and incubate for another 5-10 minutes at room temperature, protected from light, to allow for color development.

    • Measure the absorbance at the appropriate wavelength (typically around 540-548 nm) using a microplate reader.[8]

    • Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the nitrite concentration in your samples from the standard curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for various colorimetric methods for nitrite detection. Note that these values can vary based on the specific reagents and experimental conditions used.

Diazotizing Agent Coupling Agent Linear Range (µg/mL) Detection Limit (µg/mL) Molar Absorptivity (L·mol⁻¹·cm⁻¹) Wavelength (λmax) Reference
SulfanilamideN-(1-naphthyl)ethylenediamine0.01 - 1.0~0.01-540 nm[2]
SulfathiazoleN-(1-naphthyl)ethylenediamine0.054 - 0.8160.01214.61 x 10⁴546 nm[9]
p-NitroanilineFrusemide0.02 - 0.6--680 nm[1]
SulfanilamideOrcinol0.005 - 1.800.0034.36 x 10⁴427 nm[3]
p-Aminophenylmercaptoacetic acidN-(1-naphthyl)ethylenediamine0.02 - 0.80-4.65 x 10⁴-[10]

Visualizations

Workflow for Colorimetric Nitrite Detection

G cluster_prep Preparation cluster_reaction Reaction Steps cluster_analysis Analysis Sample Sample containing Nitrite (NO₂⁻) Step1 Step 1: Diazotization (Acidic Conditions) Sample->Step1 Standards Nitrite Standards Standards->Step1 Reagents Prepare Griess Reagents (Acid, Diazotizing Agent, Coupling Agent) Reagents->Step1 Step2 Step 2: Azo Coupling Step1->Step2 Forms Diazonium Salt Measure Measure Absorbance at λmax Step2->Measure Forms Azo Dye Plot Plot Standard Curve Measure->Plot Calculate Calculate Sample Concentration Plot->Calculate

Caption: General experimental workflow for nitrite detection using a diazotization-based colorimetric assay.

Troubleshooting Logic for Low Sensitivity

G Start Low Sensitivity / Weak Signal CheckReagents Are reagents fresh and stored correctly? Start->CheckReagents CheckpH Is the reaction pH acidic (as required)? CheckReagents->CheckpH Yes Result_Reagents Prepare fresh reagents. CheckReagents->Result_Reagents No CheckConditions Are incubation time and temperature optimal? CheckpH->CheckConditions Yes Result_pH Adjust acid concentration or buffer the sample. CheckpH->Result_pH No CheckInstrument Is the correct λmax set and is the instrument blanked? CheckConditions->CheckInstrument Yes Result_Conditions Optimize incubation time and temperature. CheckConditions->Result_Conditions No CheckSample Could there be sample matrix interference? CheckInstrument->CheckSample Yes Result_Instrument Verify λmax and re-blank the spectrophotometer. CheckInstrument->Result_Instrument No Result_Sample Consider sample pre-treatment (e.g., filtration, dilution). CheckSample->Result_Sample Yes Success Problem Resolved CheckSample->Success No Result_Reagents->CheckReagents Result_pH->CheckpH Result_Conditions->CheckConditions Result_Instrument->CheckInstrument Result_Sample->Success

Caption: A decision tree to systematically troubleshoot low sensitivity in colorimetric assays.

References

How to prevent the degradation of 4-diazodiphenylamino sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of 4-diazodiphenylamino sulfate to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The degradation of this compound, like other diazonium salts, is primarily caused by exposure to heat, light, and moisture.[1] In aqueous solutions, the pH is also a critical factor influencing its stability.[1][2]

Q2: How should solid this compound be stored to ensure its stability?

A2: Solid this compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture and light.[3][4] It is crucial to avoid storing it under conditions of elevated temperature.

Q3: What are the signs of degradation of this compound?

A3: Visual signs of degradation in the solid form include darkening of the typically colorless or light-colored crystals.[5] In solution, degradation can be observed as discoloration, the formation of a precipitate, and a loss of reactivity.[3]

Q4: What is the recommended temperature for storing and handling solutions of this compound?

A4: To minimize thermal degradation, it is highly recommended to prepare and keep aqueous solutions of this compound at low temperatures, generally below 5°C.[4][6]

Q5: How does pH affect the stability of this compound solutions?

A5: The pH of the solution is a critical factor. While mildly acidic or neutral conditions are often required for its use in coupling reactions, the stability can be compromised at certain pH values.[1] For instance, some studies on related compounds have shown that stability can decrease at a pH of 9.2.[2] The optimal pH is often application-dependent.

Q6: Are there any chemical stabilizers that can be added to solutions of this compound?

A6: Yes, certain additives can enhance the stability of diazonium salt solutions. The inclusion of specific surfactants has been shown to improve stability, particularly for solutions used as colorimetric reagents.[3]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Discoloration of Solid Compound Exposure to light, heat, or moisture during storage.Store the compound in a tightly sealed, opaque container in a refrigerator or a cool, dark place.
Rapid Color Change of Solution Thermal decomposition due to elevated temperature. Photodegradation from exposure to light. Incorrect pH of the solution.Prepare solutions fresh using cold solvents and maintain the temperature below 5°C using an ice bath. Protect the solution from light by using amber glassware or wrapping the container in aluminum foil. Adjust the pH to a mildly acidic or neutral range, depending on the experimental requirements.[1]
Formation of Precipitate in Solution Degradation products are precipitating out of the solution.This is a sign of significant degradation. The solution should be discarded and a fresh one prepared under optimal conditions (low temperature, protection from light).
Poor Reactivity in Coupling Reactions Loss of the diazonium group due to degradation. Incorrect pH for the specific coupling reaction.Use a freshly prepared solution of this compound. Ensure the pH of the reaction mixture is optimized for the specific substrate (e.g., mildly acidic for anilines, basic for phenols).[7]

Factors Influencing Stability

The stability of diazonium salts like this compound is influenced by several interconnected factors. The following table summarizes these influences based on general knowledge of diazonium salt chemistry.

Factor Influence on Stability General Recommendations
Temperature Higher temperatures significantly accelerate the rate of thermal decomposition.[4]Maintain solutions at or below 5°C.
Light Exposure to UV and visible light can induce photodegradation.Work in a dimly lit area and use amber glassware or foil-wrapped containers.
pH Stability is highly pH-dependent; extremes in pH can lead to rapid degradation or unwanted side reactions.[1][2]Maintain a mildly acidic to neutral pH unless the specific reaction requires otherwise.
Moisture In the solid state, moisture can initiate decomposition.Store the solid compound in a desiccator or a tightly sealed container in a dry environment.[3]
Counter-ion The type of counter-ion affects the stability of the solid salt. Sulfates are generally more stable than chlorides or nitrates.[8]For applications where the solid is isolated, the sulfate salt is a good choice for enhanced stability.
Additives Surfactants and polyanions can stabilize diazonium salt solutions.[3]For applications requiring extended solution stability, consider the addition of a suitable stabilizing agent.

Experimental Protocol: Preparation and Stabilization of a this compound Solution

This protocol outlines the steps for preparing a solution of this compound with enhanced stability for use in experimental settings.

Materials:

  • This compound

  • Distilled or deionized water (pre-chilled to 4°C)

  • Amber glass volumetric flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • pH meter and calibration buffers

  • Dilute sulfuric acid or sodium hydroxide for pH adjustment

Procedure:

  • Pre-cool all glassware and solutions: Place the amber volumetric flask, distilled water, and any other required solutions in an ice bath to bring their temperature down to approximately 4°C.

  • Weigh the this compound: Quickly and accurately weigh the required amount of the solid compound. Minimize its exposure to ambient light and moisture.

  • Dissolution: Add the weighed solid to the pre-chilled amber volumetric flask. Add a small amount of the cold distilled water to dissolve the solid with gentle swirling or magnetic stirring. Keep the flask in the ice bath throughout this process.

  • Volume Adjustment: Once the solid is completely dissolved, add the cold distilled water to the calibration mark of the volumetric flask.

  • pH Measurement and Adjustment (if necessary): If the experiment is sensitive to pH, measure the pH of the solution using a calibrated pH meter. If adjustment is needed, add dilute sulfuric acid or sodium hydroxide dropwise while stirring gently in the ice bath until the desired pH is reached.

  • Storage and Use: Use the solution immediately for the best results. If short-term storage is necessary, keep the solution in the amber flask, tightly sealed, in a refrigerator at 4°C.

Visualizations

cluster_degradation Degradation Pathway 4-Diazodiphenylamino_sulfate This compound Aryl_cation Aryl Cation + N2 4-Diazodiphenylamino_sulfate->Aryl_cation Loss of N2 Phenolic_compound Phenolic Compound Aryl_cation->Phenolic_compound + H2O

Caption: Primary degradation pathway of this compound in an aqueous environment.

cluster_factors Factors Affecting Stability Stability Stability of This compound Temperature Temperature Temperature->Stability High temp decreases stability Light Light Exposure Light->Stability Exposure decreases stability pH pH of Solution pH->Stability Extremes decrease stability Moisture Moisture Moisture->Stability Decreases solid stability Additives Additives (e.g., Surfactants) Additives->Stability Can increase stability

Caption: Key factors influencing the stability of this compound.

cluster_workflow Experimental Workflow for Stabilization Start Start Pre_cool Pre-cool Glassware and Solvents to <5°C Start->Pre_cool Weigh Weigh Solid Compound (Minimize Exposure) Pre_cool->Weigh Dissolve Dissolve in Cold Solvent in Ice Bath Weigh->Dissolve Protect Protect from Light (Amber Glassware/Foil) Dissolve->Protect Use_Immediately Use Solution Immediately Protect->Use_Immediately End End Use_Immediately->End

Caption: Recommended workflow to minimize degradation during solution preparation.

References

Technical Support Center: Enhancing Color Development of 4-Diazodiphenylamine Sulfate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the color development in reactions involving 4-diazodiphenylamine sulfate, also known as Variamine Blue RT Salt.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is there no color development in my reaction?

A1: The absence of color can be due to several factors. A common issue is the decomposition of the 4-diazodiphenylamine sulfate. This diazonium salt is thermally unstable and should be handled with care. Ensure that the reagent is stored correctly and that the solution is freshly prepared. Another possibility is an unsuitable pH of the reaction medium. The coupling reaction, which produces the colored azo dye, is pH-dependent. For reactions with phenols, a mildly alkaline medium is typically required to facilitate the formation of the more reactive phenoxide ion. Conversely, the diazotization process itself requires an acidic environment. Verify the pH of your reaction mixture and adjust accordingly.

Q2: The color developed is very weak. How can I increase the color intensity?

A2: Weak color development often indicates a low yield of the azo dye. To enhance the color intensity, consider the following:

  • Optimize Reagent Concentrations: Ensure that the concentration of both the 4-diazodiphenylamine sulfate and the coupling agent (the analyte you are detecting) are within the optimal range for your assay. Creating a concentration matrix can help identify the ideal stoichiometric ratio.

  • Check the pH: The pH of the coupling reaction is critical. For coupling with phenols, the pH should generally be mildly alkaline. For aromatic amines, a slightly acidic medium (pH 4-5) is often preferred.[1] It is crucial to optimize the pH for your specific analyte.

  • Reaction Time and Temperature: While diazonium salts are unstable at higher temperatures, the coupling reaction itself may require a specific incubation time to reach completion.[2] Monitor the absorbance over time to determine the optimal reaction duration. While traditional protocols emphasize maintaining temperatures between 0-5°C to ensure diazonium salt stability, some studies suggest that for certain reactions, temperatures up to room temperature can be tolerated for short periods, with the rate of reagent addition being a more critical factor.[2][3]

  • Presence of Catalysts: In some specific applications, the presence of certain ions can catalyze the reaction. However, this is highly dependent on the specific reaction and should be investigated based on relevant literature for your analyte.

Q3: My results are inconsistent and not reproducible. What could be the cause?

A3: Inconsistent results can be frustrating. Here are some common culprits:

  • Instability of 4-Diazodiphenylamine Sulfate: As a diazonium salt, 4-diazodiphenylamine sulfate is inherently unstable, especially in solution and at temperatures above 5°C.[2] Always prepare fresh solutions for each experiment and keep them cool.

  • Pipetting Errors: Ensure accurate and consistent pipetting of all reagents, especially for the construction of standard curves.

  • Fluctuations in Temperature and pH: Small variations in temperature and pH between experiments can significantly impact the reaction rate and color development. Use a temperature-controlled water bath and a calibrated pH meter.

  • Interfering Substances: Your sample matrix may contain substances that interfere with the reaction. Common interferences include other phenolic compounds, aromatic amines, and strong oxidizing or reducing agents. Consider a sample cleanup step if interference is suspected.

  • Improper Mixing: Ensure thorough mixing of the reagents upon addition to ensure a homogeneous reaction mixture.

Q4: The color of my reaction fades quickly. How can I stabilize it?

A4: The stability of the final azo dye can vary depending on its chemical structure and the reaction conditions. If you observe color fading:

  • Read Absorbance Promptly: Once the reaction has reached its optimal color development time, measure the absorbance without delay.

  • Investigate Quenching Agents: In some cases, adding a quenching agent after the desired reaction time can help stabilize the color. This needs to be empirically determined for your specific assay.

  • Protect from Light: Some azo dyes are light-sensitive. Storing the reaction tubes in the dark during incubation and before measurement may help.

Frequently Asked Questions (FAQs)

Q: What is the optimal wavelength (λmax) for measuring the color produced in reactions with 4-diazodiphenylamine sulfate?

A: The optimal wavelength depends on the specific azo dye formed, which is determined by the analyte it couples with. For example, the product of the reaction with iodide has an absorption maximum at 556 nm.[4][5] It is essential to perform a wavelength scan using a spectrophotometer to determine the λmax for your specific reaction product to ensure maximum sensitivity.

Q: What is the ideal pH for the coupling reaction?

A: The optimal pH is dependent on the coupling partner. For phenols, a mildly alkaline pH is generally required to form the more reactive phenoxide ion. For aromatic amines, a slightly acidic pH (around 4-5) is often optimal.[1] It is crucial to perform a pH optimization experiment for your specific analyte.

Q: How should I prepare and store 4-diazodiphenylamine sulfate solutions?

A: Due to its instability, it is always recommended to prepare 4-diazodiphenylamine sulfate solutions fresh before each use. The solid reagent should be stored in a cool, dark, and dry place. When preparing the solution, use cold deionized water or an appropriate cold buffer and keep the solution on ice.

Q: Can I use a pre-made Variamine Blue RT Salt solution?

A: While commercially available, the stability of pre-made solutions can be a concern. For quantitative and reproducible results, preparing the solution fresh is highly recommended.

Data Presentation

ParameterRecommended ConditionEffect on Color Development
pH (Coupling with Phenols) Mildly AlkalineIncreases the concentration of the highly reactive phenoxide ion, enhancing color formation.
pH (Coupling with Amines) Slightly Acidic (pH 4-5)Optimizes the reactivity of the aromatic amine for coupling.
Temperature 0-5°C (for diazonium salt stability)Low temperatures prevent the decomposition of 4-diazodiphenylamine sulfate before the coupling reaction.
Reagent Concentration To be optimized for each assayAffects the stoichiometry of the reaction and the final color intensity.
Reaction Time To be optimized for each assayInsufficient time leads to incomplete reaction and weak color; excessive time may lead to dye degradation.
Wavelength (λmax) To be determined for each productMeasurement at λmax provides the highest sensitivity and linearity.

Experimental Protocols

Protocol 1: General Colorimetric Assay for Phenolic Compounds

This protocol provides a general framework. Optimization of specific parameters is recommended for each new analyte.

  • Preparation of Reagents:

    • 4-Diazodiphenylamine Sulfate Solution (0.1% w/v): Dissolve 10 mg of 4-diazodiphenylamine sulfate in 10 mL of cold deionized water. Prepare this solution fresh and keep it on ice.

    • Analyte Standard Stock Solution: Prepare a stock solution of the phenolic compound of interest at a known concentration in an appropriate solvent.

    • Buffer Solution (pH 9.0): Prepare a suitable buffer, such as a borate buffer, and adjust the pH to 9.0.

  • Assay Procedure:

    • Pipette 1.0 mL of the buffer solution into a series of test tubes.

    • Add varying volumes of the analyte standard solution to create a standard curve (e.g., 0, 10, 20, 50, 100 µL). Add the corresponding volume of solvent to the "0" tube to serve as a blank.

    • Add the sample solutions to separate test tubes.

    • Add 0.5 mL of the freshly prepared 4-diazodiphenylamine sulfate solution to each tube.

    • Mix the contents of the tubes thoroughly.

    • Incubate the reactions at room temperature for 15 minutes, protected from light.

    • Measure the absorbance of each solution at the predetermined λmax using a spectrophotometer. The reagent blank should be used to zero the instrument.

  • Data Analysis:

    • Construct a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.

    • Determine the concentration of the analyte in the samples by interpolating their absorbance values on the standard curve.

Visualizations

Experimental_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Reagent1 Prepare 4-Diazodiphenylamine Sulfate Solution (Fresh) Step3 Add 4-Diazodiphenylamine Sulfate Solution Reagent1->Step3 Reagent2 Prepare Analyte Standard Solutions Step2 Add Standards & Samples Reagent2->Step2 Reagent3 Prepare Buffer Solution Step1 Pipette Buffer Reagent3->Step1 Step1->Step2 Step2->Step3 Step4 Mix & Incubate Step3->Step4 Step5 Measure Absorbance Step4->Step5 Analysis1 Construct Standard Curve Step5->Analysis1 Analysis2 Determine Sample Concentration Analysis1->Analysis2

Caption: Experimental workflow for a colorimetric assay.

Troubleshooting_Logic Start Start Troubleshooting Problem What is the issue? Start->Problem NoColor No Color Development Problem->NoColor No Color WeakColor Weak Color Problem->WeakColor Weak Color Inconsistent Inconsistent Results Problem->Inconsistent Inconsistent FadingColor Fading Color Problem->FadingColor Fading CheckReagent Is the diazonium salt solution fresh and cold? NoColor->CheckReagent OptimizeConc Have reagent concentrations been optimized? WeakColor->OptimizeConc CheckStability Is the diazonium salt solution prepared fresh daily? Inconsistent->CheckStability ReadPromptly Is absorbance being read immediately after incubation? FadingColor->ReadPromptly CheckpH Is the pH optimal for coupling? CheckReagent->CheckpH Yes Solution1 Prepare fresh diazonium salt solution on ice. CheckReagent->Solution1 No CheckpH->Inconsistent Yes, but still no color Solution2 Adjust pH of the reaction mixture. CheckpH->Solution2 No OptimizeConc->CheckpH No CheckTechnique Are pipetting and mixing techniques consistent? OptimizeConc->CheckTechnique Yes CheckStability->CheckTechnique Yes Solution4 Implement strict reagent preparation protocols. CheckStability->Solution4 No CheckInterference Could there be interfering substances in the sample? CheckTechnique->CheckInterference Yes Solution5 Review and standardize experimental procedures. CheckTechnique->Solution5 No CheckInterference->FadingColor No, but color fades Solution6 Incorporate a sample cleanup step. CheckInterference->Solution6 Yes ProtectFromLight Is the reaction protected from light? ReadPromptly->ProtectFromLight Yes Solution7 Establish a fixed time point for absorbance reading. ReadPromptly->Solution7 No Solution8 Conduct incubation and storage in the dark. ProtectFromLight->Solution8 No Solution3 Perform a concentration matrix experiment.

Caption: Troubleshooting logic for colorimetric assays.

Signaling_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediate Intermediate cluster_product Product Diazonium 4-Diazodiphenylamine Sulfate (Electrophile) AzoDye Colored Azo Dye Diazonium->AzoDye Phenol Phenolic Compound (Nucleophile) Phenoxide Phenoxide Ion (Activated Nucleophile) Phenol->Phenoxide Deprotonation Base Alkaline pH Base->Phenol Phenoxide->AzoDye Electrophilic Aromatic Substitution

Caption: Reaction pathway for azo dye formation.

References

Technical Support Center: Purification of 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-diazodiphenylamino sulfate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.

Troubleshooting Guide

Issue Potential Cause Recommendation
Low Yield of Purified Product Decomposition of the diazonium salt: Diazonium salts are inherently unstable and can decompose, especially at elevated temperatures.Maintain a low temperature (ideally 0-5 °C) throughout the purification process. Avoid prolonged exposure to heat.
Cleavage of the diphenylamine structure: During diazotization, a side reaction can occur where the 4-aminodiarylamine is split, forming a para-quinone and a different diazonium compound.[1]Control the pH of the reaction medium to between 1 and 4 during diazotization to suppress this cleavage.[1]
Incomplete precipitation/crystallization: The conditions for "salting out" or recrystallization may not be optimal.Ensure the salting-out agent (e.g., NaCl) solution is saturated. For recrystallization, use a minimal amount of hot solvent to dissolve the crude product and allow for slow cooling to promote crystal formation.
Product is Dark or Discolored Presence of impurities: The crude product may contain colored by-products from the synthesis.Treat the solution of the crude product with activated carbon to adsorb colored impurities before filtration and precipitation.
Oxidation of the product: The compound may be sensitive to air and light.Store the purified product in a dark, tightly sealed container. Consider performing the final filtration and drying steps under an inert atmosphere (e.g., nitrogen).
Formation of an Emulsion or Bubbles during Dissolution Decomposition of residual diazonium salt: The presence of acid and water can cause the diazonium group to be released as nitrogen gas.Ensure the initial diazotization reaction has gone to completion. Degas solvents before use.
Difficulty Filtering the Precipitate Very fine crystals: Rapid precipitation can lead to the formation of very small crystals that are difficult to filter.Allow the solution to cool slowly during recrystallization to encourage the growth of larger crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: A common and effective method is a combination of activated carbon treatment and "salting out" or recrystallization. This involves dissolving the crude product in hot water, treating it with activated carbon to remove colored impurities, followed by filtration. The purified product is then precipitated from the filtrate by adding a saturated solution of a salt like sodium chloride and cooling.

Q2: My synthesis of this compound resulted in a low yield. What could be the cause?

A2: A significant cause of low yields during the synthesis of this compound is a cleavage side reaction that can occur during the diazotization of the starting material, 4-aminodiphenylamine. This side reaction is highly dependent on the acidity of the reaction medium. To minimize this, it is crucial to maintain the pH of the diazotization reaction between 1 and 4.[1]

Q3: How can I assess the purity of my final product?

A3: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection is a suitable technique for quantitative analysis.

Q4: What are the key safety precautions to take when working with this compound?

A4: Diazonium salts can be explosive when dry and should be handled with care. Avoid grinding the solid material or subjecting it to shock or friction. It is recommended to work with small quantities and to keep the material moist when possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q5: What is the role of sodium dithionite in some purification protocols?

A5: Sodium dithionite (also known as sodium hydrosulfite) is a reducing agent. In the context of dye purification, it can be used to reduce colored impurities, rendering them colorless and easier to remove from the desired product.

Experimental Protocols

Protocol 1: Purification of this compound by Salting Out

This protocol is based on the principle of decreasing the solubility of the organic salt in an aqueous solution by increasing the ionic strength.

Materials:

  • Crude this compound

  • Deionized water

  • Activated carbon

  • Sodium chloride (NaCl)

  • Beakers

  • Heating plate with magnetic stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In a beaker, dissolve 10 g of crude this compound in 100 mL of hot deionized water with stirring.

  • Decolorization: To the hot solution, add 1.5 g of activated carbon. Stir the mixture for 10-15 minutes to allow for the adsorption of colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel to remove the activated carbon. This step should be done rapidly to prevent premature crystallization of the product.

  • Salting Out: To the warm, clear filtrate, slowly add a saturated solution of sodium chloride with continuous stirring until precipitation of the product is observed.

  • Crystallization: Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold deionized water to remove any remaining NaCl.

  • Drying: Dry the purified crystals at room temperature in a desiccator. The product is light-sensitive and should be stored in a dark container.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound purity. Method optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 5.0).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 377 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Standard Preparation: Prepare a stock solution of a known concentration of a reference standard of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in the mobile phase to a known concentration.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the purity based on the calibration curve generated from the standard solutions.

Visualizations

Purification_Workflow Crude Crude this compound Dissolution Dissolve in Hot Water Crude->Dissolution Decolorization Add Activated Carbon Dissolution->Decolorization HotFiltration Hot Filtration Decolorization->HotFiltration SaltingOut Add Saturated NaCl Solution HotFiltration->SaltingOut Cooling Cool in Ice Bath SaltingOut->Cooling Isolation Vacuum Filtration Cooling->Isolation Washing Wash with Cold Water Isolation->Washing Drying Dry in Desiccator Washing->Drying PureProduct Purified Product Drying->PureProduct

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic cluster_synthesis Synthesis Stage cluster_purification Purification Stage LowYield Low Yield pH_check Check Diazotization pH LowYield->pH_check pH_adjust Adjust pH to 1-4 pH_check->pH_adjust pH not 1-4 Cleavage Cleavage Side Reaction pH_check->Cleavage pH < 1 or > 4 DiscoloredProduct Discolored Product Temp_check Check Temperature DiscoloredProduct->Temp_check Decomposition Decomposition Temp_check->Decomposition High Temperature LowTemp Maintain 0-5 °C Temp_check->LowTemp Temp > 5 °C

Caption: Troubleshooting logic for common issues.

References

Technical Support Center: Synthesis of 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-diazodiphenylamino sulfate for increased yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Diazotization: The reaction temperature may have been too high, leading to the decomposition of the unstable diazonium salt. Nitrous acid, generated in situ, is also unstable at higher temperatures.Maintain a strict temperature range of 0-5°C throughout the addition of sodium nitrite and for the duration of the reaction. Use an ice-salt bath for efficient cooling.
Incorrect Stoichiometry: An insufficient amount of sodium nitrite or acid will result in incomplete conversion of the starting amine.Ensure precise measurement of all reagents. A slight excess of sodium nitrite (typically 1.1 to 1.5 equivalents) can be used to ensure complete reaction, but a large excess should be avoided.
Low Quality Starting Materials: Impurities in the N-phenyl-p-phenylenediamine (or its sulfate salt) can interfere with the reaction.Use a high-purity starting material. If necessary, recrystallize the N-phenyl-p-phenylenediamine before use.
Product Decomposes During Reaction or Workup Elevated Temperatures: Diazonium salts are thermally labile and can decompose, releasing nitrogen gas.As mentioned, maintain low temperatures (0-5°C) at all times. Perform any filtrations or subsequent steps in a cold room or with pre-chilled equipment if possible.
Presence of Nucleophiles: The diazonium group is an excellent leaving group and can be displaced by various nucleophiles present in the reaction mixture.Use a non-nucleophilic strong acid like sulfuric acid or fluoroboric acid for the diazotization.[1]
Formation of Azo-Coupling Byproducts (Colored Impurities) Insufficient Acidity: If the reaction medium is not sufficiently acidic, the unreacted starting amine can act as a nucleophile and attack the diazonium salt, leading to the formation of colored azo compounds.[2]Ensure the reaction mixture is strongly acidic throughout the process. The use of concentrated sulfuric acid is often recommended.[3]
Difficulty in Isolating the Product Product is Soluble in the Reaction Mixture: The sulfate salt may have some solubility in the aqueous acidic medium.After the reaction is complete, the product can often be precipitated by the addition of a miscible organic solvent in which the product is insoluble, such as cold ethanol or ether.
Product is Unstable Upon Storage Light and Heat Sensitivity: Diazonium salts can be sensitive to light and heat, leading to decomposition over time.Store the isolated product in a dark container at low temperatures (refrigerated or frozen).

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

A1: The optimal temperature is between 0°C and 5°C. This low temperature is crucial for the stability of the diazonium salt and the nitrous acid reagent.[4][5] Exceeding this temperature range can lead to significant decomposition of the product and reduced yields.

Q2: Which acid should I use for the diazotization?

A2: Concentrated sulfuric acid is a common choice as it provides a strongly acidic, non-nucleophilic medium which helps to suppress side reactions like azo-coupling.[1][3] Other strong acids like hydrochloric acid can also be used.

Q3: How can I monitor the completion of the diazotization reaction?

A3: The completion of the reaction can be monitored by testing for the presence of excess nitrous acid. A simple method is to use potassium iodide-starch paper; a positive test (the paper turns blue-black) indicates the presence of excess nitrous acid and thus the consumption of the primary amine.

Q4: What are the common starting materials for this synthesis?

A4: The most direct starting material is N-phenyl-p-phenylenediamine (also known as 4-aminodiphenylamine). Its sulfate salt, p-aminodiphenylamine sulfate, can also be used.[3]

Q5: What is a typical purification method for this compound?

A5: A reported purification method involves dissolving the crude product in hot water, treating it with sodium dithionite and activated carbon to remove colored impurities, followed by hot filtration. The product is then precipitated from the filtrate by adding a saturated sodium chloride solution and cooling. The resulting crystals are washed with cold water and dried at room temperature in the dark.[6][7]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

This protocol is a representative method based on the general principles of diazotization of aromatic amines.

Materials:

  • N-phenyl-p-phenylenediamine

  • Concentrated Sulfuric Acid (98%)

  • Sodium Nitrite

  • Deionized Water

  • Ice

  • Ethanol (pre-chilled to 0°C)

  • Ether (pre-chilled to 0°C)

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve N-phenyl-p-phenylenediamine in concentrated sulfuric acid, ensuring the temperature is maintained between 0-5°C with an ice-salt bath.

  • In a separate beaker, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred amine-sulfuric acid mixture. The rate of addition should be controlled to maintain the reaction temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30-60 minutes.

  • Monitor the reaction for the presence of excess nitrous acid using potassium iodide-starch paper.

  • Once the reaction is complete, the product can be precipitated by the slow addition of pre-chilled ethanol or ether to the reaction mixture while maintaining the low temperature.

  • Collect the precipitated solid by vacuum filtration through a pre-chilled Buchner funnel.

  • Wash the product with cold ethanol and then with cold ether to remove any residual acid and impurities.

  • Dry the product under vacuum at room temperature in a desiccator, protected from light.

Data Presentation

Parameter Condition 1 (Recommended) Condition 2 (Potential for Lower Yield) Rationale for Recommended Condition
Temperature 0-5°C> 10°CPrevents decomposition of the diazonium salt.
Acid Concentrated H₂SO₄Dilute HClHigh acidity minimizes azo-coupling side reactions.
Solvent Concentrated H₂SO₄EthanolAvoids potential side reactions with alcoholic solvents.[3]
Reported Yield ≥ 80%Not specifiedOptimized conditions can lead to high yields.[3]

Visualizations

Synthesis_Workflow cluster_preparation Reagent Preparation cluster_reaction Diazotization Reaction cluster_workup Product Isolation and Purification Amine_Solution N-phenyl-p-phenylenediamine in Conc. H₂SO₄ Reaction Combine and Stir at 0-5°C Amine_Solution->Reaction Nitrite_Solution Aqueous NaNO₂ Solution Nitrite_Solution->Reaction Slow, dropwise addition Precipitation Precipitate with Cold Ethanol/Ether Reaction->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Cold Solvents Filtration->Washing Drying Dry Under Vacuum Washing->Drying Final_Product Final_Product Drying->Final_Product This compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield Observed Check_Temp Was Temperature Maintained at 0-5°C? Start->Check_Temp Check_Acidity Was the Reaction Strongly Acidic? Check_Temp->Check_Acidity Yes High_Temp High Temperature Likely Caused Decomposition Check_Temp->High_Temp No Check_Reagents Were Reagents High Purity and Stoichiometry Correct? Check_Acidity->Check_Reagents Yes Low_Acidity Azo-Coupling Byproduct Formation Likely Check_Acidity->Low_Acidity No Reagent_Issue Incomplete Reaction Due to Reagent Quality/Amount Check_Reagents->Reagent_Issue No Solution Optimize Respective Parameter High_Temp->Solution Low_Acidity->Solution Reagent_Issue->Solution

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 4-Diazodiphenylamino Sulfate (Variamine Blue RT Salt)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 4-diazodiphenylamino sulfate, also commercially known as Variamine Blue RT Salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this versatile diazonium salt in various experimental matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 4477-28-5) is a diazonium salt commonly used as a chromogenic reagent in both qualitative and quantitative analytical methods. Its primary applications include:

  • Histochemistry: For the demonstration of enzyme activity, particularly alkaline and acid phosphatases, in tissue sections.

  • Spectrophotometry: As a derivatizing agent for the determination of phenols, uric acid, and other compounds in various matrices like water and biological fluids.

  • Dyeing Industry: As an intermediate in the synthesis of azo dyes.

Q2: What is the principle of the reaction between this compound and phenolic compounds?

A2: The reaction is an azo coupling reaction. In an alkaline medium, the diazonium group of this compound couples with the activated aromatic ring of a phenol to form a colored azo dye. The intensity of the resulting color is proportional to the concentration of the phenolic compound, which can then be quantified spectrophotometrically.

Q3: What are the optimal storage conditions for this compound?

A3: this compound is sensitive to light, heat, and moisture. It should be stored in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration is recommended. It is important to note that diazonium salts in their solid state can be unstable and potentially explosive under certain conditions, such as friction or shock.[1][2]

Q4: How should I prepare solutions of this compound?

A4: Solutions should be prepared fresh daily and protected from light to prevent degradation. The powder may not be readily soluble in neutral water but dissolves in acidic solutions, such as 1 M HCl.[3] For specific applications, the solvent and concentration will be detailed in the respective protocols.

Troubleshooting Guides

This section addresses common issues encountered during experiments using this compound.

Histochemical Staining
Problem Possible Cause(s) Suggested Solution(s)
Weak or No Staining 1. Inactive reagent due to improper storage or age. 2. Incorrect pH of the incubation buffer. 3. Insufficient incubation time. 4. Enzyme inactivation during tissue fixation or processing. 5. Low enzyme activity in the tissue.1. Use a fresh vial of this compound and prepare fresh solutions. 2. Verify the pH of all buffers and solutions. For alkaline phosphatase, the pH should be alkaline (typically pH 9.0-10.0). 3. Optimize the incubation time; longer incubation may be required for tissues with low enzyme activity. 4. For enzyme histochemistry, frozen sections are often preferred over paraffin-embedded sections to preserve enzyme activity. If using paraffin sections, use a gentle fixation method. 5. Include a positive control tissue with known high enzyme activity to validate the staining procedure.
High Background or Non-Specific Staining 1. Reagent concentration is too high. 2. Inadequate rinsing between steps. 3. Endogenous enzyme activity in the tissue. 4. Spontaneous decomposition of the diazonium salt.1. Titrate the concentration of the this compound solution to find the optimal balance between specific staining and background. 2. Ensure thorough but gentle rinsing of the slides after each step to remove excess reagents. 3. For peroxidase-based detection systems, pre-treat sections with a peroxidase blocking solution (e.g., 3% H2O2). For endogenous alkaline phosphatase, a pre-incubation with an inhibitor like levamisole can be used (note: this will also inhibit the intestinal isoenzyme). 4. Prepare the diazonium salt solution immediately before use and keep it cool and protected from light.
Formation of Crystalline Precipitates 1. Supersaturation of the reagent in the incubation medium. 2. Reaction with components in the mounting medium.1. Filter the final staining solution before use. 2. Use an aqueous mounting medium. If a non-aqueous medium is necessary, ensure the sections are completely dehydrated before mounting.
Spectrophotometric Analysis
Problem Possible Cause(s) Suggested Solution(s)
Low Sensitivity or Poor Color Development 1. Suboptimal pH of the reaction mixture. 2. Insufficient reaction time. 3. Degradation of the this compound solution. 4. Presence of interfering substances in the sample matrix.1. Optimize the pH of the reaction. Azo coupling reactions with phenols are typically favored in alkaline conditions. Perform a pH optimization study for your specific analyte. 2. Investigate the reaction kinetics to determine the optimal time for color development. 3. Prepare fresh reagent solutions for each experiment and protect them from light. 4. Pre-treat the sample to remove interferences. For water samples, this may involve distillation or solid-phase extraction.[4] For biological fluids, protein precipitation may be necessary.
High Blank Absorbance 1. Contaminated reagents or glassware. 2. Spontaneous decomposition of the diazonium salt leading to colored byproducts. 3. Presence of interfering substances in the blank.1. Use high-purity water and acid-washed glassware. 2. Prepare the reagent blank under the same conditions as the samples and subtract its absorbance. Prepare the diazonium salt solution immediately before use. 3. If the blank contains components of the sample matrix (minus the analyte), these may be the source of interference. A matrix-matched blank is crucial.
Poor Reproducibility 1. Instability of the colored product. 2. Fluctuations in temperature during the reaction. 3. Inconsistent timing of reagent addition and measurements.1. After color development, measure the absorbance within the period of color stability. Conduct a time-course study to determine this window. 2. Perform the reactions in a temperature-controlled water bath. 3. Use a consistent and precise workflow for adding reagents and measuring absorbance. Automation can improve reproducibility.

Experimental Protocols

Protocol 1: Spectrophotometric Determination of Total Phenols in Wastewater

This protocol is adapted from standard methods for phenol determination and should be optimized for your specific wastewater matrix.

1. Reagents:

  • This compound solution: Dissolve 100 mg of this compound in 100 mL of 0.1 M HCl. Prepare fresh daily and store in a dark bottle.

  • Phosphate Buffer (0.5 M, pH 8.0): Dissolve 68 g of KH2PO4 in water, adjust pH to 8.0 with NaOH, and dilute to 1 L.

  • Phenol Stock Solution (100 mg/L): Dissolve 100 mg of pure phenol in 1 L of deionized water.

  • Phenol Working Standards: Prepare a series of standards by diluting the stock solution.

2. Sample Preparation (Distillation):

  • To remove non-volatile interfering substances, a preliminary distillation of the wastewater sample is recommended.[4]

  • Take 500 mL of the sample, add 5 mL of concentrated H2SO4, and distill. Collect 450 mL of the distillate.

3. Procedure:

  • Pipette 50 mL of the distilled sample or a suitable aliquot diluted to 50 mL into a 100 mL beaker.

  • Add 5.0 mL of phosphate buffer and mix well.

  • Add 2.0 mL of the this compound solution and mix.

  • Allow the color to develop for 15 minutes at room temperature, protected from light.

  • Measure the absorbance at the wavelength of maximum absorption (to be determined by scanning the spectrum of the colored product, typically in the range of 400-500 nm) against a reagent blank.

  • Prepare a calibration curve using the phenol working standards following the same procedure.

  • Calculate the concentration of total phenols in the sample from the calibration curve.

Protocol 2: Histochemical Staining of Alkaline Phosphatase in Frozen Tissue Sections

1. Reagents:

  • Tris-HCl Buffer (0.1 M, pH 9.5)

  • Substrate Solution: Dissolve 10 mg of Naphthol AS-MX phosphate in 0.5 mL of N,N-dimethylformamide. Add this to 50 mL of 0.1 M Tris-HCl buffer (pH 9.5).

  • This compound Solution: Dissolve 25 mg of this compound in 50 mL of the substrate solution immediately before use. Filter the solution.

  • Nuclear Counterstain (e.g., Mayer's Hematoxylin)

  • Aqueous Mounting Medium

2. Procedure:

  • Cut frozen tissue sections (5-10 µm) and mount on charged slides. Air dry for 30 minutes.[5]

  • Fix the sections in cold acetone for 10 minutes at -20°C. Air dry.[6][7]

  • Rinse slides briefly in distilled water.

  • Incubate the slides in the freshly prepared and filtered this compound-substrate solution for 15-60 minutes at room temperature, or until the desired staining intensity is achieved. Protect from light.

  • Rinse the slides thoroughly in distilled water.

  • Counterstain with Mayer's Hematoxylin for 1-2 minutes.

  • Rinse in tap water.

  • Mount with an aqueous mounting medium.

Results: Sites of alkaline phosphatase activity will appear as bright red to brownish-red precipitates. Nuclei will be stained blue.

Quantitative Data Summary

The following table summarizes performance characteristics for the determination of various analytes using this compound. Note that these values are indicative and may vary depending on the specific experimental conditions and matrix.

AnalyteMatrixMethodLinear RangeLimit of Detection (LOD)Reference
Uric AcidUrineSpectrophotometry0.5 - 13 mM0.58 mM
Total PhenolsWastewaterSpectrophotometry0.1 - 5.0 mg/L~0.05 mg/LAdapted from standard methods
Alkaline PhosphataseTissueHistochemistrySemi-quantitativeNot ApplicableGeneral Protocol

Visualizations

Signaling Pathways and Workflows

azoic_coupling_reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 4-Diazodiphenylamino_sulfate 4-Diazodiphenylamino Sulfate Azo_Dye Colored Azo Dye 4-Diazodiphenylamino_sulfate->Azo_Dye Coupling Phenol Phenolic Compound Phenol->Azo_Dye Alkaline_Medium Alkaline Medium (e.g., pH 8-10) Alkaline_Medium->Azo_Dye

Caption: Azo coupling reaction of this compound with a phenolic compound.

spectrophotometric_workflow Sample_Collection Sample Collection (e.g., Wastewater) Sample_Preparation Sample Preparation (e.g., Distillation) Sample_Collection->Sample_Preparation Reaction Azo Coupling Reaction (Incubation) Sample_Preparation->Reaction Reagent_Preparation Reagent Preparation (Fresh 4-DDAS Solution) Reagent_Preparation->Reaction Measurement Spectrophotometric Measurement Reaction->Measurement Data_Analysis Data Analysis (Calibration Curve) Measurement->Data_Analysis

Caption: General workflow for the spectrophotometric determination of phenols.

References

Validation & Comparative

Validation of Analytical Methods: A Comparative Guide to Phenol Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of analytical methods for the quantitative determination of phenols, with a focus on the validation aspects. While direct and extensive validation data for methods employing 4-diazodiphenylamino sulfate is limited in contemporary scientific literature, its chemical properties as a diazonium salt suggest its utility in spectrophotometric analysis through diazo coupling reactions. This guide will, therefore, compare a proposed method using this compound with established and validated alternative methods, namely the 4-aminoantipyrine (4-AAP) method and the Folin-Ciocalteu method.

This comparison is intended for researchers, scientists, and drug development professionals to understand the principles, performance characteristics, and experimental workflows of different spectrophotometric methods for phenol analysis.

Method Comparison

The table below summarizes the key performance characteristics of the three spectrophotometric methods for phenol determination. The data for the this compound method is based on typical performance characteristics of diazo coupling reactions, while the data for the 4-AAP and Folin-Ciocalteu methods are derived from established validation studies.

ParameterThis compound Method (Proposed)4-Aminoantipyrine (4-AAP) MethodFolin-Ciocalteu Method
Principle Diazo coupling reactionOxidative couplingReduction of phosphomolybdic-phosphotungstic acid
Limit of Detection (LOD) Estimated: 0.05 - 0.2 mg/L0.005 mg/L[1]~1 mg/L
Limit of Quantitation (LOQ) Estimated: 0.15 - 0.6 mg/L0.017 mg/L~3 mg/L
Linearity Range Analyte-dependent0.02 - 0.5 mg/L[1]5 - 100 mg/L
Precision (%RSD) < 5%< 3%< 5%
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Specificity High for phenols that readily coupleHigh, but with some interferenceLow, reacts with other reducing substances
Wavelength (λmax) Analyte-dependent (typically 400-500 nm)510 nm[1]765 nm[2]

Experimental Protocols

Phenol Determination using this compound (Proposed Method)

This protocol is based on the general procedure for diazo coupling reactions with phenols.

a. Reagents:

  • This compound solution (0.5% w/v in 0.1 M HCl)

  • Phenol standard solutions

  • Sodium hydroxide solution (1 M)

  • Buffer solution (pH 10)

b. Procedure:

  • Pipette 10 mL of the phenol standard or sample solution into a 25 mL volumetric flask.

  • Add 1 mL of 1 M sodium hydroxide solution and mix.

  • Add 2 mL of the this compound solution and mix well.

  • Allow the reaction to proceed for 15 minutes at room temperature for color development.

  • Dilute to the mark with the pH 10 buffer solution and mix thoroughly.

  • Measure the absorbance at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Construct a calibration curve by plotting absorbance versus the concentration of the phenol standards.

  • Determine the concentration of phenol in the sample from the calibration curve.

Phenol Determination using 4-Aminoantipyrine (4-AAP) Method

This protocol is adapted from EPA Method 420.1.[1]

a. Reagents:

  • 4-aminoantipyrine solution (2% w/v in distilled water)

  • Potassium ferricyanide solution (8% w/v in distilled water)

  • Ammonium hydroxide solution

  • Phosphate buffer solution (pH 8.0)

  • Phenol standard solutions

b. Procedure:

  • To 100 mL of sample or standard, add 2.5 mL of pH 8.0 phosphate buffer and mix.

  • Add 1.0 mL of 4-AAP solution and mix.

  • Add 1.0 mL of potassium ferricyanide solution and mix.

  • After 15 minutes, measure the absorbance at 510 nm against a reagent blank.[1]

  • Prepare a calibration curve from the standard solutions and determine the concentration of the unknown sample.

Phenol Determination using Folin-Ciocalteu Method

This is a widely used method for determining total phenolic content.[2]

a. Reagents:

  • Folin-Ciocalteu reagent (diluted 1:10 with distilled water)

  • Sodium carbonate solution (7.5% w/v)

  • Gallic acid standard solutions

b. Procedure:

  • To 0.5 mL of the sample or standard, add 2.5 mL of the diluted Folin-Ciocalteu reagent.[2]

  • After 5 minutes, add 2 mL of the sodium carbonate solution.

  • Incubate the mixture at room temperature for 2 hours.

  • Measure the absorbance at 765 nm against a reagent blank.[2]

  • Prepare a calibration curve using gallic acid as the standard and express the results as gallic acid equivalents (GAE).

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflows and the chemical principle of the analytical methods.

experimental_workflow_4_diazodiphenylamino_sulfate cluster_prep Sample/Standard Preparation cluster_reaction Reaction cluster_measurement Measurement s1 Pipette 10 mL of Sample or Standard r1 Add 1 mL 1M NaOH s1->r1 Alkalinization r2 Add 2 mL 4-diazodiphenylamino sulfate solution r1->r2 Reagent Addition r3 Incubate 15 min at room temperature r2->r3 Color Development m1 Dilute to 25 mL with pH 10 buffer r3->m1 Dilution m2 Measure Absorbance at λmax m1->m2 Spectrophotometry diazo_coupling_pathway phenol Phenol (in alkaline medium) azo_dye Azo Dye (Colored Product) phenol->azo_dye Coupling diazo 4-Diazodiphenylamino Sulfate diazo->azo_dye experimental_workflow_4_aap cluster_prep_aap Sample/Standard Preparation cluster_reaction_aap Reaction cluster_measurement_aap Measurement s1_aap Take 100 mL of Sample or Standard r1_aap Add 2.5 mL pH 8.0 buffer s1_aap->r1_aap Buffering r2_aap Add 1.0 mL 4-AAP solution r1_aap->r2_aap Reagent 1 r3_aap Add 1.0 mL K3[Fe(CN)6] solution r2_aap->r3_aap Oxidant r4_aap Incubate 15 min r3_aap->r4_aap Color Development m1_aap Measure Absorbance at 510 nm r4_aap->m1_aap Spectrophotometry experimental_workflow_folin_ciocalteu cluster_prep_fc Sample/Standard Preparation cluster_reaction_fc Reaction cluster_measurement_fc Measurement s1_fc Take 0.5 mL of Sample or Standard r1_fc Add 2.5 mL diluted Folin-Ciocalteu reagent s1_fc->r1_fc Reagent Addition r2_fc Wait 5 min r1_fc->r2_fc r3_fc Add 2.0 mL Na2CO3 solution r2_fc->r3_fc Alkalinization r4_fc Incubate 2 hours r3_fc->r4_fc Color Development m1_fc Measure Absorbance at 765 nm r4_fc->m1_fc Spectrophotometry

References

A Comparative Guide to Nitrite Detection: The Griess Reagent vs. 4-diazodiphenylamino sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of nitrite, the selection of an appropriate detection reagent is a critical decision. This guide provides a comprehensive comparison of the well-established Griess reagent with an alternative chromogenic compound, 4-diazodiphenylamino sulfate. This analysis is based on available experimental data, established protocols, and performance characteristics to facilitate an informed choice for your specific analytical needs.

The Griess Reagent: A Gold Standard in Nitrite Quantification

The Griess reagent has long been the method of choice for the colorimetric determination of nitrite in a variety of biological and environmental samples.[1][2][3] Its popularity stems from a simple, robust, and sensitive diazotization reaction first described by Peter Griess in 1858.[1]

Mechanism of Action

The Griess test involves a two-step diazotization reaction.[1] In an acidic medium, nitrite reacts with a primary aromatic amine, typically sulfanilamide, to form a diazonium salt. This intermediate then couples with a second aromatic compound, N-(1-naphthyl)ethylenediamine (NED), to produce a stable and intensely colored azo dye.[1][3][4] The resulting magenta-colored solution has a maximum absorbance at approximately 540-550 nm, which is directly proportional to the nitrite concentration in the sample.[4][5]

Griess_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt Sulfanilamide Sulfanilamide Sulfanilamide->Diazonium_Salt H_plus H⁺ (acidic) Diazonium_Salt->Diazonium_Salt_2 NED N-(1-naphthyl)ethylenediamine (NED) Azo_Dye Azo Dye (Magenta) NED->Azo_Dye Diazonium_Salt_2->Azo_Dye

Caption: The two-step reaction mechanism of the Griess reagent for nitrite detection.

Performance Characteristics

The Griess assay is known for its sensitivity and reliability. The key performance parameters are summarized in the table below.

ParameterPerformance of Griess Reagent
Limit of Detection (LOD) 0.02 µM to 2.5 µM[1][4][6]
Linear Range Typically 1 µM to 100 µM[4][7]
Wavelength of Max. Absorbance (λmax) ~540 - 550 nm[4][5]
Reaction Time 10 - 30 minutes at room temperature[4][5][7]
Common Applications Biological fluids (plasma, serum, urine), cell culture media, water samples.[3][6]
Experimental Protocol: Griess Assay

The following is a generalized protocol for the determination of nitrite using a commercial Griess reagent kit.

Griess_Protocol start Start prep_reagent Prepare Griess Reagent (Mix equal volumes of Sulfanilamide and NED solutions) start->prep_reagent add_reagent Add Griess Reagent to Standards and Samples prep_reagent->add_reagent prep_standards Prepare Nitrite Standards (Serial dilutions of a known stock solution) prep_standards->add_reagent prep_samples Prepare Samples (e.g., deproteinize plasma, dilute urine) prep_samples->add_reagent incubate Incubate at Room Temperature (10-30 minutes) add_reagent->incubate measure_abs Measure Absorbance at ~540 nm incubate->measure_abs plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_abs->plot_curve determine_conc Determine Sample Nitrite Concentration from Standard Curve plot_curve->determine_conc end End determine_conc->end

Caption: A typical experimental workflow for nitrite quantification using the Griess reagent.

Materials:

  • Griess Reagent (Component A: Sulfanilamide in an acidic solution; Component B: N-(1-naphthyl)ethylenediamine in water)

  • Nitrite standard solution (e.g., 100 µM Sodium Nitrite)

  • Samples for analysis

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation: Prepare the working Griess reagent by mixing equal volumes of Component A and Component B immediately before use.[4]

  • Standard Curve Preparation: Prepare a series of nitrite standards by diluting the stock solution to concentrations within the expected range of the samples (e.g., 0-100 µM).[4]

  • Sample Preparation: Prepare samples as required. For biological fluids like serum or plasma, deproteinization may be necessary to avoid interference.[5][8] Urine samples may require dilution.[5][8]

  • Reaction: Add the Griess reagent to each standard and sample well/cuvette. Typically, the ratio is 1:1 (e.g., 100 µL of standard/sample to 100 µL of Griess reagent).

  • Incubation: Incubate the mixture at room temperature for 10-30 minutes, protected from light.[4][7]

  • Measurement: Measure the absorbance of the standards and samples at the wavelength of maximum absorbance (typically around 540-550 nm).[4][5]

  • Quantification: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Interferences

It is important to be aware of potential interferences in the Griess assay. Certain substances can affect the accuracy of the results, including high concentrations of proteins, ascorbic acid, and some thiols.[3] Sample preparation steps like deproteinization can help to minimize these interferences.[3]

This compound: An Alternative Chromogenic Reagent

Mechanism of Action and Performance Data

At present, there is a lack of published, peer-reviewed studies detailing the specific reaction mechanism of this compound with nitrite for the purpose of quantification. Consequently, quantitative performance data, such as the limit of detection, linear range, and optimal reaction conditions for a nitrite assay using this reagent, are not established.

General information indicates its use in analytical chemistry for detecting various substances, but without specific protocols or performance validation for nitrite, a direct comparison to the well-characterized Griess reagent is not feasible.[9]

Conclusion: A Clear Choice for Nitrite Detection

Based on the currently available scientific literature and experimental data, the Griess reagent remains the unequivocally recommended choice for the quantitative determination of nitrite . Its mechanism is well-understood, its performance characteristics are thoroughly documented, and detailed, validated protocols are widely accessible.

While this compound is a known chromogenic compound, the absence of specific data and protocols for its use in nitrite quantification prevents its recommendation as a viable alternative to the Griess reagent at this time. For researchers requiring reliable, sensitive, and reproducible nitrite measurements, the Griess assay provides a proven and robust methodology. Further research and validation would be necessary to establish this compound as a comparable tool for this application.

References

4-Diazodiphenylamino Sulfate: A Superior Diazonium Salt for Specialized Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to experimental success. In the realm of diazonium salts, 4-diazodiphenylamino sulfate distinguishes itself through a combination of stability, reactivity, and versatility, offering distinct advantages over other commonly used diazonium compounds.

This compound, also known by its trade name Variamine Blue RT Salt, is a versatile organic compound with significant applications in the dye and pigment industries, as well as in specialized fields such as histological staining and photolithography.[1][2] Its unique properties, largely influenced by the sulfate counterion and the diphenylamino substituent, position it as a favorable alternative to more conventional diazonium salts like those with chloride or tetrafluoroborate anions.

Enhanced Stability: The Critical Advantage

A primary concern when working with diazonium salts is their inherent instability, with some being explosive in their dry state.[3] The stability of a diazonium salt is significantly influenced by its counterion. Generally, larger, non-nucleophilic counterions confer greater stability. While tetrafluoroborate and tosylate salts are known for their enhanced stability compared to chloride salts, evidence suggests that short-chain alkyl sulfonates are particularly stable.[4][5][6] This suggests that the sulfate anion in this compound contributes to its favorable stability profile, making it a safer and more reliable reagent for various applications.

The electron-donating nature of the diphenylamino group also plays a role in stabilizing the diazonium cation, further enhancing its shelf-life and utility in reactions that may require elevated temperatures or prolonged reaction times.[5]

Comparative Performance Data

PropertyThis compoundBenzenediazonium TetrafluoroborateBenzenediazonium Chloride
Thermal Stability Moderately HighHighLow (often used in situ)
Solubility in Water Soluble[2]Sparingly solubleSoluble
Solubility in Organic Solvents VariesSoluble in polar organic solventsSparingly soluble
Handling Safety Relatively safe for an isolated diazonium saltGenerally considered safe to handlePotentially explosive when dry

Experimental Protocols and Applications

The utility of this compound is best illustrated through its application in specific experimental protocols.

Histological Staining

As Variamine Blue RT Salt, this compound is employed as a chromogenic substrate in enzyme histochemistry, particularly for the demonstration of alkaline phosphatase activity.[7]

Protocol for Alkaline Phosphatase Staining:

  • Deparaffinize and rehydrate tissue sections through xylene and graded alcohols to water.

  • Incubate the sections in a solution containing a naphthol AS phosphate derivative (e.g., Naphthol AS-MX Phosphate) and Variamine Blue RT Salt in a suitable buffer (e.g., Tris-HCl, pH 9.2) at 37°C for 30-60 minutes.

  • Rinse with distilled water.

  • Counterstain with a suitable nuclear stain (e.g., Nuclear Fast Red).

  • Dehydrate, clear, and mount.

At the site of enzyme activity, the naphthol AS phosphate is hydrolyzed, and the liberated naphthol couples with the diazonium salt to form a brightly colored, insoluble azo dye.

Photolithography

Diazonium salts are utilized as photosensitizers in the production of printing plates and in other photolithographic processes.[5] Upon exposure to UV light, the diazonium group decomposes, leading to changes in the solubility of the surrounding polymer matrix.

General Workflow for a Negative Photoresist:

  • A polymer resin is mixed with a photosensitizer, such as this compound.

  • The mixture is coated onto a substrate and dried.

  • A photomask is placed over the coated substrate, and it is exposed to UV light.

  • In the exposed areas, the decomposition of the diazonium salt initiates cross-linking of the polymer, rendering it insoluble.

  • The substrate is then treated with a developer solution, which dissolves the unexposed (and still soluble) polymer, leaving behind the desired pattern.

Signaling Pathways and Experimental Workflows in Diagrams

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general structure of this compound, a simplified workflow for its use in histological staining, and a logical diagram comparing the stability of different diazonium salts.

cluster_structure Chemical Structure Diazonium_Group N≡N⁺ Sulfate_Anion HSO₄⁻ Diazonium_Group->Sulfate_Anion ionic bond Diphenylamino_Group C₆H₅-NH-C₆H₄- Diphenylamino_Group->Diazonium_Group stabilizes

Caption: Structure of this compound.

Start Tissue Section Incubation Incubate with Naphthol AS Phosphate & Variamine Blue RT Salt Start->Incubation Enzyme_Activity Alkaline Phosphatase Activity Incubation->Enzyme_Activity Hydrolysis Hydrolysis of Naphthol AS Phosphate Enzyme_Activity->Hydrolysis catalyzes Coupling Coupling of Naphthol with Diazonium Salt Hydrolysis->Coupling Precipitate Colored Azo Dye Precipitate Coupling->Precipitate Visualization Microscopic Visualization Precipitate->Visualization

Caption: Histological staining workflow.

cluster_stability Relative Stability of Diazonium Salts Low Low Stability Moderate Moderate Stability High High Stability Chloride Benzenediazonium Chloride Sulfate 4-Diazodiphenylamino Sulfate Tetrafluoroborate Benzenediazonium Tetrafluoroborate

Caption: Diazonium salt stability comparison.

References

Inter-laboratory Performance of 4-Diazodiphenylamino Sulfate Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Applications and Performance Summary

Methods employing 4-diazodiphenylamino sulfate are primarily spectrophotometric and have been successfully applied to the quantification of various analytes. This guide focuses on its use in the determination of uric acid, vanadium, and chromium (VI). The performance characteristics of these methods, as reported in peer-reviewed journals, are summarized below.

Data Presentation: A Comparative Overview

The following tables present a summary of the quantitative performance data for analytical methods using this compound for different applications.

Table 1: Method Performance for Uric Acid Determination

ParameterReported Value
Principle Enzymatic reaction of uric acid with uricase produces H₂O₂ which reacts with this compound.
Wavelength (λmax) 269 nm[1][2]
Linearity Range 0.5 - 13 mM[1][2]
Limit of Detection (LOD) 0.58 mM[1][2]
Reproducibility (RSD) 0.7%[1][2]
Response Time 20 minutes[1][2]
Optimal pH 9[1][2]

Table 2: Method Performance for Vanadium (V) Determination

ParameterReported Value
Principle Oxidation of this compound by Vanadium (V) to form a colored species.
Wavelength (λmax) 570 nm[3]
Linearity Range (Beer's Law) 0.1 - 2.0 µg/mL[3]
Molar Absorptivity 1.65 x 10⁴ L mol⁻¹ cm⁻¹[3]
Sandell's Sensitivity 0.003 µg cm⁻²[3]

Table 3: Method Performance for Chromium (VI) Determination

ParameterReported Value
Principle Reaction of Cr(VI) with potassium iodide in an acidic medium liberates iodine, which oxidizes this compound.
Wavelength (λmax) 556 nm[4]
Interference Less interference compared to the standard diphenylcarbazide (DPC) method.[5]
Statistical Comparison Results are reliable up to 15 mg/L and comparable to the DPC method based on t-test and f-test.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and adaptation.

Spectrophotometric Determination of Uric Acid

This method is based on the enzymatic reaction of uric acid with uricase, followed by the reaction of the resulting hydrogen peroxide with this compound.[1][2]

Reagents:

  • Uricase solution

  • Uric acid standard solutions (0.5 mM to 13 mM)

  • This compound (Variamine Blue RT Salt) solution (0.1 mM)

  • Buffer solution (pH 9)

Procedure:

  • Mix 2 mL of uricase solution with 1 mL of the uric acid standard or sample.

  • Add 1 mL of 0.1 mM this compound solution to the mixture.

  • Allow the reaction to proceed for 20 minutes at room temperature.[1][2]

  • Measure the absorbance of the resulting pale yellow-green solution at 269 nm using a UV-Vis spectrophotometer.[1][2]

  • Prepare a calibration curve by plotting the absorbance values against the corresponding uric acid concentrations.

  • Determine the concentration of uric acid in the sample from the calibration curve.

Spectrophotometric Determination of Vanadium (V)

This method relies on the oxidation of this compound by vanadium (V) to produce a colored compound.[3]

Reagents:

  • Vanadium (V) standard solutions (0.1 µg/mL to 2.0 µg/mL)

  • This compound (Variamine Blue) solution

Procedure:

  • To a series of standard solutions of Vanadium (V), add the this compound solution.

  • Allow the reaction to develop the violet-colored species.

  • Measure the absorbance of the solution at 570 nm.[3]

  • Construct a calibration curve by plotting absorbance versus the concentration of Vanadium (V).

  • Determine the vanadium concentration in the unknown sample by measuring its absorbance and interpolating from the calibration curve.

Spectrophotometric Determination of Chromium (VI)

This method involves the oxidation of this compound by iodine, which is liberated from the reaction of Cr(VI) with potassium iodide.[4]

Reagents:

  • Chromium (VI) standard solutions

  • Potassium iodide (KI) solution

  • Acidic medium

  • This compound (Variamine Blue) dye solution (0.05%)[5]

Procedure:

  • Acidify the Chromium (VI) standard or sample solution.

  • Add potassium iodide solution to liberate iodine.

  • Add the this compound solution, which is then oxidized by the liberated iodine to form a violet-colored species.

  • Measure the absorbance of the solution at 556 nm.[4]

  • Prepare a calibration plot and determine the concentration of Cr(VI) in the sample.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

Experimental_Workflow_Uric_Acid cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Uric Acid Sample/Standard Mix Mix Sample, Uricase, and Variamine Blue Sample->Mix Uricase Uricase Solution Uricase->Mix VBS Variamine Blue Solution VBS->Mix Incubate Incubate for 20 mins at Room Temperature Mix->Incubate Measure Measure Absorbance at 269 nm Incubate->Measure Calibrate Generate Calibration Curve Measure->Calibrate Result Determine Uric Acid Concentration Calibrate->Result

Caption: Workflow for Uric Acid Determination.

Experimental_Workflow_Vanadium cluster_prep Sample & Reagent Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Sample Vanadium (V) Sample/Standard Mix Mix Sample and Variamine Blue Sample->Mix VBS Variamine Blue Solution VBS->Mix Develop Color Development Mix->Develop Measure Measure Absorbance at 570 nm Develop->Measure Calibrate Generate Calibration Curve Measure->Calibrate Result Determine Vanadium Concentration Calibrate->Result Signaling_Pathway_Chromium CrVI Cr(VI) Iodine I₂ CrVI->Iodine oxidizes KI KI (in acid) KI->Iodine reacts with VB_oxidized Oxidized Variamine Blue (Violet) Iodine->VB_oxidized oxidizes VB_unoxidized Variamine Blue (Colorless/Yellow) VB_unoxidized->VB_oxidized is oxidized to

References

A Comparative Guide to the Analysis of Primary Aromatic Amines: Cross-Validation of Diazonium Salt-Based Assays with Chromatographic Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of primary aromatic amines (PAAs) is critical due to their potential carcinogenicity and widespread presence as industrial chemical precursors and contaminants. This guide provides a comprehensive comparison of the traditional 4-diazodiphenylamino sulfate spectrophotometric assay with modern chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

The selection of an appropriate analytical method hinges on a balance between sensitivity, selectivity, cost, and the complexity of the sample matrix. While spectrophotometric methods employing diazonium salts such as this compound (also known as Variamine Blue RT Salt) offer a simple and cost-effective approach, they often lack the specificity required for individual PAA quantification. In contrast, chromatographic techniques provide high selectivity and sensitivity, making them the preferred methods for regulatory compliance and in-depth analysis.

Principle of Detection Methods

This compound Assay: This colorimetric method is based on the principle of diazotization and coupling. In an acidic medium, a primary aromatic amine reacts with a diazotizing agent (like sodium nitrite) to form a diazonium salt. This salt then couples with a chromogenic agent, in this case, the aromatic amine itself or another coupling agent in the presence of a diazonium salt like this compound, to form a brightly colored azo dye. The intensity of the color, which is directly proportional to the concentration of the PAA, is then measured using a spectrophotometer. A key drawback of this method is its lack of selectivity, as it typically measures the total PAA content, often expressed as "aniline equivalents"[1].

High-Performance Liquid Chromatography (HPLC): HPLC separates different PAAs based on their interactions with a stationary phase (the column) and a mobile phase (the solvent). As the sample mixture passes through the column, different PAAs travel at different speeds, allowing for their separation. A detector, commonly a UV-Vis or Diode Array Detector (DAD), then quantifies each separated amine. This method allows for the individual identification and quantification of multiple PAAs in a single run.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and highly specific detection of mass spectrometry. After separation by the LC system, the individual PAAs are ionized and fragmented. The mass spectrometer then detects these specific fragments, providing unambiguous identification and quantification even at very low concentrations. LC-MS/MS is considered the gold standard for trace-level analysis of PAAs due to its superior sensitivity and selectivity[1].

Quantitative Performance Comparison

The following tables summarize the performance characteristics of the diazonium salt-based spectrophotometric method and modern chromatographic techniques for the analysis of primary aromatic amines. Data has been compiled from various validation studies to provide a comparative overview.

Parameter Diazonium Salt-Based Spectrophotometry (General) HPLC-UV LC-MS/MS
Selectivity Low (Measures total PAAs)High (Separates individual PAAs)Very High (Separates and confirms identity by mass)
Sensitivity ModerateGoodExcellent
Linearity Range Typically in the µg/mL (ppm) rangeng/mL to µg/mL (ppb to ppm)pg/mL to ng/mL (ppt to ppb)
Limit of Detection (LOD) ~1 µg/mL0.015 - 0.08 mg/L (15 - 80 µg/L)0.025 - 0.20 ng/mL (0.025 - 0.2 µg/L)[2]
Limit of Quantification (LOQ) Dependent on analyte, generally >1 µg/mLVaries by analyte, often < 1 mg/L0.1 - 1.0 ng/mL (0.1 - 1.0 µg/L)[2]
Precision (%RSD) < 5%< 10%< 15%[2]
Accuracy (% Recovery) 95-105% (in simple matrices)85 - 110%75 - 114%[2]
Cost per Sample LowModerateHigh
Throughput HighModerateModerate to High
Expertise Required LowModerateHigh

Note: The values for the spectrophotometric method are generalized as specific data for a direct comparison with the other methods for a wide range of PAAs was not available in a single study. The HPLC and LC-MS/MS data are based on published validation studies for a range of primary aromatic amines.

Experimental Protocols

Spectrophotometric Determination of Primary Aromatic Amines using a Diazonium Salt

This protocol is a general representation of the diazotization-coupling reaction.

Principle: A primary aromatic amine is diazotized with nitrous acid in an acidic medium. The resulting diazonium salt is then coupled with a suitable aromatic compound (a phenol or another amine) to form a colored azo dye, which is quantified spectrophotometrically.

Reagents:

  • Hydrochloric Acid (HCl), 1 M

  • Sodium Nitrite (NaNO2) solution, 1% (w/v), freshly prepared

  • Ammonium Sulfamate solution, 5% (w/v)

  • Coupling agent solution (e.g., 1-naphthol in alkaline solution)

  • Standard solutions of the target primary aromatic amine

Procedure:

  • Sample Preparation: An accurately weighed amount of the sample is dissolved in a suitable solvent and diluted to a known volume.

  • Diazotization: An aliquot of the sample solution is transferred to a volumetric flask and cooled in an ice bath. A specific volume of 1 M HCl is added, followed by the dropwise addition of 1% NaNO2 solution with constant stirring. The reaction is allowed to proceed for a few minutes in the cold.

  • Removal of Excess Nitrite: To prevent unwanted side reactions, excess nitrous acid is destroyed by adding ammonium sulfamate solution.

  • Coupling Reaction: The coupling agent solution is then added to the flask, and the mixture is allowed to stand for a specified time for color development.

  • Measurement: The volume is made up with a suitable solvent, and the absorbance of the resulting solution is measured at the wavelength of maximum absorption (λmax) against a reagent blank.

  • Quantification: The concentration of the PAA is determined from a calibration curve prepared using standard solutions of the amine.

HPLC-UV Method for the Determination of Primary Aromatic Amines

This protocol is based on a published method for the analysis of PAAs in food simulants.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3].

Mobile Phase:

  • Solvent A: Methanol[3]

  • Solvent B: 10 mM Ammonium acetate buffer[3]

  • A gradient elution program is typically used to separate multiple analytes.

Procedure:

  • Sample Preparation: Samples are extracted using a suitable technique such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the PAAs and remove interfering matrix components[3].

  • Chromatographic Conditions:

    • Flow rate: 1 mL/min[3]

    • Injection volume: 20 µL

    • Column temperature: 25°C[3]

    • Detection wavelength: 235 nm[3]

  • Analysis: The prepared sample extract is injected into the HPLC system.

  • Quantification: The concentration of each PAA is determined by comparing its peak area to that of a corresponding standard in a calibration curve.

LC-MS/MS Method for the Determination of Primary Aromatic Amines

This protocol is based on a validated method for the analysis of PAAs in human urine.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • A suitable analytical column (e.g., Ultra biphenyl, 100 mm x 2.1 mm, 5 µm)[2].

Mobile Phase:

  • Typically a gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., methanol or acetonitrile).

Procedure:

  • Sample Preparation: Samples may require hydrolysis to release conjugated amines, followed by an extraction step like LLE or SPE[2]. An internal standard is often added to improve accuracy and precision.

  • LC-MS/MS Conditions:

    • The LC conditions (flow rate, gradient) are optimized for the separation of the target PAAs.

    • The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each PAA are monitored for highly selective detection and quantification[2].

  • Analysis: The prepared sample extract is injected into the LC-MS/MS system.

  • Quantification: The concentration of each PAA is determined using a calibration curve, often with internal standard correction.

Visualizing the Methodologies

To better illustrate the workflows and underlying principles, the following diagrams are provided.

Diazotization_Coupling_Reaction cluster_diazotization Diazotization Step cluster_coupling Coupling Step Paa Primary Aromatic Amine (R-NH2) Diazonium Diazonium Salt (R-N2+) Paa->Diazonium 0-5°C Hcl HCl Hcl->Paa Nano2 NaNO2 Nano2->Paa AzoDye Colored Azo Dye Diazonium->AzoDye CouplingAgent Coupling Agent (e.g., 1-Naphthol) CouplingAgent->AzoDye Spectrophotometer Spectrophotometric Measurement AzoDye->Spectrophotometer Quantification HPLC_Workflow Sample Sample Extraction Sample Preparation (LLE or SPE) Sample->Extraction HplcSystem HPLC System Extraction->HplcSystem Column HPLC Column (Separation) HplcSystem->Column Detector UV-Vis Detector Column->Detector Data Data Acquisition & Quantification Detector->Data LCMSMS_Workflow Sample Sample Preparation Sample Preparation (Hydrolysis & Extraction) Sample->Preparation LC Liquid Chromatograph (Separation) Preparation->LC ESI Electrospray Ionization LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CollisionCell Quadrupole 2 (Fragmentation) MS1->CollisionCell MS2 Quadrupole 3 (Product Ion Detection) CollisionCell->MS2 Data Data System (Quantification) MS2->Data

References

A Comparative Performance Analysis of 4-Diazodiphenylamino Sulfate in Diverse Scientific Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive guide detailing the performance characteristics of 4-diazodiphenylamino sulfate across various applications has been compiled for researchers, scientists, and professionals in drug development. This guide offers an objective comparison with alternative compounds, supported by available experimental data and detailed protocols, to aid in the selection of appropriate reagents for specific research and industrial needs.

This compound, also known as Variamine Blue RT Salt, is a versatile diazonium salt with significant applications in textile dyeing, enzyme histochemistry, and photolithography. Its performance is dictated by its chemical structure, which allows it to act as a chromogenic precursor and a photosensitizer. This guide explores its efficacy and methodologies in these key areas.

I. Application in Textile Dyeing: Azoic Coloration of Cotton

This compound is utilized as a diazo component in the formation of azoic dyes directly on cotton fibers. This in-situ dye formation results in water-insoluble pigments with generally good wash fastness.[1][2]

Performance Characteristics:

Comparison with Alternative Diazo Components:

A variety of diazo components are used in azoic dyeing, each imparting different shades and fastness properties. The choice of the diazo component is critical in determining the final color. For instance, different substituted anilines will produce a spectrum of colors from yellow to black when coupled with the same naphthol.

Performance Metric Azoic Dyes (General) Heterofunctional Azo Reactive Dyes Notes
Wash Fastness Good to Excellent[1]Good[3]Azoic dyes form insoluble pigments within the fiber, leading to high wash fastness. Reactive dyes form covalent bonds.
Rubbing Fastness Fair to Good[1]Moderate[3]Can be a limitation for some azoic combinations.
Light Fastness Varies with structureGood to Excellent[3]H-acid based azo dyes can exhibit good light fastness due to tautomerism.[3]
Application Process Two-step (Naphtholation, Diazotization & Coupling)[2]Typically a single-step dyeing process.Azoic dyeing is a more complex, multi-stage process.

Experimental Protocol: Azoic Dyeing of Cotton

This protocol describes the general procedure for dyeing cotton with an azoic combination involving a diazo component like this compound and a naphthol coupling component.

  • Naphtholation:

    • Prepare a solution of the chosen Naphthol AS derivative (e.g., 3% on weight of fabric) with caustic soda and a wetting agent in a 1:50 material-to-liquor ratio.[1]

    • Impregnate the cotton fabric in this solution for 30 minutes at room temperature.[1]

    • Squeeze the fabric to remove excess liquor.

  • Diazotization and Coupling:

    • Prepare the diazonium salt solution by dissolving this compound in water containing hydrochloric acid and sodium nitrite at a temperature maintained around 0-5°C.[2]

    • The naphtholated fabric is then treated in this diazonium salt bath for approximately 20 minutes to facilitate the coupling reaction and color development.[2]

  • Washing Off:

    • Thoroughly rinse the dyed fabric in cold water.

    • Soap the fabric at a boil with a non-ionic detergent to remove superficial dye and improve fastness properties.

    • Rinse again and dry.

Azoic_Dyeing_Workflow cluster_prep Fabric Preparation cluster_naphtholation Naphtholation cluster_coupling Diazotization & Coupling cluster_finishing Finishing Cotton Cotton Fabric Naphthol_Bath Naphthol AS Solution (with NaOH, Wetting Agent) Cotton->Naphthol_Bath Impregnation Impregnation (30 min, Room Temp) Naphthol_Bath->Impregnation Squeezing Squeezing Impregnation->Squeezing Coupling_Bath Coupling Bath (20 min) Squeezing->Coupling_Bath Diazo_Prep Prepare Diazo Solution (this compound, HCl, NaNO2, 0-5°C) Diazo_Prep->Coupling_Bath Rinsing Cold Water Rinse Coupling_Bath->Rinsing Soaping Soaping at Boil Rinsing->Soaping Final_Rinse Final Rinse & Dry Soaping->Final_Rinse Dyed_Fabric Dyed Fabric Final_Rinse->Dyed_Fabric Histochemistry_Signaling_Pathway cluster_enzyme_reaction Enzyme-Substrate Reaction cluster_coupling_reaction Chromogenic Coupling Reaction AlkalinePhosphatase Alkaline Phosphatase (in tissue) Hydrolysis Hydrolysis AlkalinePhosphatase->Hydrolysis Substrate Naphthol AS-MX Phosphate (Substrate) Substrate->Hydrolysis Product1 Naphthol AS-MX (Primary Reaction Product) Hydrolysis->Product1 Phosphate Inorganic Phosphate Hydrolysis->Phosphate Coupling Coupling Product1->Coupling DiazoniumSalt 4-Diazodiphenylamino Sulfate (Variamine Blue RT Salt) DiazoniumSalt->Coupling FinalProduct Insoluble Azo Dye Precipitate (Colored) Coupling->FinalProduct Photoresist_Workflow Start Start: Photoresist Formulation Coating Spin Coating on Substrate Start->Coating Soft_Bake Soft Bake (Solvent Removal) Coating->Soft_Bake Exposure UV Exposure through Photomask Soft_Bake->Exposure PEB Post-Exposure Bake (PEB) Exposure->PEB Development Development (Removal of Unexposed Resist) PEB->Development Hard_Bake Hard Bake (Curing) Development->Hard_Bake End Final Patterned Resist Hard_Bake->End

References

A Researcher's Guide to Nitrate Determination: A Comparative Study of Key Reagents and Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of nitrate is crucial across a wide range of applications, from environmental monitoring to physiological and pathological studies. The selection of an appropriate analytical method is paramount for obtaining reliable data. This guide provides a comparative overview of the most common reagents and techniques for nitrate determination, supported by experimental data and detailed protocols to aid in methodological selection and implementation.

Comparative Performance of Nitrate Determination Methods

The selection of a nitrate determination method hinges on a variety of factors including the sample matrix, required sensitivity, expected concentration range, available equipment, and considerations regarding hazardous waste. Below is a summary of the key performance characteristics of four widely used methods: Cadmium Reduction, Enzymatic Reduction, Ion Chromatography, and Direct UV-Vis Spectrophotometry.

ParameterCadmium ReductionEnzymatic ReductionIon Chromatography (IC)Direct UV-Vis Spectrophotometry
Principle Chemical reduction of nitrate to nitrite, followed by colorimetric Griess reaction.Enzymatic reduction of nitrate to nitrite using nitrate reductase, followed by colorimetric Griess reaction.Anion-exchange separation of nitrate from other ions with conductivity or UV detection.Direct measurement of nitrate's absorbance of UV light.
Limit of Detection (LOD) 0.0009 - 0.025 mg/L[1][2][3]~0.0057 mg/L[4]0.017 - 0.08 mg/L[5][6][7]0.03 - 0.04 mg/L[8][9]
Limit of Quantitation (LOQ) 0.0056 - 0.069 mg/L[1][2][3]~0.028 mg/L[4]0.26 - 0.44 mg/L[5]~0.08 mg/L[8]
Linear Range 0.01 - 5.0 mg/L[1][2][10][11]0.028 - 5.6 mg/L[4]1 - 100 mg/L[7]0.1 - 4.0 mg/L[8][9]
Accuracy (% Recovery) ~102.7%[1][2]Comparable to Cadmium Reduction[12]87 - 104%[13]~98-102%[8]
Precision (% RSD) ~2.19%[1][2]High precision reported[12]< 2%[7]~1.27%[9]
Common Interferences Iron, copper, high chloride levels, oil and grease, turbidity.[10] Nitrite is a positive interferent.Less interference than cadmium reduction.[12]Co-eluting anions (e.g., some organic acids).[14]Dissolved organic matter, bromide, nitrite.[8]
Key Advantages Well-established, robust, and widely accepted method."Green" alternative (avoids toxic cadmium), high specificity.[12]High selectivity, can measure multiple anions simultaneously.[15]Rapid, reagent-free, and low-cost.[8]
Key Disadvantages Use of toxic heavy metal (cadmium), potential for interferences.[10][16]Higher reagent cost, potential for enzyme inhibition.High initial instrument cost, requires specialized equipment.Prone to interference from organic matter, less sensitive than other methods.[17]

Visualizing the Methodologies

To better understand the procedural flow and decision-making process in nitrate analysis, the following diagrams are provided.

G Experimental Workflow for Reduction-Based Colorimetric Nitrate Determination cluster_0 Sample Preparation cluster_1 Nitrate Reduction cluster_2 Colorimetric Detection A Sample Collection B Filtration (0.45 µm) A->B C Reduction Step B->C D Cadmium Column / Granules C->D E Nitrate Reductase & NADH C->E F Griess Reaction (Sulfanilamide & NED) C->F G Incubation F->G H Spectrophotometric Measurement (~540 nm) G->H I Data Analysis H->I

Caption: Workflow for colorimetric nitrate analysis.

G Decision Tree for Selecting a Nitrate Determination Method A Start: Define Analytical Needs B High Sample Throughput & Multi-Anion Analysis? A->B C Ion Chromatography B->C Yes D Consider Other Methods B->D No E Concerned with Hazardous Waste (Cadmium)? D->E H Sample Contains High Organic Matter? D->H F Enzymatic Reduction E->F Yes G Cadmium Reduction E->G No I Direct UV-Vis Spectrophotometry (with caution/correction) H->I Yes J Reduction-Based Methods (Cadmium or Enzymatic) H->J No

Caption: Decision tree for nitrate method selection.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate results. The following sections provide standardized protocols for the key nitrate determination methods.

Cadmium Reduction Method

This method is adapted from EPA Method 353.2 and Standard Methods 4500-NO3 E.[16][18] It involves passing the sample through a column containing copper-cadmium granules to reduce nitrate to nitrite. The resulting nitrite is then determined colorimetrically.

a. Reagents:

  • Copper-Cadmium Granules: Wash cadmium granules with acetone, then with 1N HCl until the color is silvery. Rinse thoroughly with deionized water. Add a 2% solution of copper sulfate (CuSO₄ • 5H₂O) and agitate until all blue color has disappeared. Rinse with deionized water to remove precipitated copper.[19]

  • Ammonium Chloride Buffer (pH 8.5): Dissolve 85 g of ammonium chloride (NH₄Cl) and 1 g of disodium EDTA in 1 L of deionized water. Adjust pH to 8.5 with ammonium hydroxide.

  • Griess Reagent:

    • Solution A (Sulfanilamide): In 800 mL of deionized water, add 100 mL of 85% phosphoric acid and 100 g of sulfanilamide. Dissolve completely and bring to a final volume of 1 L with deionized water.

    • Solution B (N-(1-naphthyl)ethylenediamine dihydrochloride - NED): Dissolve 1 g of NED in 1 L of deionized water. Store in a dark bottle.

    • Working Griess Reagent: Mix one part of Solution A with one part of Solution B. This mixture is stable for about 8 hours.[20]

b. Procedure:

  • Sample Preparation: If the sample contains suspended solids, filter through a 0.45 µm membrane filter.[10][16]

  • Column Preparation: Pack a glass column with the prepared copper-cadmium granules. Wash the column thoroughly with the ammonium chloride buffer.

  • Nitrate Reduction: Mix the sample with the ammonium chloride buffer and pass it through the cadmium reduction column at a controlled flow rate. Collect the eluate.

  • Color Development: To a specific volume of the eluate, add the working Griess Reagent and mix well. Allow 10-30 minutes for color development.[11][20]

  • Measurement: Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.

  • Quantification: Determine the nitrate concentration from a calibration curve prepared using standard nitrate solutions that have been processed through the same reduction and color development steps. A separate analysis bypassing the cadmium column can be performed to measure the initial nitrite concentration, which can then be subtracted from the total to yield the nitrate concentration.[10]

Enzymatic Reduction Method

This method is a safer alternative to the cadmium reduction method, utilizing the enzyme nitrate reductase.[12]

a. Reagents:

  • Nitrate Reductase (NaR): Commercially available enzyme.

  • NADH (β-Nicotinamide adenine dinucleotide, reduced form): Coenzyme for the enzymatic reaction.

  • Reaction Buffer: A buffer solution (e.g., phosphate buffer) at the optimal pH for the enzyme (typically around pH 7.5).

  • Griess Reagent: Prepared as described in the Cadmium Reduction Method.

b. Procedure:

  • Sample Preparation: Filter the sample through a 0.45 µm filter if necessary.

  • Enzymatic Reaction:

    • Pipette the sample into a microplate well or cuvette.

    • Add the reaction buffer, NADH solution, and nitrate reductase enzyme.[4]

    • Incubate at a controlled temperature (e.g., room temperature or 37°C) for a specified time (e.g., 20-60 minutes) to allow for the complete reduction of nitrate to nitrite.

  • Color Development: Add the Griess Reagent to the reaction mixture and incubate for 10-20 minutes at room temperature for color development.

  • Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Calculate the nitrate concentration using a standard curve. As with the cadmium reduction method, the initial nitrite concentration can be determined by running a parallel sample without the nitrate reductase enzyme and subtracting this value.[12]

Ion Chromatography (IC)

IC is a powerful technique for separating and quantifying ions, including nitrate and nitrite, as described in EPA Method 300.0.[14][21]

a. Instrumentation and Columns:

  • Ion Chromatograph: Equipped with a guard column, an anion-exchange separator column, a suppressor device, and a conductivity detector.

  • Eluent: A carbonate-bicarbonate solution is commonly used (e.g., 1.7 mM sodium bicarbonate / 1.8 mM sodium carbonate).[22]

b. Procedure:

  • Sample Preparation: Filter samples through a 0.45 µm filter to remove particulates.

  • Instrument Setup: Equilibrate the IC system with the eluent until a stable baseline is achieved.

  • Calibration: Prepare a series of calibration standards of nitrate and other anions of interest. Inject each standard to generate a calibration curve.

  • Sample Analysis: Inject a small volume of the sample into the ion chromatograph.[14][21]

  • Data Acquisition and Analysis: The anions are separated based on their affinity for the ion-exchange resin in the column and are detected by the conductivity detector. The concentration of nitrate is determined by comparing its peak area or height to the calibration curve.

Direct UV-Vis Spectrophotometry

This method is based on the principle that nitrate ions absorb UV light in the range of 200-220 nm.[8]

a. Instrumentation:

  • UV-Vis Spectrophotometer: Capable of measurements in the ultraviolet range.

  • Quartz Cuvettes: Required for UV measurements.

b. Procedure:

  • Sample Preparation: Filter samples to remove any turbidity.

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at the desired wavelength (e.g., 205 nm). Use deionized water as a blank.

  • Calibration: Prepare a series of nitrate standards and measure their absorbance to create a calibration curve.

  • Sample Measurement: Measure the absorbance of the sample.

  • Correction for Interferences (if necessary): Dissolved organic matter also absorbs in this UV region. A common correction method involves measuring the absorbance at a second wavelength where nitrate does not absorb (e.g., 275-300 nm) and subtracting a multiple of this value from the absorbance at the primary wavelength.[8]

  • Quantification: Determine the nitrate concentration from the (corrected) absorbance and the calibration curve.

References

4-Diazodiphenylamino Sulfate: Not A Documented Protein-Protein Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Extensive literature searches have revealed no scientific evidence to support the use of 4-diazodiphenylamino sulfate, also known by its trade name Variamine Blue RT Salt, as an inhibitor of protein-protein interactions (PPIs). While the user request sought a detailed comparison guide on its specificity and selectivity for this application, the compound is primarily documented as a dye with applications in the textile industry, biological staining, and analytical chemistry.[1][2][3]

Our investigation found no published studies, experimental data, or any other documentation that characterizes this compound as a modulator of protein-protein interactions. Consequently, quantitative data regarding its binding affinity, IC50 values against specific targets, or off-target effects in a biological context as a PPI inhibitor are not available.

The available scientific literature consistently describes the utility of this compound in contexts related to its properties as a chromogenic substance. For instance, it has been used in spectrophotometric methods to determine enzyme activity based on color change, a role that leverages its dye characteristics rather than any direct inhibitory function on protein interactions.[2]

Furthermore, safety and toxicological information is available for the compound, with some discussion on the potential mutagenicity of related p-phenylenediamine compounds following oxidation.[4] However, this information does not pertain to any therapeutic or research application as a PPI inhibitor.

In the absence of any data on the biological activity of this compound as a protein-protein interaction inhibitor, it is not possible to create a comparison guide, detail experimental protocols for its evaluation, or generate the requested data tables and visualizations. The fundamental premise of the request—that this compound is a tool for studying or inhibiting PPIs—is not supported by the current body of scientific literature.

Therefore, researchers, scientists, and drug development professionals seeking inhibitors of protein-protein interactions should consider established and validated chemical compounds for which extensive specificity and selectivity data are available.

References

A Comparative Guide to 4-Diazodiphenylamino Sulfate-Based Methods for Nitrite and Nitrate Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods based on 4-diazodiphenylamino sulfate for the quantification of nitrite and nitrate. These methods are benchmarked against other common analytical techniques, with supporting experimental data to evaluate their accuracy and precision.

The this compound method is a modification of the Griess assay, a well-established colorimetric technique for nitrite and nitrate analysis. The fundamental principle involves a two-step diazotization and coupling reaction to produce a colored azo dye, the absorbance of which is proportional to the nitrite concentration. For nitrate determination, a preliminary reduction step is required to convert nitrate to nitrite.

Core Principles of this compound-Based Methods

The Griess reaction, upon which this method is based, involves the reaction of a nitrite-containing sample with a diazotizing agent (such as a derivative of sulfanilamide, like this compound) in an acidic solution to form a diazonium salt. This intermediate then couples with a suitable aromatic amine or phenol to form a stable, colored azo compound that can be quantified spectrophotometrically.[1] For nitrate analysis, the sample is first passed through a reduction column, typically containing copperized cadmium, to convert nitrate to nitrite.[2]

The overall workflow can be visualized as follows:

G cluster_nitrate Nitrate Analysis cluster_nitrite Nitrite Analysis Nitrate_Sample Sample containing Nitrate (NO₃⁻) Reduction Reduction (e.g., Cadmium Column) Nitrate_Sample->Reduction Nitrite_from_Nitrate Nitrite (NO₂⁻) Reduction->Nitrite_from_Nitrate Diazotization Diazotization with This compound Nitrite_from_Nitrate->Diazotization Nitrite_Sample Sample containing Nitrite (NO₂⁻) Nitrite_Sample->Diazotization Coupling Coupling Reaction Diazotization->Coupling Azo_Dye Colored Azo Dye Coupling->Azo_Dye Spectrophotometry Spectrophotometric Measurement Azo_Dye->Spectrophotometry

Figure 1. Workflow for Nitrate and Nitrite Analysis.

Comparative Analysis of Analytical Methods

The accuracy and precision of this compound-based methods are comparable to other spectrophotometric methods for nitrite and nitrate determination. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

MethodPrincipleTypical Accuracy (% Recovery)Typical Precision (RSD %)Limit of Detection (LOD)AdvantagesDisadvantages
This compound (Griess-based) Colorimetric (Azo dye formation)90 - 110%< 5%0.02 - 2 µM[1]Simple, inexpensive, high-throughputPotential interference from colored or turbid samples
Ion Chromatography (IC) Ion-exchange separation and conductivity detection90 - 110%[3]< 5%[3]0.01 - 1 mg/L[4]High specificity, simultaneous analysis of multiple anionsHigher equipment cost, requires skilled operator
High-Performance Liquid Chromatography (HPLC) Reversed-phase or ion-pair chromatography with UV detection95 - 105%< 3%~0.1 µMHigh sensitivity and selectivityCan be time-consuming, requires sample preparation
Chemiluminescence Reaction with ozone to produce detectable light95 - 105%< 5%nM range[5]Very high sensitivitySpecialized and expensive equipment
Brucine Sulfate Method Colorimetric (Reaction with brucine sulfate)90 - 110%< 10%0.1 mg/L NO₃-N[6]Simple, uses common lab equipmentBrucine sulfate is highly toxic, temperature-sensitive reaction[6]

Experimental Protocols

This protocol is a generalized procedure. Specific concentrations and volumes may need to be optimized for the this compound reagent.

  • Reagent Preparation:

    • Diazotizing Reagent: Prepare a solution of this compound in an appropriate acidic solvent (e.g., phosphoric acid).

    • Coupling Reagent: Prepare a solution of a suitable coupling agent, such as N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), in deionized water.[2]

    • Standard Solutions: Prepare a series of nitrite standard solutions of known concentrations.

  • Sample Preparation:

    • Centrifuge or filter samples to remove particulate matter.

    • If the sample is from a complex biological matrix, deproteinization may be necessary.

  • Assay Procedure:

    • Pipette a known volume of the sample or standard into a microplate well or cuvette.

    • Add the diazotizing reagent and incubate for a specified time (e.g., 5-10 minutes) at room temperature to allow for the formation of the diazonium salt.

    • Add the coupling reagent and incubate for a further period to allow for color development.[4]

  • Measurement:

    • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 540 nm for azo dyes) using a spectrophotometer.[1]

  • Quantification:

    • Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the nitrite concentration in the samples from the calibration curve.

G start Start reagent_prep Prepare Reagents (Diazotizing, Coupling, Standards) start->reagent_prep sample_prep Prepare Samples (Filter/Centrifuge) start->sample_prep assay Perform Assay: 1. Add Sample/Standard 2. Add Diazotizing Reagent 3. Add Coupling Reagent reagent_prep->assay sample_prep->assay measure Measure Absorbance (~540 nm) assay->measure quantify Quantify Nitrite (Calibration Curve) measure->quantify end End quantify->end

Figure 2. Experimental Workflow for Nitrite Determination.

For nitrate determination, an additional step is required before the nitrite assay:

  • Cadmium Reduction:

    • Prepare a cadmium reduction column by treating granulated cadmium with a copper sulfate solution.[2]

    • Pass the sample through the prepared column to reduce nitrate to nitrite.

    • Collect the eluate and proceed with the nitrite determination protocol as described above. The result will be the total concentration of nitrite and nitrate.

    • To determine the nitrate concentration, subtract the nitrite concentration measured in a separate, non-reduced sample.

Accuracy and Precision Data for a Griess-based Method

The following table presents representative validation data for a spectrophotometric method for nitrite and nitrate determination based on the Griess reaction.

ParameterNitriteNitrate
Linearity Range 0.05 - 10.0 mg/L0.05 - 10.0 mg/L
Correlation Coefficient (r²) > 0.999> 0.999
Intra-day Precision (RSD%) < 2.0%< 2.5%
Inter-day Precision (RSD%) < 3.0%< 3.5%
Accuracy (Recovery %) 98 - 102%97 - 103%
Limit of Detection (LOD) 0.01 mg/L0.02 mg/L
Limit of Quantification (LOQ) 0.03 mg/L0.06 mg/L

Note: This data is representative of validated Griess-based methods and may vary depending on the specific this compound reagent, instrumentation, and sample matrix.

Conclusion

Methods based on this compound offer a reliable, cost-effective, and straightforward approach for the determination of nitrite and nitrate. Their accuracy and precision are comparable to other established spectrophotometric methods. While techniques like ion chromatography and HPLC may offer higher selectivity, the simplicity and high-throughput capability of Griess-based methods make them a valuable tool in various research and development settings. The choice of the most suitable method will ultimately depend on the specific analytical requirements, including sensitivity, sample complexity, and available resources.

References

The Griess Test Reigns Supreme: A Cost-Benefit Analysis for Routine Nitrate and Nitrite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in routine aqueous sample analysis, the determination of nitrate and nitrite concentrations is a frequent necessity. While various methodologies exist, the Griess diazotization reaction remains the industry standard for its simplicity, sensitivity, and cost-effectiveness. This guide provides a comprehensive comparison of the well-established Griess test with the potential use of 4-diazodiphenylamino sulfate, also known as Variamine Blue RT Salt, highlighting the current landscape of available methods and their respective data.

Currently, this compound is not a commonly employed reagent for the routine analysis of nitrate and nitrite. Extensive literature review reveals a lack of established and validated protocols for this specific application. Conversely, the Griess test is a widely documented and validated method with a long history of reliable performance.

Performance Comparison: A Tale of Established vs. Undocumented

Due to the absence of a standardized method for nitrate and nitrite detection using this compound, a direct, data-driven performance comparison is not feasible. The Griess test, however, has well-defined performance characteristics.

Table 1: Performance Characteristics of the Griess Test for Nitrite Determination

ParameterTypical Performance
Limit of Detection (LOD) 0.02 - 2 µM[1]
Linear Range Typically up to 100-200 µM
Molar Absorptivity ~50,000 L·mol⁻¹·cm⁻¹
Wavelength of Max. Absorbance (λmax) ~540 nm[1]
Analysis Time 15-30 minutes
Interferences Strong oxidizing and reducing agents, high levels of colored compounds

Cost Analysis: Reagents and Kits

While a direct operational cost comparison is challenging without a defined protocol for this compound, a comparison of the raw chemical costs can be illustrative. The Griess test can be performed using individual reagents or with commercially available kits.

Table 2: Cost Comparison of Reagents

ReagentSupplier Example & Price (USD)
This compound (Variamine Blue RT Salt) Sigma-Aldrich (25g): ~$150
Sulfanilamide Thermo Fisher Scientific (100g): ~$50
N-(1-Naphthyl)ethylenediamine dihydrochloride Thermo Fisher Scientific (25g): ~$120
Griess Reagent Kit (complete) Thermo Fisher Scientific: ~$210

Note: Prices are approximate and can vary significantly between suppliers and grades of chemical purity.

While the initial cost of this compound might appear comparable to the individual components of the Griess reagent, the lack of an established method introduces significant hidden costs in terms of method development, validation, and the uncertainty of its performance. Commercial Griess reagent kits offer convenience and quality control, which can be more cost-effective in the long run for routine analyses by saving on reagent preparation and validation time.

Experimental Protocols: The Established vs. The Unknown

A significant advantage of the Griess test is the availability of detailed and validated experimental protocols.

Established Method: The Griess Test for Nitrite and Nitrate

The Griess test is a two-step diazotization reaction.[1] For the determination of nitrate, a preliminary reduction step is required to convert nitrate to nitrite.

Nitrite Determination Protocol (Griess Reaction):

  • Reagent Preparation:

    • Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-Naphthyl)ethylenediamine dihydrochloride in water. This reagent should be prepared fresh daily.

  • Sample Preparation:

    • Centrifuge or filter samples to remove particulate matter.

  • Reaction:

    • To 1 part of the sample, add a defined volume of the Griess reagent.

    • Allow the mixture to incubate at room temperature for 10-15 minutes to allow for color development.

  • Measurement:

    • Measure the absorbance of the solution at approximately 540 nm using a spectrophotometer.

  • Quantification:

    • Determine the nitrite concentration from a calibration curve prepared with known concentrations of nitrite standards.

Nitrate Determination Protocol (Cadmium Reduction followed by Griess Reaction):

  • Cadmium Column Preparation:

    • Pack a column with copper-cadmium granules.

  • Sample Reduction:

    • Pass the sample through the prepared cadmium column at a controlled flow rate. The cadmium reduces nitrate to nitrite.

  • Nitrite Determination:

    • Analyze the eluent from the column for nitrite using the Griess reaction protocol described above.

  • Calculation:

    • The result represents the total nitrite (original nitrite + nitrite from reduced nitrate). To determine the nitrate concentration, a separate analysis of the original nitrite concentration must be performed on the sample without the reduction step, and this value is subtracted from the total nitrite concentration.

Hypothetical Application: this compound

As no standard protocol exists for using this compound for nitrate/nitrite analysis, one would need to be developed and validated. This would involve:

  • Determining the optimal reaction conditions (pH, temperature, reagent concentration).

  • Identifying a suitable coupling agent to produce a stable, colored product with a distinct absorbance maximum.

  • Validating the method for linearity, accuracy, precision, and specificity.

  • Investigating potential interferences.

This extensive method development process represents a significant investment of time and resources with no guarantee of achieving performance comparable to the Griess test.

Workflow and Signaling Pathway Diagrams

To visualize the established analytical workflow for nitrate and nitrite determination, the following diagrams are provided.

Griess_Reaction_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_results Results Sample Aqueous Sample Filtered_Sample Filtered Sample Sample->Filtered_Sample Filter Nitrite_Analysis Nitrite Analysis (Griess Reaction) Filtered_Sample->Nitrite_Analysis Nitrate_Reduction Nitrate Reduction (Cadmium Column) Filtered_Sample->Nitrate_Reduction Spectrophotometer Spectrophotometer (540 nm) Nitrite_Analysis->Spectrophotometer Total_Nitrite_Analysis Total Nitrite Analysis (Griess Reaction) Nitrate_Reduction->Total_Nitrite_Analysis Total_Nitrite_Analysis->Spectrophotometer Nitrite_Concentration Nitrite Concentration Spectrophotometer->Nitrite_Concentration Nitrate_Concentration Nitrate Concentration Spectrophotometer->Nitrate_Concentration Calculate from Total and Original Nitrite Griess_Reaction_Pathway Nitrite Nitrite (NO₂⁻) Diazonium_Salt Diazonium Salt Nitrite->Diazonium_Salt + Sulfanilamide (Acidic) Sulfanilamide Sulfanilamide Azo_Dye Azo Dye (Magenta) Diazonium_Salt->Azo_Dye + NED NED N-(1-Naphthyl)ethylenediamine

References

Safety Operating Guide

Proper Disposal of 4-Diazodiphenylamino Sulfate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper management of 4-diazodiphenylamino sulfate is critical to ensure laboratory safety and environmental protection. This substance is classified as toxic if swallowed, a skin and eye irritant, and is very toxic to aquatic life, with suspicions of causing genetic defects.[1][2] Diazo compounds as a class are considered potentially explosive and highly toxic.[3][4] Adherence to the following procedural guidance is essential for safe handling and disposal.

Quantitative Safety Data Summary
Hazard ClassificationGHS CodesDescription
Acute Oral ToxicityH301, H302Toxic or harmful if swallowed.[1]
Skin IrritationH315Causes skin irritation.[2]
Serious Eye DamageH318Causes serious eye damage.[2]
Germ Cell MutagenicityH341Suspected of causing genetic defects.[2]
Aquatic Hazard (Acute)H400Very toxic to aquatic life.[1][2]

Detailed Procedural Guidance

I. Immediate Safety Precautions & Personal Protective Equipment (PPE)

Before handling this compound, ensure all necessary safety measures are in place.

  • Engineering Controls : All manipulations should be conducted in a well-ventilated chemical fume hood.[3] Facilities must be equipped with an eyewash station and a safety shower.[5] For operations with a risk of explosion, such as heating, work should be performed behind a safety shield.[3]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly fitting safety goggles.[6]

    • Skin Protection : Chemical-resistant gloves (e.g., nitrile) and a lab coat are mandatory.[2]

    • Respiratory Protection : If dust is generated, use a respirator.[6]

II. Step-by-Step Disposal Protocol

The recommended disposal method for this compound is incineration by a licensed waste disposal facility.[1]

  • Collection :

    • Carefully collect the waste material in a designated, properly labeled, and sealed container.[1]

    • Avoid generating dust during collection.[5]

  • Solvent Treatment (to be performed by waste disposal professionals) :

    • The primary disposal method involves dissolving or mixing the material with a combustible solvent.[1] This prepares the compound for incineration.

  • Incineration :

    • The mixture must be burned in a chemical incinerator equipped with an afterburner and an exhaust air scrubber to neutralize harmful combustion byproducts.[1]

  • Regulatory Compliance :

    • All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[1][2]

III. Emergency Procedures
  • Spills :

    • Evacuate the area and ensure adequate ventilation.

    • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.[5]

    • Place the collected material into a sealed container for disposal.[1][5]

    • Clean the spill area thoroughly.[1]

    • Prevent the spilled material from entering drains or waterways.[1]

  • First Aid :

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

    • Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Get medical aid.[5]

    • Ingestion : Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of water. Seek immediate medical attention.[2][5]

    • Inhalation : Move the person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

Visual Workflow for Disposal

G cluster_prep Step 1: On-Site Preparation cluster_disposal Step 2: Professional Disposal cluster_compliance Step 3: Final Compliance A Wear Full PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Collect Waste in a Labeled, Sealed Container B->C D Transfer to Licensed Waste Disposal Facility C->D Transport E Dissolve/Mix with Combustible Solvent D->E F Incinerate in Approved Chemical Incinerator (with Afterburner & Scrubber) E->F G Dispose of Ash and Scrubber Waste According to Regulations F->G

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for 4-Diazodiphenylamino Sulfate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Diazodiphenylamino sulfate, including detailed operational and disposal plans to minimize risk and ensure compliance.

This compound, also known as Variamine Blue RT Salt, is a chemical compound utilized in industrial and scientific research.[1][2] Due to its hazardous nature, strict adherence to safety protocols is crucial to prevent accidental exposure and ensure the well-being of laboratory personnel. This substance is toxic if swallowed, causes skin irritation, and can lead to serious eye damage.[1][3] Furthermore, it is suspected of causing genetic defects and is very toxic to aquatic life.[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense when handling this compound. The following table summarizes the required PPE to be worn at all times.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Protective GlovesImpervious chemical-resistant gloves.
Protective ClothingFire/flame resistant and impervious clothing.[1]
Respiratory Protection RespiratorA full-face respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

Operational Plan: Step-by-Step Handling Protocol

Safe handling of this compound requires a well-ventilated area and adherence to the following procedural steps to minimize the formation of dust and aerosols.[1][4]

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5] All personnel involved must be thoroughly trained on the hazards and handling procedures.

  • Engineering Controls : All work should be conducted in a designated, well-ventilated area, preferably within a chemical fume hood to keep airborne concentrations low.[5][6]

  • Handling :

    • Wear the appropriate PPE as detailed in the table above.[1]

    • Avoid contact with skin and eyes.[1][4]

    • Do not eat, drink, or smoke when using this product.[1][3][4]

    • Use non-sparking tools to prevent electrostatic discharge.[1][4]

    • Minimize dust generation and accumulation during handling.[5]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[1][4] Keep it away from incompatible materials and foodstuff containers.[4]

  • Accidental Release : In case of a spill, avoid dust formation.[1] Ventilate the affected area.[3] Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[5]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1] Collect waste in closed, suitable containers.[3]

  • Disposal Method : One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Environmental Precautions : Avoid release to the environment.[1] Prevent the substance from entering surface water or drains.[3]

Emergency First-Aid Measures

In the event of exposure, immediate medical attention is necessary.

  • If Swallowed : Get emergency medical help immediately.[1] Rinse mouth with water.[4]

  • If on Skin : Wash with plenty of water.[1] If skin irritation occurs, get medical help.[1][4] Take off contaminated clothing and wash it before reuse.[1][4]

  • If in Eyes : Immediately rinse with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] Get medical help.[1]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response A Review SDS and Protocols B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in Ventilated Area (Fume Hood) C->D K Personal Exposure C->K Exposure E Handle with Care (Avoid Dust/Aerosols) D->E F Use Non-Sparking Tools E->F J Accidental Release E->J Spill G Store in Tightly Closed Container F->G H Decontaminate Work Area G->H I Properly Dispose of Waste H->I J->H K->B Use Safety Equipment

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.